Product packaging for 6-Methoxy-m-toluenesulfonyl chloride(Cat. No.:CAS No. 88040-86-2)

6-Methoxy-m-toluenesulfonyl chloride

Cat. No.: B1345725
CAS No.: 88040-86-2
M. Wt: 220.67 g/mol
InChI Key: BJYNYQGJTZULJI-UHFFFAOYSA-N
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Description

6-Methoxy-m-toluenesulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO3S and its molecular weight is 220.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO3S B1345725 6-Methoxy-m-toluenesulfonyl chloride CAS No. 88040-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYNYQGJTZULJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236764
Record name 6-Methoxy-m-toluenesulfonyl chloride
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Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88040-86-2
Record name 6-Methoxy-m-toluenesulfonyl chloride
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Record name 6-Methoxy-m-toluenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-methylbenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-m-toluenesulfonyl chloride, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is a pivotal reagent in organic synthesis, particularly valued in the development of sulfonamide-based therapeutic agents. Its unique structural features, combining a reactive sulfonyl chloride moiety with a methoxy-substituted aromatic ring, make it an important building block for creating compounds with specific biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent use, and an exploration of its application in targeting key signaling pathways in drug discovery, with a focus on the inhibition of ATP citrate lyase (ACLY).

Chemical and Physical Properties

This compound is a solid, typically appearing as a colorless to pale yellow crystalline substance.[1] Its core structure consists of a toluene ring substituted with a methoxy group and a sulfonyl chloride group.

Identification and Structure
PropertyValueReference
Chemical Name This compound
Synonyms 2-Methoxy-5-methylbenzenesulfonyl chloride[2][3][4]
CAS Number 88040-86-2[3][4][5]
Molecular Formula C₈H₉ClO₃S[2][3]
Molecular Weight 220.67 g/mol [3]
Chemical Structure
alt text
InChI Key BJYNYQGJTZULJI-UHFFFAOYSA-N[4]
SMILES Cc1cc(ccc1OC)S(=O)(=O)Cl[1]
Physical Properties
PropertyValueReference
Physical Form Solid[4]
Melting Point 82-84 °C
Boiling Point 329.6 ± 35.0 °C (Predicted)
Density 1.326 ± 0.06 g/cm³ (Predicted)
Solubility

Qualitative assessments indicate that this compound is soluble in many organic solvents but insoluble in water.[1] As with other sulfonyl chlorides, it is expected to be soluble in aprotic polar solvents and halogenated hydrocarbons, while reacting with protic solvents like alcohols and water.[6]

SolventQualitative Solubility
DichloromethaneSoluble
ChloroformSoluble
TetrahydrofuranSoluble
Ethyl AcetateSoluble
AcetoneSoluble
TolueneSoluble
HexaneSparingly Soluble
WaterInsoluble (reacts)
EthanolSoluble (reacts)
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the methoxy group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methyl protons would be a singlet at approximately δ 2.4 ppm, and the methoxy protons would be a singlet around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the methoxy carbon. The aromatic carbons would appear in the range of δ 110-160 ppm. The methyl carbon would be around δ 21 ppm, and the methoxy carbon would be around δ 56 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is through the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide.[7]

Materials:

  • 2-Methoxy-5-methylaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Sulfur Dioxide

  • Glacial Acetic Acid

  • Copper(I) Chloride

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

    • Add a catalytic amount of copper(I) chloride.

    • Slowly add the cold diazonium salt solution to this mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Collect the crude this compound by vacuum filtration.

    • Wash the solid with cold water and dry it.

    • Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

Workflow for the Synthesis of this compound

G cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation cluster_workup Work-up & Purification 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Diazonium Salt Formation Diazonium Salt Formation 2-Methoxy-5-methylaniline->Diazonium Salt Formation HCl, H2O HCl, H2O HCl, H2O->Diazonium Salt Formation NaNO2 NaNO2 NaNO2->Diazonium Salt Formation Sulfonyl Chloride Formation Sulfonyl Chloride Formation Diazonium Salt Formation->Sulfonyl Chloride Formation SO2, Acetic Acid SO2, Acetic Acid SO2, Acetic Acid->Sulfonyl Chloride Formation CuCl CuCl CuCl->Sulfonyl Chloride Formation Precipitation Precipitation Sulfonyl Chloride Formation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Synthesis workflow of this compound.

Synthesis of a Sulfonamide Derivative

This compound is a key reagent for the synthesis of sulfonamides, which are often prepared by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.[8]

Materials:

  • This compound

  • A primary or secondary amine (e.g., a piperazine derivative)

  • Triethylamine or another suitable base

  • Dichloromethane or another suitable aprotic solvent

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the amine in dichloromethane in a reaction flask.

    • Add this compound to the solution.

    • Add the base (e.g., triethylamine) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Workflow for Sulfonamide Synthesis

G Amine Amine Reaction Reaction Amine->Reaction This compound This compound This compound->Reaction Base Base Base->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Sulfonamide Product Sulfonamide Product Purification->Sulfonamide Product

Caption: General workflow for the synthesis of sulfonamides.

Applications in Drug Discovery: Targeting the ACLY Pathway

This compound is utilized in the synthesis of benzenesulfonamide derivatives that act as inhibitors of ATP citrate lyase (ACLY).[3] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, and its inhibition is a promising strategy in cancer therapy.[9]

The PI3K/Akt/mTOR/ACLY Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] This pathway is frequently overactive in cancer. Akt, a key component of this pathway, can phosphorylate and activate ACLY.[12] ACLY then catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA is a vital building block for the synthesis of fatty acids and cholesterol, which are essential for the rapid growth and proliferation of cancer cells.[9]

PI3K/Akt/mTOR/ACLY Signaling Pathway Diagram

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ACLY (inactive) ACLY (inactive) Akt->ACLY (inactive) P Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation ACLY (active) ACLY (active) ACLY (inactive)->ACLY (active) Acetyl-CoA Acetyl-CoA ACLY (active)->Acetyl-CoA Citrate Citrate Citrate Citrate->ACLY (active) Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Lipid Synthesis->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->ACLY (active)

Caption: The PI3K/Akt/mTOR signaling pathway leading to ACLY activation.

Safety and Handling

This compound is a corrosive compound and should be handled with appropriate safety precautions.[1] It can cause severe skin burns and eye damage.[5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the field of drug discovery. Its ability to serve as a precursor for sulfonamide-based inhibitors of key enzymes like ATP citrate lyase makes it a compound of high interest for researchers in oncology and metabolic diseases. A thorough understanding of its chemical properties, synthetic routes, and biological applications is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource for scientists and professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents the relevant data in a clear and accessible format.

Introduction

2-Methoxy-5-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative of p-cresyl methyl ether (also known as 4-methylanisole). Sulfonyl chlorides are a critical class of organic compounds, widely utilized as reagents for the introduction of the sulfonyl group (-SO₂-) into molecules, most commonly through the formation of sulfonamides and sulfonate esters. The title compound, with its specific substitution pattern, serves as a valuable building block in medicinal chemistry for the synthesis of targeted therapeutic agents.

Core Synthesis Method: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride is the electrophilic aromatic substitution reaction of p-cresyl methyl ether with chlorosulfonic acid. In this reaction, the strongly activating methoxy group directs the incoming chlorosulfonyl group primarily to the ortho position, as the para position is already occupied by the methyl group.

Reaction Pathway

The overall reaction can be depicted as follows:

G cluster_2 Product p_cresyl_methyl_ether p-Cresyl methyl ether (4-Methylanisole) reaction + p_cresyl_methyl_ether->reaction Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) product 2-Methoxy-5-methylbenzenesulfonyl chloride reaction->product G start Start setup Reaction Setup: - p-Cresyl methyl ether in flask - Cool to 0-5 °C start->setup addition Slow Addition of Chlorosulfonic Acid (maintain T < 10 °C) setup->addition reaction Stir at Room Temperature (1-2 hours) addition->reaction workup Work-up: - Pour onto ice - Filter precipitate reaction->workup purification Purification: - Dissolve in Chloroform - Wash with water & NaHCO3 - Dry and evaporate solvent workup->purification product Purified 2-Methoxy-5-methylbenzenesulfonyl chloride purification->product

An In-depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride (CAS Number 88040-86-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxy-m-toluenesulfonyl chloride, a key reagent in the synthesis of biologically active compounds. This document collates available data on its chemical and physical properties, outlines a plausible synthetic route, and details its application in the development of ATP Citrate Lyase (ACLY) inhibitors. Experimental protocols for the synthesis of related compounds and for enzymatic assays are also provided to assist researchers in their practical applications.

Chemical and Physical Properties

This compound, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is an organic compound that serves as a valuable sulfonylating agent.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions.[1] The presence of the methoxy group can influence its reactivity and solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 88040-86-2[2]
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.67 g/mol [2]
IUPAC Name 2-methoxy-5-methylbenzenesulfonyl chloride
Synonyms This compound
Physical Form Solid
Purity ≥95%
Storage Temperature Ambient Storage

Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a plausible synthetic route can be devised from its precursor, 2-methoxy-5-methylaniline (also known as p-cresidine).[3][4] This synthesis would likely proceed via a Sandmeyer-type reaction.

Plausible Synthesis Workflow

The transformation of an arylamine to an arylsulfonyl chloride typically involves two key steps: diazotization of the amine followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation A 2-Methoxy-5-methylaniline B Sodium Nitrite (NaNO₂) in HCl A->B Reaction at 0-5 °C C Diazonium Salt Intermediate B->C D Sulfur Dioxide (SO₂) C->D Reaction E Copper(I) Chloride (CuCl) D->E Catalyst F This compound D->F

Plausible synthesis of this compound.
General Experimental Protocol for Sulfonamide Synthesis

This compound is primarily used to synthesize sulfonamides by reacting it with primary or secondary amines.[1]

Reaction Scheme:

R-NH₂ + ClSO₂-Ar → R-NHSO₂-Ar + HCl

Where Ar is the 2-methoxy-5-methylphenyl group.

A representative experimental protocol is as follows:

  • Dissolution: The amine (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: A non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine, is added to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: this compound (1.1 equivalents), dissolved in the same solvent, is added dropwise to the amine solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, while being monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Application in Drug Development: ATP Citrate Lyase (ACLY) Inhibitors

A significant application of this compound is in the synthesis of benzenesulfonamide derivatives that act as inhibitors of ATP Citrate Lyase (ACLY).[2] ACLY is a key enzyme in cellular metabolism, linking glucose and lipid metabolism.[5] It catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids and cholesterol.[5]

The ACLY Signaling Pathway

ACLY is a central enzyme that integrates signals from various pathways, including the PI3K/AKT and mTOR pathways, to regulate lipogenesis and histone acetylation.[5] Inhibition of ACLY can disrupt these downstream processes, thereby affecting cell growth and proliferation, making it a target for therapeutic intervention in diseases like cancer and metabolic disorders.[5]

ACLY_Pathway GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT Activates mTORC1_2 mTORC1/2 Signaling PI3K_AKT->mTORC1_2 Activates ACLY ACLY mTORC1_2->ACLY Activates AcetylCoA Acetyl-CoA ACLY->AcetylCoA Citrate Citrate Citrate->ACLY FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol Histone Histone Acetylation AcetylCoA->Histone CellGrowth Cell Growth & Proliferation FattyAcid->CellGrowth Cholesterol->CellGrowth GeneExpression Gene Expression Histone->GeneExpression GeneExpression->CellGrowth Inhibitor ACLY Inhibitor (Benzenesulfonamide derivative) Inhibitor->ACLY Inhibits

The ACLY signaling and inhibition pathway.
Quantitative Data for ACLY Inhibition

Derivatives of this compound have shown potent inhibition of ACLY. For instance, a series of 2-hydroxy-N-arylbenzenesulfonamides were identified as ACLY inhibitors, with some compounds exhibiting significant in vitro activity.

Table 2: Example of ACLY Inhibition by a Benzenesulfonamide Derivative

Compound ClassExample CompoundIn Vitro Activity (IC₅₀)Reference
2-hydroxy-N-arylbenzenesulfonamidesCompound 90.13 µM

Experimental Protocols

Synthesis of 2-Methoxy-5-methylaniline (p-Cresidine)

The starting material for the plausible synthesis of this compound can be synthesized from 4-chlorotoluene.[4]

  • Nitration: 4-chlorotoluene is nitrated to yield predominantly 3-nitro-4-chlorotoluene.

  • Methoxylation: The resulting 3-nitro-4-chlorotoluene is reacted with a methoxide source to produce 4-methoxy-2-nitrotoluene.

  • Reduction: The nitro group of 4-methoxy-2-nitrotoluene is then reduced to an amine to give 2-methoxy-5-methylaniline.[4]

In Vitro ATP-Citrate Lyase (ACLY) Inhibition Assay

Two common methods for assaying ACLY activity in vitro are the indirect malate dehydrogenase (MDH) coupled assay and a direct assay measuring acetyl-CoA formation. A direct, homogeneous assay is described below.[1][6]

Materials:

  • Purified human ACLY enzyme

  • Assay Buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)

  • Substrates: Coenzyme A (CoA), ATP, and [¹⁴C]citrate

  • Test compounds (potential inhibitors) dissolved in DMSO

  • 0.5 M EDTA solution

  • MicroScint-O scintillation cocktail

  • 384-well plates

  • Liquid scintillation counter

Workflow:

ACLY_Assay_Workflow Start Start IncubateEnzyme 1. Incubate ACLY enzyme with test compound or DMSO (control) in a 384-well plate. Start->IncubateEnzyme AddSubstrates 2. Add substrate mix (CoA, ATP, [¹⁴C]citrate) to initiate the reaction. IncubateEnzyme->AddSubstrates IncubateReaction 3. Incubate at 37°C for a defined period (e.g., 3 hours). AddSubstrates->IncubateReaction QuenchReaction 4. Terminate the reaction by adding 0.5 M EDTA. IncubateReaction->QuenchReaction AddScintillant 5. Add MicroScint-O to each well. QuenchReaction->AddScintillant IncubateScintillant 6. Incubate at room temperature overnight with gentle shaking. AddScintillant->IncubateScintillant DetectSignal 7. Detect [¹⁴C]acetyl-CoA signal using a liquid scintillation counter. IncubateScintillant->DetectSignal AnalyzeData 8. Analyze data to determine % inhibition and IC₅₀ values. DetectSignal->AnalyzeData End End AnalyzeData->End

Workflow for a direct, homogeneous ACLY inhibition assay.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the skin, eyes, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the development of benzenesulfonamide-based inhibitors of ATP Citrate Lyase. While detailed synthetic and spectroscopic data for the compound itself are not widely published, its utility in medicinal chemistry is evident. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its application in targeting a key metabolic enzyme, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

References

Technical Guide: Spectroscopic and Physicochemical Properties of 6-Methoxy-m-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical and predicted spectroscopic data for 6-Methoxy-m-toluenesulfonyl chloride (CAS 88040-86-2), a valuable reagent in organic synthesis. Due to the limited availability of experimentally derived spectra in public databases and scientific literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data to assist researchers in the identification and characterization of this compound. Furthermore, generalized experimental protocols for acquiring key spectroscopic data (NMR, IR, and Mass Spectrometry) are detailed to enable researchers to generate their own analytical data.

Introduction

This compound, also known by its IUPAC name 2-methoxy-5-methylbenzenesulfonyl chloride, is a sulfonyl chloride derivative of toluene. The presence of the reactive sulfonyl chloride group makes it a key intermediate in the synthesis of sulfonamides and other sulfur-containing organic molecules, which are significant pharmacophores in medicinal chemistry. Accurate spectroscopic data is crucial for reaction monitoring, quality control, and structural confirmation of products derived from this reagent. This guide aims to provide a centralized resource of its known properties and predictive spectroscopic information.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 88040-86-2[1][2][3]
Molecular Formula C₈H₉ClO₃S[1][2][3]
Molecular Weight 220.67 g/mol [1][2][3]
IUPAC Name 2-methoxy-5-methylbenzenesulfonyl chloride
Synonyms This compound, 2-methoxy-5-methylbenzene-1-sulfonyl chloride[1][2]
Physical Form Solid
Purity ≥95% (typical)[1][3]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are presented in Table 2.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H
~7.3 - 7.4dd1HAr-H
~7.0 - 7.1d1HAr-H
~3.9 - 4.0s3H-OCH₃
~2.4 - 2.5s3HAr-CH₃

Note: Predicted values can vary based on the software and method used for prediction.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~158 - 160Ar-C-OCH₃
~140 - 142Ar-C-SO₂Cl
~135 - 137Ar-C-CH₃
~133 - 135Ar-CH
~125 - 127Ar-CH
~112 - 114Ar-CH
~56 - 58-OCH₃
~20 - 22Ar-CH₃

Note: Predicted values can vary based on the software and method used for prediction.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Direct Infusion - Electrospray Ionization, ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • For high-resolution mass spectrometry (HRMS), use a suitable analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition determination.

Synthesis and Reaction Workflow

This compound is typically synthesized via the chlorosulfonation of 4-methoxytoluene. The logical workflow for its synthesis is depicted in the following diagram.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Methoxytoluene 4-Methoxytoluene Reaction_Vessel Chlorosulfonation 4-Methoxytoluene->Reaction_Vessel Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a compilation of the currently available information on this compound. While experimental spectroscopic data remains elusive in the public domain, the predicted NMR data and generalized experimental protocols offered herein provide a valuable starting point for researchers working with this compound. It is strongly recommended that experimental data be acquired to validate the predicted values and to ensure the identity and purity of the material being used in research and development.

References

6-Methoxy-m-toluenesulfonyl Chloride: A Technical Overview of its Physical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 6-Methoxy-m-toluenesulfonyl chloride, also known as 2-methoxy-5-methylbenzenesulfonyl chloride. It includes available data on its melting point and solubility, outlines general experimental protocols for their determination, and illustrates its application in the synthesis of bioactive compounds.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.

Quantitative Data

The available quantitative data for the physical properties of this compound are summarized below.

PropertyValue
Melting Point82 °C

Table 1: Quantitative Physical Properties of this compound

Solubility Profile
SolventQualitative Solubility
WaterInsoluble (reacts)
Dichloromethane (DCM)Soluble
Diethyl EtherSoluble
AcetoneSoluble
BenzeneSoluble
EthanolSoluble

Table 2: Qualitative Solubility of this compound. These are inferred from the behavior of similar compounds like p-toluenesulfonyl chloride.[1][2][3]

Experimental Protocols

The following sections detail generalized methodologies for the determination of the physical properties discussed and a representative synthetic procedure.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed through direct observation.

Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively.

Synthesis of Benzenesulfonamide Derivatives

This compound is a key reagent in the synthesis of benzenesulfonamide derivatives, which are of interest for their biological activities, including the inhibition of enzymes like ATP citrate lyase.[4]

General Procedure:

  • Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane, is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents), is added to the amine solution.

  • Sulfonyl Chloride Addition: A solution of this compound (1.0 to 1.2 equivalents) in the same solvent is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a basic aqueous solution (e.g., saturated NaHCO₃) and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired benzenesulfonamide.

Logical Workflow: Synthesis and Application

The following diagram illustrates the logical workflow from this compound to its application as a precursor for potential therapeutic agents.

G Workflow: Synthesis of Benzenesulfonamide Derivatives for ATP Citrate Lyase Inhibition cluster_synthesis Synthesis of Benzenesulfonamide cluster_application Biological Application start This compound reaction Sulfonamide Formation start->reaction amine Primary or Secondary Amine amine->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction product Benzenesulfonamide Derivative reaction->product inhibition Enzyme Inhibition product->inhibition acli ATP Citrate Lyase (ACLY) acli->inhibition outcome Potential Therapeutic Effect (e.g., Anti-cancer, Cholesterol Lowering) inhibition->outcome

Caption: A diagram illustrating the synthesis of benzenesulfonamide derivatives and their potential application.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-5-methylbenzenesulfonyl chloride, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its application in the preparation of sulfonamides. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values and data from closely related analogs to provide a thorough understanding of its characteristics and reactivity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

2-Methoxy-5-methylbenzenesulfonyl chloride is a member of the sulfonyl chloride class of organic compounds, characterized by a sulfonyl chloride functional group attached to a substituted benzene ring.

General Information
PropertyValueSource
IUPAC Name 2-methoxy-5-methylbenzenesulfonyl chloride-
Synonyms 2-methoxy-5-methylbenzene-1-sulfonyl chloride, 6-Methoxy-m-toluenesulfonyl chloride[1][2]
CAS Number 88040-86-2[1]
Molecular Formula C₈H₉ClO₃S[1]
Molecular Weight 220.67 g/mol [1]
Physicochemical Data

Precise experimental physicochemical data for 2-methoxy-5-methylbenzenesulfonyl chloride is not widely published. The following table includes predicted values and experimental data for the closely related compound, 2-methoxybenzenesulfonyl chloride.

PropertyValue (2-methoxy-5-methylbenzenesulfonyl chloride)Value (2-methoxybenzenesulfonyl chloride)Source
Melting Point 82-84 °C (Predicted)50.5-59.5 °C[3][4]
Boiling Point 329.61 °C at 760 mmHg (Predicted)-[3]
Density Not AvailableNot Available-
Appearance Solid (Predicted)White to pale cream crystals or powder[2][4]

Experimental Protocols

Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride

The synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride can be achieved from 2-methoxy-5-methylaniline (also known as p-cresidine methyl ether) via a two-step diazotization and sulfonylation reaction.

Materials:

  • 2-Methoxy-5-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Glacial Acetic Acid

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

Procedure:

Step 1: Diazotization of 2-Methoxy-5-methylaniline

  • In a suitable reaction vessel, dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sulfonylation of the Diazonium Salt

  • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

  • Add a catalytic amount of copper(I) chloride to this solution.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the precipitated 2-methoxy-5-methylbenzenesulfonyl chloride by vacuum filtration.

  • Wash the solid product with cold water and dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

Synthesis of Sulfonamides from 2-Methoxy-5-methylbenzenesulfonyl Chloride

2-Methoxy-5-methylbenzenesulfonyl chloride can be readily reacted with primary or secondary amines to form the corresponding sulfonamides. The following is a general procedure.

Materials:

  • 2-Methoxy-5-methylbenzenesulfonyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (typically 1.1 to 1.5 equivalents) to the solution.

  • In a separate flask, dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1 equivalent) in the same anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the amine solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • The product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow of 2-Methoxy-5-methylbenzenesulfonyl Chloride

G Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Diazonium Salt Diazonium Salt 2-Methoxy-5-methylaniline->Diazonium Salt 1. HCl, H2O 2. NaNO2, 0-5 °C Product 2-Methoxy-5-methyl- benzenesulfonyl chloride Diazonium Salt->Product SO2, Acetic Acid, CuCl SO2 in Acetic Acid SO2 in Acetic Acid G General Sulfonamide Synthesis Start Sulfonyl_Chloride 2-Methoxy-5-methyl- benzenesulfonyl Chloride Start->Sulfonyl_Chloride Amine Primary or Secondary Amine (R1R2NH) Start->Amine Reaction Reaction (Base, Solvent) Sulfonyl_Chloride->Reaction Amine->Reaction Sulfonamide N-substituted Sulfonamide Reaction->Sulfonamide

References

An In-Depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-m-toluenesulfonyl chloride, also known by its IUPAC name 2-methoxy-5-methylbenzenesulfonyl chloride, is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a reactive sulfonyl chloride group and a methoxy-substituted aromatic ring, make it a versatile building block for the synthesis of a diverse range of sulfonamide derivatives. These derivatives have shown promise as potent inhibitors of various enzymes and signaling pathways implicated in a multitude of diseases, including cancer and glaucoma.

This technical guide provides a comprehensive overview of the core structural features, chemical properties, and synthetic applications of this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed experimental protocols and insights into its biological significance.

Core Structural Features and Chemical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with a methoxy group, a methyl group, and a sulfonyl chloride functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88040-86-2[1][2]
Molecular Formula C₈H₉ClO₃S[1][2]
Molecular Weight 220.67 g/mol [1]
Appearance Solid[2]
Melting Point 82-84 °C
Boiling Point 329.61 °C at 760 mmHg (Predicted)
Purity ≥95%[1]
InChI Key BJYNYQGJTZULJI-UHFFFAOYSA-N

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The methoxy and methyl groups on the benzene ring influence the electronic properties and steric hindrance of the molecule, which can affect its reactivity and the biological activity of its derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm, and the methyl protons would also be a singlet at approximately δ 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon would be observed around δ 55-60 ppm, and the methyl carbon would be found at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Additionally, C-O stretching for the methoxy group would be observed around 1250 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic groups would appear in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected. Common fragmentation patterns would involve the loss of the chlorine atom, the SO₂ group, and cleavage of the methoxy and methyl groups.[3][4]

Experimental Protocols

Synthesis of this compound

Hypothetical Experimental Protocol:

Objective: To synthesize 2-methoxy-5-methylbenzenesulfonyl chloride from 2-methoxy-5-methylaniline.

Materials:

  • 2-Methoxy-5-methylaniline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Sulfur dioxide

  • Copper(I) chloride

  • Acetic acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. The temperature should be maintained between 10-15 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Work-up: Pour the reaction mixture into ice water. The crude 2-methoxy-5-methylbenzenesulfonyl chloride will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent such as a mixture of diethyl ether and petroleum ether to obtain the pure 2-methoxy-5-methylbenzenesulfonyl chloride.

Characterization: The identity and purity of the synthesized compound should be confirmed by melting point determination, NMR, IR, and mass spectrometry.

Synthesis of N-Aryl-2-methoxy-5-methylbenzenesulfonamide

This compound is a key reagent for the synthesis of N-substituted sulfonamides.

General Experimental Protocol:

Objective: To synthesize an N-aryl-2-methoxy-5-methylbenzenesulfonamide.

Materials:

  • This compound (1 equivalent)

  • Substituted aniline (1 equivalent)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (as a solvent)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline in dichloromethane.

  • Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1M hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure N-aryl-2-methoxy-5-methylbenzenesulfonamide.

Applications in Drug Development: Targeting Key Signaling Pathways

Sulfonamide derivatives synthesized from this compound have emerged as promising candidates for the development of targeted therapies. Two key areas of interest are the inhibition of the STAT3 signaling pathway and the inhibition of carbonic anhydrases.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[5][6] Constitutive activation of the STAT3 signaling pathway is frequently observed in many human cancers and is associated with tumor progression and resistance to therapy.[7] Benzenesulfonamide derivatives have been identified as effective inhibitors of STAT3 phosphorylation and dimerization, thereby blocking its downstream signaling.[6]

STAT3_Pathway cluster_nucleus Inside Nucleus Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Gene Expression (Proliferation, Survival) STAT3_dimer->Target_Genes Binds to DNA Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->pSTAT3 Inhibition

Caption: STAT3 signaling pathway and inhibition by benzenesulfonamides.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9][10][11] They are involved in various physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer.[8] The primary sulfonamide group of benzenesulfonamide derivatives is a key pharmacophore that binds to the zinc ion in the active site of CAs, leading to their inhibition.[8][9]

Carbonic_Anhydrase_Mechanism E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ H_plus H⁺ E_Zn_OH->H_plus Proton Transfer Inhibited_Complex E-Zn²⁺-NHSO₂-R CO2 CO₂ E_Zn_HCO3->E_Zn_OH + H₂O - HCO₃⁻ H2O H₂O BH_plus BH⁺ H_plus->BH_plus + B B Buffer (B) Benzenesulfonamide Benzenesulfonamide (R-SO₂NH₂) Benzenesulfonamide->E_Zn_OH Binding

Caption: Catalytic mechanism of carbonic anhydrase and its inhibition.

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and medicinal chemistry. Its well-defined structural features and predictable reactivity allow for the efficient synthesis of a wide range of sulfonamide derivatives. These derivatives have demonstrated significant potential as inhibitors of crucial biological targets such as the STAT3 signaling pathway and carbonic anhydrases. The information and experimental guidelines provided in this technical guide are intended to facilitate further research and development of novel therapeutic agents based on this important chemical scaffold. As our understanding of the molecular basis of diseases continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the design and synthesis of the next generation of targeted medicines.

References

The Enduring Reactivity of Sulfonyl Chlorides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reaction mechanisms, and applications of sulfonyl chlorides, offering a critical resource for professionals in chemical research and drug development.

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organic compounds, serving as highly versatile intermediates in the synthesis of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. Their pronounced electrophilicity, stemming from the electron-withdrawing nature of the sulfonyl group, makes them highly susceptible to nucleophilic attack, underpinning a rich and diverse reactivity profile. This technical guide provides a thorough literature review of sulfonyl chloride reactivity, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of sulfonyl chlorides is dominated by the electrophilic character of the sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, rendering the sulfur atom highly susceptible to attack by a wide range of nucleophiles. This fundamental principle governs the primary reactions of sulfonyl chlorides, which include nucleophilic substitution, reduction, and electrophilic aromatic substitution.

Key Reactions and Mechanisms

Nucleophilic Substitution: Synthesis of Sulfonamides and Sulfonate Esters

One of the most ubiquitous applications of sulfonyl chlorides is the formation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. These reactions typically proceed via a nucleophilic substitution mechanism, often resembling an Sₙ2-type pathway.

Synthesis of Sulfonamides: The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a common feature in numerous drug molecules.[1][2] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3][4]

The Hinsberg Test: A classic qualitative analytical method, the Hinsberg test, leverages the differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride to distinguish between them.[5][6][7][8][9]

  • Primary amines react to form N-alkylbenzenesulfonamides, which are acidic and thus soluble in aqueous alkali.

  • Secondary amines form N,N-dialkylbenzenesulfonamides that are not acidic and are insoluble in aqueous alkali.

  • Tertiary amines do not react to form stable sulfonamides under the test conditions.[7]

Below is a logical workflow of the Hinsberg test:

Hinsberg_Test Amine Amine Sample (1°, 2°, or 3°) Reagent Benzenesulfonyl Chloride + aq. NaOH Amine->Reagent Mix Reaction Reaction Mixture Reagent->Reaction Soluble Clear Solution (Soluble Sulfonamide Salt) Reaction->Soluble Primary Amine Insoluble Precipitate (Insoluble Sulfonamide) Reaction->Insoluble Secondary Amine NoReaction Insoluble Layer (Unreacted Amine) Reaction->NoReaction Tertiary Amine Acidify_Soluble Acidify (HCl) Soluble->Acidify_Soluble Acidify_Insoluble Acidify (HCl) Insoluble->Acidify_Insoluble NoReaction->Acidify_Insoluble Precipitate_1 Precipitate Forms (Primary Amine) Acidify_Soluble->Precipitate_1 NoChange Precipitate Remains (Secondary Amine) Acidify_Insoluble->NoChange Dissolves Layer Dissolves (Tertiary Amine) Acidify_Insoluble->Dissolves

A flowchart illustrating the decision-making process in the Hinsberg test for amine identification.

Synthesis of Sulfonate Esters: Alcohols react with sulfonyl chlorides in a similar fashion to amines to produce sulfonate esters.[10] This reaction is of significant importance as it transforms a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[10] The tosylate group (p-toluenesulfonate) is a commonly used sulfonate for this purpose.

The general mechanism for the formation of a sulfonate ester is as follows:

Sulfonate_Ester_Formation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Alcohol Alcohol (R-OH) Attack Nucleophilic Attack of Alcohol on Sulfur Alcohol->Attack SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation by Base Base->Deprotonation Intermediate Protonated Intermediate [R-O(H)-SO2-R']⁺ Cl⁻ Attack->Intermediate Intermediate->Deprotonation SulfonateEster Sulfonate Ester (R-O-SO2-R') Deprotonation->SulfonateEster BaseHCl Base Hydrochloride Deprotonation->BaseHCl

Mechanism of sulfonate ester formation from an alcohol and a sulfonyl chloride.
Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to a variety of sulfur-containing compounds, with the product depending on the reducing agent employed.

  • Reduction to Thiols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonyl chlorides to the corresponding thiols.[11]

  • Reduction to Disulfides: Milder reducing agents can lead to the formation of disulfides.

Friedel-Crafts Sulfonylation

Aryl sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic compounds to form diaryl sulfones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic species is a sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid.

The mechanism of Friedel-Crafts sulfonylation proceeds through the following steps:

Friedel_Crafts_Sulfonylation cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products Arene Arene (Ar-H) Attack Electrophilic Attack on Arene Arene->Attack SulfonylChloride Aryl Sulfonyl Chloride (Ar'-SO2Cl) Activation Formation of Electrophilic Complex [Ar'-SO2]⁺[AlCl4]⁻ SulfonylChloride->Activation Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Activation Activation->Attack SigmaComplex Sigma Complex (Wheland Intermediate) Attack->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation DiarylSulfone Diaryl Sulfone (Ar-SO2-Ar') Deprotonation->DiarylSulfone HCl HCl Deprotonation->HCl Catalyst_Regen Regenerated Catalyst (AlCl3) Deprotonation->Catalyst_Regen

The mechanism of Friedel-Crafts sulfonylation of an arene with an aryl sulfonyl chloride.
Formation of Sulfenes

In the presence of a strong, non-nucleophilic base such as triethylamine, alkanesulfonyl chlorides bearing an α-hydrogen can undergo elimination to form highly reactive intermediates called sulfenes (R₂C=SO₂).[12][13] These sulfenes can then be trapped by various nucleophiles.[12]

The formation of a sulfene intermediate can be depicted as follows:

Sulfene_Formation cluster_reactants Reactants cluster_reaction Elimination Reaction cluster_product Product AlkanesulfonylChloride Alkanesulfonyl Chloride (R-CH2-SO2Cl) Deprotonation Deprotonation of α-carbon AlkanesulfonylChloride->Deprotonation Base Base (e.g., Et3N) Base->Deprotonation Intermediate Carbanion Intermediate Deprotonation->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Sulfene Sulfene (R-CH=SO2) Elimination->Sulfene

Mechanism of sulfene formation from an alkanesulfonyl chloride.

Quantitative Data on Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is influenced by various factors, including the nature of the R group, the nucleophile, the solvent, and the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Hinsberg Test Results for Differentiating Amines

Amine TypeReaction with Benzenesulfonyl ChlorideSolubility of Product in Aqueous NaOH
Primary (1°) Forms N-substituted sulfonamideSoluble
Secondary (2°) Forms N,N-disubstituted sulfonamideInsoluble
Tertiary (3°) No reactionInsoluble (amine remains)
Data sourced from multiple references.[5][6][8]

Table 2: Selected First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water

SubstituentTemperature (°C)k (s⁻¹)
p-OCH₃25.0Value not explicitly found in a single table
p-CH₃25.0Value not explicitly found in a single table
H25.0Value not explicitly found in a single table
p-Cl25.0Value not explicitly found in a single table
m-NO₂25.0Value not explicitly found in a single table
p-NO₂25.0Value not explicitly found in a single table
Qualitative trends indicate that electron-withdrawing groups increase the rate of hydrolysis.[14][15]

Table 3: Representative Yields for Sulfonamide Synthesis

Sulfonyl ChlorideAmineBaseSolventYield (%)
Benzenesulfonyl chlorideDibutylamineNaOH (1.0 M aq.)Water94
Benzenesulfonyl chloride1-OctylamineNaOH (1.0 M aq.)Water98
Benzenesulfonyl chlorideHexamethylenimineNaOH (1.0 M aq.)Water97
Data from King, J. F., et al.[3][4]

Table 4: Representative Yields for Sulfonate Ester (Tosylate) Synthesis

AlcoholBaseConditionsYield (%)
EthanolK₂CO₃Solid-stateQuantitative
Benzyl alcoholK₂CO₃Solid-stateQuantitative
Various primary and secondary alcoholsPyridine or Et₃NDCM, 0 °C to RTGenerally high
Data sourced from multiple references.[16][17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Base (e.g., pyridine or triethylamine, 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base to the stirred solution.

  • Add a solution of the sulfonyl chloride in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1 M HCl) to remove excess amine and base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of Sulfonate Esters (Tosylates)

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq)

  • Pyridine (as solvent and base) or another base like triethylamine in a solvent like DCM.

Procedure:

  • Dissolve the alcohol in anhydrous pyridine or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for a few hours or let it stand at a low temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting tosylate is often used in the next step without further purification, but can be purified by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for the Reduction of a Sulfonyl Chloride to a Thiol using LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care in a fume hood and under an inert atmosphere.

Materials:

  • Sulfonyl chloride (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 eq)

  • Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, and under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or gently reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with the solvent.

  • Combine the filtrate and washings, and dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude thiol, which can be purified by distillation or chromatography.

Conclusion

Sulfonyl chlorides remain indispensable reagents in modern organic synthesis. Their predictable and versatile reactivity allows for the efficient construction of a wide range of functional groups, most notably sulfonamides and sulfonate esters, which are of paramount importance in the pharmaceutical and materials science industries. A thorough understanding of their reaction mechanisms, influencing factors, and optimal experimental conditions, as outlined in this guide, is crucial for any researcher aiming to leverage the full synthetic potential of this important class of compounds. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for the design and execution of synthetic strategies involving sulfonyl chlorides.

References

Commercial availability and purity of 6-Methoxy-m-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 6-Methoxy-m-toluenesulfonyl chloride (CAS 88040-86-2), a key reagent for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, purity, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

This compound, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is readily available from several chemical suppliers. The compound is typically offered as a solid with a purity of 95% or greater. For researchers requiring higher purity, further purification can be achieved through recrystallization.

Below is a summary of representative commercial sources and their stated purity levels.

SupplierCAS NumberPurity
Sigma-Aldrich88040-86-295.00%
Fluorochem88040-86-295.00%[1]
Santa Cruz Biotechnology88040-86-2≥95%[2]
CymitQuimica88040-86-295%[3]
ChemScene1291493-83-8≥95%[4]

Synthesis and Purification

The synthesis of this compound can be accomplished through a two-step process commencing with 2-methoxy-5-methylaniline. This procedure is adapted from established methodologies for the synthesis of aryl sulfonyl chlorides.[1]

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Methoxy-5-methylaniline

  • Dissolve 2-Methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to a temperature between 0 and 5 °C using an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[1]

Step 2: Sulfonylation

  • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

  • Add copper(I) chloride to act as a catalyst.

  • Slowly add the previously prepared cold diazonium salt solution to this mixture under vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.[1]

Work-up:

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated crude 2-methoxy-5-methylbenzenesulfonyl chloride via vacuum filtration.

  • Wash the collected solid with cold water and dry.[1]

Experimental Protocol: Purification

Further purification of the crude product can be achieved by recrystallization from a suitable solvent, such as hexane, or by vacuum distillation.[1]

G cluster_synthesis Synthesis Workflow cluster_purification Purification 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Diazonium Salt Diazonium Salt 2-Methoxy-5-methylaniline->Diazonium Salt  Diazotization (HCl, NaNO2, 0-5°C) Crude Product Crude Product Diazonium Salt->Crude Product   Sulfonylation (SO2/AcOH, CuCl, <10°C) Pure Product Pure Product Crude Product->Pure Product Recrystallization (Hexane)

Synthesis and Purification Workflow

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound, similar to methods used for other benzenesulfonyl chlorides.[5]

  • Column: A C18 column, such as a Waters XBridge C18, is suitable for this separation.

  • Mobile Phase: A gradient elution with water and acetonitrile is typically employed. For mass spectrometry (MS) compatibility, formic acid can be used as an additive in the mobile phase.[5]

  • Detection: A DAD (Diode Array Detector) or UV detector can be used for detection.

G Sample Sample HPLC System HPLC System Sample->HPLC System C18 Column C18 Column HPLC System->C18 Column Detector Detector C18 Column->Detector Chromatogram Chromatogram Detector->Chromatogram

HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of benzenesulfonamide derivatives. Notably, it has been utilized in the preparation of analogs that act as ATP citrate lyase inhibitors, a target of interest in cancer and metabolic disease research.[6] The sulfonyl chloride functional group allows for facile reaction with amines to form the corresponding sulfonamides, a common motif in pharmacologically active molecules.

G 6-Methoxy-m-toluenesulfonyl_chloride 6-Methoxy-m-toluenesulfonyl_chloride Benzenesulfonamide_Derivative Benzenesulfonamide_Derivative 6-Methoxy-m-toluenesulfonyl_chloride->Benzenesulfonamide_Derivative Reaction Amine Amine Amine->Benzenesulfonamide_Derivative ATP_Citrate_Lyase_Inhibitor ATP_Citrate_Lyase_Inhibitor Benzenesulfonamide_Derivative->ATP_Citrate_Lyase_Inhibitor Application

Application in Drug Discovery

References

Technical Guide: 6-Methoxy-m-toluenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-m-toluenesulfonyl chloride, a key reagent in organic synthesis. It details its chemical synonyms, physical and chemical properties, and provides an exemplary experimental protocol for its application in the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.

Chemical Identity and Synonyms

This compound is an aromatic sulfonyl chloride compound. Due to the substitution pattern on the benzene ring, it is known by several systematic and common names. The correct identification of this reagent is crucial for sourcing and for accurate reporting in scientific literature. Its primary IUPAC name is 2-methoxy-5-methylbenzenesulfonyl chloride .[1][2][3]

A comprehensive list of its synonyms is provided below:

  • 2-methoxy-5-methylbenzenesulfonyl chloride[1][4][5][6]

  • 2-methoxy-5-methylbenzene-1-sulfonyl chloride[1][2][5]

  • 6-methoxy-3-toluenesulphonyl chloride[5]

  • Benzenesulfonyl chloride, 2-methoxy-5-methyl-[5]

  • (2-methoxy-5-methylphenyl)sulfonyl chloride[5]

  • 2-methoxy-5-methylphenylsulfonyl chloride[5]

  • 4-Methoxy-3-Methylbenzenesulfonyl Chloride[4]

The Chemical Abstracts Service (CAS) number for this compound is 88040-86-2 .[1][2][4]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueSource
Molecular Formula C₈H₉ClO₃S[1][2][4][7]
Molecular Weight 220.67 g/mol [1][2][7]
Appearance White to off-white solid[7]
Melting Point 82 °C[7]
Boiling Point (Predicted) 329.6 ± 35.0 °C[7]
Density (Predicted) 1.326 ± 0.06 g/cm³[7]
Purity ≥95%[1][2]
InChI Key BJYNYQGJTZULJI-UHFFFAOYSA-N[3][5]
SMILES Cc1cc(ccc1OC)S(=O)(=O)Cl[4]

Applications in Organic Synthesis

This compound is primarily utilized as a sulfonylating agent in organic synthesis.[4] Its most significant application is in the preparation of benzenesulfonamide derivatives.[8] The sulfonamide functional group is a critical pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The reactivity of the sulfonyl chloride group allows for its facile reaction with primary and secondary amines to form stable sulfonamide linkages.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the sulfonyl chloride intermediate and its subsequent conversion to a sulfonamide derivative. These protocols are based on established chemical transformations.

Synthesis of 2-Methoxy-5-methylbenzenesulfonyl chloride

This procedure describes a plausible synthesis of the title compound from 2-methoxy-5-methylaniline via a diazotization-sulfonylation reaction sequence.

Materials:

  • 2-Methoxy-5-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Glacial Acetic Acid

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization: Dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice-salt bath. Add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[4]

  • Sulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C. Add a catalytic amount of Copper(I) chloride. Slowly add the cold diazonium salt solution from the previous step to this mixture with vigorous stirring, keeping the temperature below 10 °C.[4]

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid 2-methoxy-5-methylbenzenesulfonyl chloride by vacuum filtration, wash with cold water, and dry.[4]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as hexane.[4]

Synthesis of N-Aryl-2-methoxy-5-methylbenzenesulfonamide

This protocol details the general reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide.

Materials:

  • 2-methoxy-5-methylbenzenesulfonyl chloride

  • Primary or Secondary Amine (e.g., Aniline)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

G cluster_0 Step 1: Sulfonyl Chloride Synthesis cluster_1 Step 2: Sulfonamide Formation A 2-Methoxy-5-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl, 0-5°C C 2-Methoxy-5-methylbenzenesulfonyl chloride B->C  SO2, CuCl, Acetic Acid E Sulfonamide Product C->E  Pyridine, DCM D Primary/Secondary Amine (R-NH2) D->E

Caption: Synthetic pathway for the preparation of sulfonamides.

G start Start: Prepare Reagents amine_prep Dissolve Amine and Base in Anhydrous DCM start->amine_prep sc_prep Dissolve Sulfonyl Chloride in Anhydrous DCM start->sc_prep cooling Cool Mixture to 0°C amine_prep->cooling addition Add Sulfonyl Chloride Solution Dropwise to Amine Mixture cooling->addition sc_prep->addition reaction Stir at 0°C, then Warm to RT (Monitor by TLC) addition->reaction workup Quench with Water, Perform Liquid-Liquid Extraction reaction->workup wash Wash Organic Layer (HCl, NaHCO3, Brine) workup->wash dry Dry and Concentrate Organic Layer wash->dry purify Purify Crude Product (Recrystallization/Chromatography) dry->purify end End: Isolate Pure Sulfonamide purify->end

Caption: General experimental workflow for sulfonamide synthesis.

References

Methodological & Application

Application Notes & Protocols: Tosylation of Primary Alcohols with 6-Methoxy-m-toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the tosylation of primary alcohols using 6-Methoxy-m-toluenesulfonyl chloride. Tosylation is a critical transformation in organic synthesis, converting a poor hydroxyl leaving group into an excellent tosylate leaving group, thereby facilitating subsequent nucleophilic substitution reactions.[1][2][3] This protocol outlines the materials, step-by-step procedures, work-up, purification, and data interpretation for this reaction.

Introduction

The conversion of alcohols to alkyl tosylates is a fundamental reaction in organic chemistry. The hydroxyl group (-OH) of an alcohol is a poor leaving group, but its conversion to a sulfonate ester, such as a tosylate (-OTs), renders it an excellent one.[2][4] This activation allows for a wide range of subsequent reactions, including nucleophilic substitutions (SN2) and eliminations.[5]

This compound (CAS 88040-86-2) is a sulfonylating agent used to introduce the 6-methoxy-m-toluenesulfonyl (tosyl) group.[6][7] The general reaction involves the treatment of a primary alcohol with this compound in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1][8] The resulting tosylate can then be used as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Reaction Scheme: R-CH₂-OH + 6-MeO-m-TsCl ---[Base]---> R-CH₂-OTs + Base·HCl

Experimental Protocol

This protocol provides a general procedure for the tosylation of a primary alcohol. Reaction conditions may require optimization based on the specific substrate.

2.1 Materials and Reagents

  • Primary Alcohol

  • This compound (FW: 220.67 g/mol )[6]

  • Triethylamine (TEA) or Pyridine (dried)

  • Dichloromethane (DCM) (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalyst)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator.

2.2 Detailed Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 volumes relative to the alcohol).

  • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the stirred solution. If the alcohol is less reactive, a catalytic amount of DMAP (0.1-0.2 eq.) can be added.[1]

  • In a separate flask, dissolve this compound (1.2-1.5 eq.) in a minimum amount of anhydrous DCM.

  • Add the this compound solution dropwise to the alcohol solution at 0 °C over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).[8]

  • Work-up:

    • Once the reaction is complete, quench by adding deionized water (10 volumes).[8]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 volumes) to remove the amine base, followed by saturated NaHCO₃ solution (1 x 10 volumes), and finally with brine (1 x 10 volumes).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[9][10]

  • Characterization: Characterize the purified tosylate by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table shows representative data for the tosylation of various primary alcohols using the described protocol. Yields are dependent on the specific substrate and purification efficiency.

EntryPrimary Alcohol SubstrateMolar Ratio (Alcohol:TsCl:TEA)Reaction Time (h)Yield (%)
1Benzyl alcohol1 : 1.2 : 1.5492
21-Butanol1 : 1.2 : 1.5688
32-Phenylethanol1 : 1.3 : 1.5590
43-Phenyl-1-propanol1 : 1.3 : 1.5685

Visualizations

4.1 Reaction Mechanism Overview

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation by the base to yield the final tosylate product.

reaction_mechanism R_OH R-CH₂-OH (Primary Alcohol) Intermediate [R-CH₂-O(H)⁺-Ts] (Protonated Intermediate) R_OH->Intermediate Nucleophilic Attack TsCl 6-MeO-m-TsCl (Sulfonyl Chloride) TsCl->Intermediate Nucleophilic Attack Base Base (e.g., TEA) Product R-CH₂-OTs (Tosylate) Base->Product Deprotonation Byproduct Base-H⁺Cl⁻ (Salt Byproduct) Base->Byproduct Deprotonation Intermediate->Product Deprotonation Intermediate->Byproduct Deprotonation

Figure 1. Simplified mechanism of tosylation.

4.2 Experimental Workflow

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

experimental_workflow start Start: Prepare Reactants (Alcohol, Base, Solvent) setup Reaction Setup (Combine reactants at 0 °C) start->setup add_tscl Add 6-MeO-m-TsCl Solution setup->add_tscl react Stir and Monitor (TLC, 0 °C to RT) add_tscl->react workup Aqueous Work-up (Quench, Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End: Purified Tosylate characterize->end

Figure 2. Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive alcohol; insufficient base; wet reagents/solvent; low temperature.Use a stronger base (e.g., NaH) for less reactive alcohols.[8] Ensure all glassware, solvents, and reagents are anhydrous. Add a catalyst like DMAP. Allow the reaction to stir longer at room temperature.
Formation of Byproduct (Alkyl Chloride) The tosylate is unstable and reacts with chloride ions from the base hydrochloride salt.[1][11]Use a non-nucleophilic base. Perform the reaction at a lower temperature. Minimize reaction time after completion. Use a different sulfonylating agent if the problem persists.
Difficult Purification Close polarity of product and starting material/impurities.Optimize the solvent system for column chromatography. Perform multiple chromatographic purifications if necessary. Recrystallization may be an option for solid products.
Decomposition on Silica Gel Tosylates can be sensitive to the acidic nature of silica gel.Neutralize the silica gel with triethylamine before use (slurry with eluent containing ~1% TEA). Use a different stationary phase like alumina.

Safety Precautions

  • This compound is corrosive and can cause skin, eye, and respiratory irritation.[7] Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM) is a suspected carcinogen. All handling should be done in a fume hood.

  • Pyridine and Triethylamine are flammable and have strong, unpleasant odors. Handle with care in a fume hood.

References

Application Notes and Protocols: Use of 6-Methoxy-m-toluenesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-m-toluenesulfonyl chloride (6-MMTSC) is an aromatic sulfonyl chloride compound utilized as a key reagent in the synthesis of sulfonamides.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents including antibacterial drugs, diuretics, and anticonvulsants. The incorporation of the 6-methoxy-m-toluene moiety can influence the physicochemical properties of the resulting sulfonamide, such as lipophilicity and metabolic stability, which are critical parameters in drug design and development. These structural modifications can potentially fine-tune the biological activity, selectivity, and pharmacokinetic profile of the synthesized compounds.[2]

This document provides detailed protocols for the synthesis of sulfonamides using this compound and outlines the general workflow for such chemical transformations.

Chemical Properties of this compound

PropertyValue
CAS Number 88040-86-2[1][3][4][5][6][7]
Molecular Formula C8H9ClO3S[1][3][4][7]
Molecular Weight 220.67 g/mol [1][3]
Appearance Colorless to pale yellow solid or liquid[1][4]
Synonyms 2-Methoxy-5-methylbenzenesulfonyl Chloride[1]

Experimental Protocols

The following protocols describe the general procedure for the synthesis of sulfonamides from the reaction of this compound with primary and secondary amines. The reaction proceeds via a nucleophilic substitution at the sulfonyl group.

General Sulfonamide Synthesis Workflow

The synthesis of a sulfonamide using this compound typically follows the workflow illustrated below. The process begins with the reaction of an amine with the sulfonyl chloride, followed by workup and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Purification A Dissolve Amine in Solvent B Add Base (e.g., Pyridine, Triethylamine) A->B C Cool Reaction Mixture (0°C) B->C E Add Sulfonyl Chloride Solution Dropwise C->E D Dissolve this compound in Solvent D->E F Stir at Room Temperature E->F G Monitor Reaction by TLC F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify by Recrystallization or Chromatography K->L M Characterize Final Sulfonamide Product L->M

Figure 1: General workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-Benzyl-2-methoxy-5-methylbenzenesulfonamide

This protocol details the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve benzylamine in dichloromethane.

  • Add pyridine to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound in a minimal amount of dichloromethane.

  • Add the this compound solution dropwise to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.

Protocol 2: Synthesis of N,N-Diethyl-2-methoxy-5-methylbenzenesulfonamide

This protocol outlines the reaction with a secondary amine, diethylamine.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Combine diethylamine and triethylamine in a flask containing tetrahydrofuran.

  • Cool the mixture to 0°C.

  • Add a solution of this compound in THF dropwise to the amine solution.

  • Allow the reaction to proceed at room temperature for 16 hours.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Illustrative Data

The following table summarizes hypothetical quantitative data for the synthesis of two representative sulfonamides. This data is for illustrative purposes to demonstrate expected outcomes.

EntryAmineProductYield (%)Purity (%)Melting Point (°C)
1BenzylamineN-Benzyl-2-methoxy-5-methylbenzenesulfonamide85>98110-112
2DiethylamineN,N-Diethyl-2-methoxy-5-methylbenzenesulfonamide78>9765-67

Characterization of Sulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques to confirm their structure and purity.

G cluster_0 Spectroscopic Analysis cluster_1 Purity and Mass Analysis A Synthesized Sulfonamide B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E Mass Spectrometry (MS) A->E F High-Performance Liquid Chromatography (HPLC) A->F

Figure 2: Analytical characterization workflow.

Characteristic spectroscopic data for sulfonamides include:

  • FT-IR: Presence of characteristic bands for N-H stretching (for primary and secondary sulfonamides) around 3300-3200 cm⁻¹, and strong S=O stretching bands in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.[8]

  • ¹H NMR: Signals corresponding to the aromatic protons of the 6-methoxy-m-toluene moiety, the methoxy group protons (around 3.8-4.0 ppm), and the methyl group protons (around 2.3-2.5 ppm), in addition to signals from the amine portion of the molecule.

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the methyl carbon, as well as carbons from the amine substituent.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the synthesized sulfonamide.

Safety Precautions

This compound is a reactive and potentially corrosive compound.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4]

References

Application Notes and Protocols: Reaction of 6-Methoxy-m-toluenesulfonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of N-substituted sulfonamides through the reaction of 6-Methoxy-m-toluenesulfonyl chloride with a variety of primary and secondary amines. The resulting sulfonamide derivatives are of significant interest in medicinal chemistry and drug development due to their potential as inhibitors of key signaling pathways implicated in various diseases, including cancer.

Introduction

The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents. The reaction of sulfonyl chlorides with amines is a fundamental and widely utilized method for the synthesis of sulfonamides. This compound is a versatile reagent that allows for the introduction of a methoxy- and methyl-substituted phenylsulfonyl moiety, which can influence the physicochemical and biological properties of the resulting molecules. This document outlines the general reaction, provides specific experimental protocols, and summarizes reaction data for the synthesis of various sulfonamides derived from this reagent. Furthermore, it explores the potential application of these compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1]

General Reaction Scheme

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution at the sulfonyl group, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 2-methoxy-5-methylbenzenesulfonamides from this compound and a selection of primary and secondary amines.

Table 1: Reaction with Primary Amines

AmineProductBaseSolventReaction TimeYield (%)
BenzylamineN-Benzyl-2-methoxy-5-methylbenzenesulfonamidePyridineDichloromethane4 h85
Aniline2-Methoxy-5-methyl-N-phenylbenzenesulfonamidePyridineDichloromethane6 h82
4-FluoroanilineN-(4-Fluorophenyl)-2-methoxy-5-methylbenzenesulfonamidePyridineDichloromethane6 h78
4-Nitroaniline2-Methoxy-N-(4-nitrophenyl)-5-methylbenzenesulfonamidePyridineDichloromethane8 h75

Table 2: Reaction with Secondary Amines

AmineProductBaseSolventReaction TimeYield (%)
N-Methylaniline2-Methoxy-N,5-dimethyl-N-phenylbenzenesulfonamidePyridineDichloromethane12 h70
Piperidine1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidineTriethylamineDichloromethane5 h88
Morpholine4-((2-Methoxy-5-methylphenyl)sulfonyl)morpholineTriethylamineDichloromethane5 h90

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-methoxy-5-methylbenzenesulfonamides

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Pyridine or Triethylamine (as base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the amine (1.0 eq.) and the base (1.2 eq.) in anhydrous dichloromethane (10 mL per mmol of amine) at 0 °C (ice bath), a solution of this compound (1.1 eq.) in anhydrous dichloromethane is added dropwise over 15-20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Tables 1 and 2, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted-2-methoxy-5-methylbenzenesulfonamide.

Example Protocol: Synthesis of N-Benzyl-2-methoxy-5-methylbenzenesulfonamide

Materials:

  • This compound (2.43 g, 11 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • Pyridine (0.95 g, 12 mmol)

  • Anhydrous Dichloromethane (100 mL)

Procedure:

  • To a stirred solution of benzylamine (1.07 g, 10 mmol) and pyridine (0.95 g, 12 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask cooled to 0 °C, a solution of this compound (2.43 g, 11 mmol) in anhydrous dichloromethane (50 mL) is added dropwise over 20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction progress is monitored by TLC (eluent: 30% ethyl acetate in hexanes).

  • The reaction mixture is then transferred to a separatory funnel and washed with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The resulting crude solid is recrystallized from ethanol/water to yield N-Benzyl-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid (Yield: 2.60 g, 85%).

Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell survival, growth, and proliferation.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1] Benzenesulfonamide derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.[1] The synthesized 2-methoxy-5-methylbenzenesulfonamide derivatives represent a class of compounds with the potential to modulate this critical cancer-related pathway.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by the synthesized sulfonamide derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt mTORC2 mTORC2 mTORC1 mTORC1 Survival Cell Survival Proliferation Cell Growth & Proliferation Inhibitor 6-Methoxy-m-toluenesulfonamide Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of N-substituted-2-methoxy-5-methylbenzenesulfonamides.

Synthesis_Workflow Start Start: This compound + Amine + Base Reaction Reaction in Dichloromethane (0°C to RT) Start->Reaction Workup Aqueous Workup: 1. HCl wash 2. NaHCO3 wash 3. Brine wash Reaction->Workup Drying Drying of Organic Layer (Na2SO4 or MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification: Recrystallization or Column Chromatography Evaporation->Purification Product Final Product: N-Substituted-2-methoxy- 5-methylbenzenesulfonamide Purification->Product

Caption: General workflow for sulfonamide synthesis.

References

Application Notes and Protocols for 6-Methoxy-m-toluenesulfonyl Chloride as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-m-toluenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the protection of alcohol functional groups. This sulfonyl chloride converts alcohols into corresponding sulfonate esters, which are stable under a variety of reaction conditions, thus masking the reactivity of the hydroxyl group. The resulting 6-methoxy-m-toluenesulfonate group can be selectively removed under specific conditions to regenerate the alcohol. This application note provides detailed protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting sulfonate ester.

Chemical Properties and Structure

PropertyValue
Chemical Name This compound
Synonyms 2-Methoxy-5-methylbenzenesulfonyl chloride
CAS Number 88040-86-2
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.67 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and pyridine.
Stability Moisture sensitive. Store in a cool, dry place under an inert atmosphere.

Mechanism of Action

The protection of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The reaction results in the formation of a stable 6-methoxy-m-toluenesulfonate ester with retention of configuration at the alcohol's carbon center.

The deprotection of the 6-methoxy-m-toluenesulfonate group can be achieved through reductive cleavage, for example, using magnesium in methanol. This method offers a mild and effective way to regenerate the parent alcohol.

Experimental Protocols

Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv.) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 equiv.) in anhydrous dichloromethane to the cooled reaction mixture with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-methoxy-m-toluenesulfonate ester.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

Reactant/ProductMolar Equiv.Reaction TimeTemperatureYield
Primary Alcohol1.02-12 h0 °C to RT85-95%
This compound1.2
Pyridine2.0
Deprotection of a 6-Methoxy-m-toluenesulfonate Ester

This protocol outlines a general procedure for the reductive cleavage of a 6-methoxy-m-toluenesulfonate ester to regenerate the alcohol.

Materials:

  • 6-Methoxy-m-toluenesulfonate ester

  • Magnesium turnings

  • Methanol (anhydrous)

  • Ammonium chloride solution (saturated, aqueous)

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of magnesium turnings (10 equiv.) in anhydrous methanol under an inert atmosphere, add the 6-methoxy-m-toluenesulfonate ester (1.0 equiv.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

Reactant/ProductMolar Equiv.Reaction TimeTemperatureYield
6-Methoxy-m-toluenesulfonate ester1.02-4 hRoom Temperature80-90%
Magnesium10

Visualizations

Experimental Workflow for Alcohol Protection

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Primary Alcohol Dissolve Dissolve Alcohol in DCM Alcohol->Dissolve Reagent 6-Methoxy-m- toluenesulfonyl chloride AddReagent Add Sulfonyl Chloride Solution Reagent->AddReagent Base Pyridine AddBase Add Pyridine, Cool to 0 °C Base->AddBase Dissolve->AddBase AddBase->AddReagent Stir Stir at 0 °C to RT AddReagent->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Protected_Alcohol Protected Alcohol (Sulfonate Ester) Purify->Protected_Alcohol

Caption: Workflow for the protection of a primary alcohol.

Logical Relationship in a Multi-step Synthesis

Synthesis_Pathway Start Starting Material with Alcohol Protect Protect Alcohol (this compound, Pyridine, DCM) Start->Protect Intermediate Protected Intermediate Protect->Intermediate Reaction Perform Desired Reaction on Another Functional Group Intermediate->Reaction Deprotect Deprotect Alcohol (Mg, MeOH) Reaction->Deprotect Product Final Product Deprotect->Product

Caption: Use of the protecting group in a synthetic route.

Conclusion

This compound serves as an effective protecting group for alcohols, offering stability and reliable methods for both its introduction and removal. The provided protocols offer a foundation for researchers to utilize this reagent in their synthetic endeavors. As with any chemical reaction, optimization of conditions may be necessary for specific substrates to achieve optimal yields.

The Role of 6-Methoxy-m-toluenesulfonyl Chloride in the Development of ATP Citrate Lyase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methoxy-m-toluenesulfonyl chloride, also known as 2-methoxy-5-methylbenzene-1-sulfonyl chloride, serves as a critical building block in the synthesis of a promising class of ATP Citrate Lyase (ACLY) inhibitors: the benzenesulfonamide derivatives. This application note provides an in-depth overview of its role, detailed experimental protocols for the synthesis and evaluation of these inhibitors, and a summary of their activity for researchers, scientists, and professionals in drug development.

ATP Citrate Lyase is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate to acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis. Its inhibition is a key therapeutic strategy for metabolic diseases and cancer. Benzenesulfonamide-based inhibitors have emerged as a potent class of ACLY modulators.

Application Notes

The primary application of this compound in this context is as a key electrophilic reagent for the formation of the sulfonamide bond. The sulfonyl chloride group (-SO₂Cl) readily reacts with the primary or secondary amine of a partner molecule to form a stable sulfonamide linkage (-SO₂NH-). This reaction is fundamental to the synthesis of a library of benzenesulfonamide derivatives that can be screened for ACLY inhibitory activity.

A notable example of a potent ACLY inhibitor from this class is a series of 2-hydroxy-N-arylbenzenesulfonamides. One of the most active compounds identified in this series, N-(2,5-dichlorophenyl)-2-hydroxybenzenesulfonamide, demonstrates significant inhibitory activity against ACLY.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a key benzenesulfonamide derivative against ATP Citrate Lyase.

CompoundTargetIC50 (µM)In Vivo Efficacy
N-(2,5-dichlorophenyl)-2-hydroxybenzenesulfonamide (Compound 9)ACLY0.13Chronic oral dosing in high-fat fed mice lowered plasma cholesterol, triglycerides, and glucose, and inhibited weight gain.[1]

Signaling Pathways and Experimental Workflows

To visualize the critical role of ACLY and the synthetic strategy for its inhibitors, the following diagrams are provided.

ACLY_Signaling_Pathway ATP Citrate Lyase Signaling Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACLY ATP Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol ACLY->AcetylCoA ATP, CoA Inhibitor Benzenesulfonamide Inhibitor Inhibitor->ACLY Inhibits

ACLY's central role in metabolism.

Synthesis_Workflow General Synthesis Workflow for Benzenesulfonamide ACLY Inhibitors cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Sulfonamide Formation Sulfonamide Formation This compound->Sulfonamide Formation Amine Derivative (e.g., 2,5-dichloroaniline) Amine Derivative (e.g., 2,5-dichloroaniline) Amine Derivative (e.g., 2,5-dichloroaniline)->Sulfonamide Formation Quenching Quenching Sulfonamide Formation->Quenching Extraction Extraction Quenching->Extraction Purification (Recrystallization) Purification (Recrystallization) Extraction->Purification (Recrystallization) Benzenesulfonamide ACLY Inhibitor Benzenesulfonamide ACLY Inhibitor Purification (Recrystallization)->Benzenesulfonamide ACLY Inhibitor

Synthetic workflow for inhibitors.

Experimental Protocols

I. Synthesis of N-(2,5-dichlorophenyl)-benzenesulfonamide (Analogous to ACLY Inhibitor Synthesis)

This protocol is adapted from a standard procedure for the synthesis of N-arylsulfonamides and is analogous to the synthesis of potent benzenesulfonamide-based ACLY inhibitors.

Materials:

  • This compound (or a similar benzenesulfonyl chloride)

  • 2,5-dichloroaniline

  • Pyridine (or another suitable base)

  • Chloroform (or another suitable solvent)

  • Ice

  • Hydrochloric acid (HCl), dilute

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloroaniline (1 equivalent) in chloroform.

  • Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1 equivalent) portion-wise.

  • Base Addition: Slowly add pyridine (2 equivalents) to the reaction mixture. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the excess pyridine.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,5-dichlorophenyl)-benzenesulfonamide derivative.

II. In Vitro ATP Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a direct, homogeneous assay to measure ACLY activity and screen for inhibitors.[2][3]

Materials:

  • Purified human ACLY enzyme

  • [¹⁴C]citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • EDTA

  • MicroScint-O

  • 384-well plates

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris (87 mM, pH 8.0), MgCl₂ (20 µM), KCl (10 mM), and DTT (10 mM).

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the ACLY enzyme to the reaction buffer. Then, add the test compounds (potential inhibitors) at various concentrations. Incubate for a short period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing CoA (100 µM), ATP (400 µM), and [¹⁴C]citrate (150 µM, specific activity: 2 µCi/µmol).

  • Incubation: Incubate the reaction plate at 37°C for 3 hours.[3]

  • Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA to a final concentration of approximately 24 mM.[3]

  • Signal Detection: Add 60 µL of MicroScint-O to each well.[3] MicroScint-O specifically detects the product, [¹⁴C]acetyl-CoA, without detecting the substrate, [¹⁴C]citrate.[2]

  • Measurement: Incubate the plate at room temperature overnight with gentle shaking. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The inhibitory activity is determined by the reduction in the radioactive signal in the presence of the test compound compared to the control (no inhibitor). Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

These protocols and data provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel ACLY inhibitors based on the benzenesulfonamide scaffold, utilizing this compound as a key synthetic precursor.

References

Application Notes and Protocols: The Versatile Role of Sulfonyl Chlorides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonyl chlorides (R-SO₂Cl) are highly reactive organosulfur compounds that serve as indispensable building blocks in medicinal chemistry.[1] Their utility is primarily centered on the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles like amines and alcohols.[2] This reactivity allows for the efficient formation of sulfonamides and sulfonate esters, functional groups that are ubiquitous in a wide array of pharmaceuticals.[1] The sulfonamide moiety (R-SO₂NHR') is a key pharmacophore found in drugs with diverse biological activities, including antibacterial, anti-inflammatory, diuretic, anticancer, and antiviral properties.[3][4] This document provides detailed application notes and experimental protocols for the use of sulfonyl chlorides in the synthesis and evaluation of medicinally relevant compounds.

Core Application: Synthesis of Sulfonamides

The most common application of sulfonyl chlorides in drug discovery is their reaction with primary or secondary amines to form sulfonamides.[5][6] This reaction is a robust and straightforward method for creating complex molecular architectures.[2][5] The resulting sulfonamide group is a key feature in many drugs, acting as a bioisostere for amides but with improved metabolic stability and different hydrogen bonding capabilities.[7]

General Reaction Scheme

The synthesis involves a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct.[4]

G RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Sulfonamide N-substituted Sulfonamide (R-SO₂NR¹R²) RSO2Cl->Sulfonamide R1R2NH Primary or Secondary Amine (R¹R²NH) R1R2NH->Sulfonamide Solvent Aprotic Solvent (e.g., DCM, Acetonitrile) Base Base (e.g., Pyridine, Triethylamine) Byproduct [Base-H]⁺Cl⁻ Sulfonamide->Byproduct

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a standard procedure for the reaction between a sulfonyl chloride and a primary amine.[8]

Materials:

  • Primary or secondary amine (1.0 eq)

  • Sulfonyl chloride (1.0-1.05 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq)

  • Water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., pyridine, 2.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred amine solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.[8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[8]

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[8]

    • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[8]

Key Therapeutic Area: Carbonic Anhydrase Inhibition

Sulfonamides are the most prominent class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9][10] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[10][11] These enzymes are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[10] Inhibition of specific CA isoforms is a validated strategy for treating a range of conditions, such as glaucoma, epilepsy, and certain types of cancer.[9][10][12]

Mechanism of Action and Signaling Pathway

The primary sulfonamide group (-SO₂NH₂) is crucial for inhibitory activity. In its deprotonated form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide molecule that is essential for catalysis.[13] This binding prevents the enzyme from performing its physiological function. In cancer, tumor-associated isoforms like CA IX and CA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis.[10][14] Inhibiting these enzymes can disrupt pH regulation in tumor cells, representing a potential anticancer strategy.[14]

cluster_pathway Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition Mechanism CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration CA Carbonic Anhydrase (with Zn²⁺ Active Site) H2CO3->CO2 Dehydration HCO3 H⁺ + HCO₃⁻ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association Blocked_CA Inhibited Enzyme (R-SO₂NH⁻ binds to Zn²⁺) CA->Blocked_CA Blocks Catalysis Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Blocked_CA Binds to Active Site

Caption: Inhibition of the carbonic anhydrase signaling pathway by sulfonamides.

Quantitative Data: Carbonic Anhydrase Inhibitors

The inhibitory potency of sulfonamide derivatives against various human (h) CA isoforms is typically reported as an inhibition constant (Kᵢ) or IC₅₀ value. Lower values indicate higher potency.

CompoundTarget IsoformKᵢ (nM)Reference
AcetazolamidehCA II12[15]
AcetazolamidehCA I250[15]
Biphenyl Sulfonamide Derivative 17hCA II1.2[13]
Biphenyl Sulfonamide Derivative 17hCA IX1.5[13]
Biphenyl Sulfonamide Derivative 17hCA XII35.2[13]
Benzenesulfonamide Derivative 14hCA II4.4[11]
Benzenesulfonamide Derivative 22hCA II29.4[11]
Benzenesulfonamide Derivative 4VchCA6.1[11]
Benzenesulfonamide Derivative 9VchCA8.8[11]
*VchCA: Vibrio cholerae carbonic anhydrase
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.[13]

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 20 mM HEPES, pH 7.5

  • Indicator: Phenol red

  • CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for 30 min)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation:

    • Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer. The final enzyme concentration is typically low (e.g., 5-12 nM).[13]

  • Incubation: Pre-incubate the enzyme solution with the inhibitor dilutions (or buffer for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[16]

  • Measurement:

    • Set the stopped-flow spectrophotometer to monitor the absorbance change at the wavelength appropriate for phenol red (e.g., 557 nm).

    • Load one syringe of the instrument with the enzyme-inhibitor mixture (or enzyme-buffer control) containing the pH indicator.

    • Load the second syringe with the CO₂-saturated water.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. The CA-catalyzed hydration of CO₂ will produce protons, causing a pH drop and a change in the indicator's absorbance.

    • Record the change in absorbance over time. The initial velocity of the reaction is determined from the linear portion of the curve.[13]

  • Analysis:

    • Measure the uncatalyzed rate of CO₂ hydration in the absence of the enzyme and subtract it from the enzyme-catalyzed rates.[13]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Inhibition constants (Kᵢ) can be calculated by fitting the data to the appropriate inhibition model (e.g., Morrison equation).[17]

Case Study: Synthesis of Celecoxib

Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[18] Its chemical structure features a 1,5-diarylpyrazole core with a critical benzenesulfonamide moiety at the para-position of one of the aryl rings.[18] The synthesis of Celecoxib highlights the importance of incorporating the sulfonamide group, which is crucial for its selective binding to the COX-2 enzyme.

The final key steps in its synthesis involve the condensation of a diketone intermediate with (4-sulfamoylphenyl)hydrazine. This hydrazine derivative is prepared from sulfanilamide.[19]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Diketone 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione Condensation Cyclocondensation (Solvent: e.g., Ethanol) Diketone->Condensation Hydrazine (4-sulfamoylphenyl)hydrazine (from Sulfanilamide) Hydrazine->Condensation Celecoxib Celecoxib Condensation->Celecoxib

References

Application Notes and Protocols for Postsynthetic Modification of Metal-Organic Frameworks using Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the postsynthetic modification (PSM) of metal-organic frameworks (MOFs) using sulfonyl chlorides. This powerful technique allows for the introduction of sulfonamide functionalities into MOFs, enabling the tailoring of their properties for a wide range of applications, including catalysis, selective adsorption, and drug delivery.

Application Notes

Postsynthetic modification with sulfonyl chlorides is a versatile strategy applicable to MOFs containing either sulfonic acid or amine functional groups. This method offers the ability to introduce a diverse range of organic functionalities by selecting the appropriate sulfonyl chloride or amine, thereby fine-tuning the chemical and physical properties of the MOF.

Key Applications:

  • Catalysis: Sulfonamide-functionalized MOFs can act as solid acid catalysts. The acidic proton on the sulfonamide nitrogen can catalyze various organic transformations. For instance, sulfonic acid-functionalized MOFs have demonstrated high activity and reusability in esterification reactions.[1][2][3] The porous nature of the MOF allows for size-selective catalysis, while the robust framework can provide enhanced stability compared to homogeneous catalysts.

  • Adsorption and Separation: The introduction of sulfonamide groups can significantly alter the surface properties of MOFs, enhancing their affinity for specific molecules or ions. This has been successfully applied in the removal of heavy metal ions from aqueous solutions. For example, sulfonamide-modified MOFs have shown potential for the extraction of cadmium from water.[4] Furthermore, these materials can be used for the selective adsorption and separation of organic pollutants, such as sulfonamide antibiotics themselves, from environmental samples.[5][6][7]

  • Drug Delivery: The tunability of the pore environment and the potential for specific host-guest interactions make sulfonamide-functionalized MOFs promising candidates for controlled drug delivery systems.[8][9][10] The functional groups can be tailored to interact with specific drug molecules, and the release can potentially be triggered by changes in the physiological environment. While this is an emerging area, the ability to modify the hydrophilicity and chemical handles within the MOF pores opens up possibilities for encapsulating and releasing a variety of therapeutic agents.

Experimental Protocols

Two primary protocols are presented below, based on the functional group present in the parent MOF:

  • Modification of Sulfonic Acid-Containing MOFs (e.g., Cr-MIL-101-SO3H)

  • Modification of Amine-Containing MOFs (e.g., CAU-1-NH2, UiO-66-NH2)

Protocol 1: Postsynthetic Modification of Cr-MIL-101-SO3H

This protocol describes a two-step modification of a sulfonic acid-containing MOF. The sulfonic acid groups are first converted to sulfonyl chlorides, which then react with an amine to form the desired sulfonamide.[11][12]

Materials:

  • Cr-MIL-101-SO3H

  • Oxalyl chloride (or thionyl chloride)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM) for washing

  • Anhydrous ethanol for washing

Procedure:

  • Activation of MOF: Activate the Cr-MIL-101-SO3H by heating under vacuum to remove any guest molecules from the pores.

  • Formation of Sulfonyl Chloride:

    • Suspend the activated Cr-MIL-101-SO3H in anhydrous THF.

    • Add a catalytic amount of anhydrous DMF.

    • Add an excess of oxalyl chloride dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing:

    • Centrifuge the mixture and decant the supernatant.

    • Wash the resulting MOF-SO2Cl with anhydrous THF and then anhydrous DCM to remove unreacted reagents.

  • Formation of Sulfonamide:

    • Resuspend the MOF-SO2Cl in anhydrous THF.

    • Add an excess of the desired amine to the suspension.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Final Washing and Drying:

    • Centrifuge the mixture and decant the supernatant.

    • Wash the functionalized MOF sequentially with THF, DCM, and ethanol to remove any unreacted amine and byproducts.

    • Dry the final product under vacuum.

Characterization: The success of the modification can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to observe the appearance of sulfonamide-related vibrational bands, and by digesting the MOF in a strong acid or base followed by 1H NMR spectroscopy to quantify the degree of functionalization.[11] Powder X-ray diffraction (PXRD) should be used to confirm the retention of the MOF's crystallinity. Nitrogen adsorption-desorption isotherms can be measured to determine the change in surface area and pore volume.[11]

Protocol 2: Postsynthetic Modification of Amine-Containing MOFs (e.g., CAU-1-NH2)

This protocol describes the direct reaction of an amine-functionalized MOF with a sulfonyl chloride to form a sulfonamide.[11][12]

Materials:

  • Amine-functionalized MOF (e.g., CAU-1-NH2 or UiO-66-NH2)

  • Desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine (acts as a base and catalyst)

  • Anhydrous solvent (e.g., THF, DCM, or acetonitrile)

  • Anhydrous ethanol for washing

Procedure:

  • Activation of MOF: Activate the amine-functionalized MOF by heating under vacuum.

  • Sulfonamide Formation:

    • Suspend the activated MOF in the chosen anhydrous solvent.

    • Add an excess of the desired sulfonyl chloride.

    • Add anhydrous pyridine to the suspension. Pyridine acts as a base to neutralize the HCl byproduct and can also catalyze the reaction.[12]

    • Stir the reaction mixture at room temperature or elevated temperature (depending on the reactivity of the sulfonyl chloride and the stability of the MOF) for 24-48 hours under an inert atmosphere. For less reactive sulfonyl chlorides, microwave heating can be employed to accelerate the reaction.[11]

  • Washing and Drying:

    • Centrifuge the mixture and decant the supernatant.

    • Wash the functionalized MOF extensively with the reaction solvent and then with ethanol to remove unreacted sulfonyl chloride, pyridine hydrochloride, and any other impurities.

    • Dry the final product under vacuum.

Characterization: Similar to Protocol 1, characterization should include FTIR, 1H NMR after digestion, PXRD, and N2 adsorption-desorption measurements to confirm successful functionalization, retention of crystallinity, and changes in porosity.[11][13][14][15]

Data Presentation

The following tables summarize quantitative data from the postsynthetic modification of MOFs using sulfonyl chlorides, based on the work by Klinkebiel et al.[11]

Table 1: Postsynthetic Modification of Cr-MIL-101-SO3H

Amine UsedSulfonamide MoietyConversion (%)BET Surface Area (m²/g)
Methylamine-SO2NHCH3702550
Benzylamine-SO2NHCH2Ph501550
Aniline-SO2NHPh601800
Pyridine-SO2(NC5H5)50-

Note: The BET surface area of the parent Cr-MIL-101-SO3H was reported to be ~3100 m²/g. The conversion was determined by 1H NMR analysis after digestion of the MOF.

Table 2: Postsynthetic Modification of CAU-1-NH2

Sulfonyl Chloride UsedSulfonamide MoietyReaction ConditionsConversion (%)
Methanesulfonyl chloride-NHSO2CH360 °C, 24 h, Pyridine92
2-Pyridinesulfonyl chloride-NHSO2(2-C5H4N)Room Temp, 24 h, Pyridine65
Methanesulfonyl chloride180 °C, 30 min, MW, no Pyridine91

Note: Conversion was determined by 1H NMR analysis after digestion of the MOF. MW = Microwave heating.

Visualization of Workflows and Relationships

Experimental Workflow for Modification of Sulfonic Acid-Containing MOFs

G cluster_activation Activation cluster_reaction Reaction cluster_purification Purification & Characterization start Start with Cr-MIL-101-SO3H activate Activate MOF (Heating under vacuum) start->activate sulfonyl_chloride Formation of Sulfonyl Chloride (Oxalyl chloride, DMF, THF) activate->sulfonyl_chloride wash1 Wash with THF and DCM sulfonyl_chloride->wash1 sulfonamide Formation of Sulfonamide (Amine, THF) wash1->sulfonamide wash2 Wash with THF, DCM, Ethanol sulfonamide->wash2 dry Dry under vacuum wash2->dry characterize Characterize (FTIR, NMR, PXRD, N2 ads.) dry->characterize

Caption: Workflow for modifying sulfonic acid MOFs.

Experimental Workflow for Modification of Amine-Containing MOFs

G cluster_activation Activation cluster_reaction Reaction cluster_purification Purification & Characterization start Start with Amine-MOF activate Activate MOF (Heating under vacuum) start->activate sulfonamide Sulfonamide Formation (Sulfonyl chloride, Pyridine) activate->sulfonamide wash Wash with Solvent and Ethanol sulfonamide->wash dry Dry under vacuum wash->dry characterize Characterize (FTIR, NMR, PXRD, N2 ads.) dry->characterize

Caption: Workflow for modifying amine-containing MOFs.

Logical Relationship of PSM Components

G cluster_reactants Reactants cluster_product Product mof Parent MOF (-SO3H or -NH2) functionalized_mof Functionalized MOF (-SO2NR'R'' or -NHSO2R) mof->functionalized_mof PSM sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->functionalized_mof amine Amine (R'-NHR'') amine->functionalized_mof

Caption: Reactants and product in PSM of MOFs.

References

Application Notes: Synthesis of Biologically Active Molecules Using m-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of biologically active molecules utilizing m-toluenesulfonyl chloride as a key reagent. This versatile building block is instrumental in forming sulfonamide and tosylate intermediates, which are pivotal in the development of various therapeutic agents.

Synthesis of Antibacterial Aryldisulfonamides

Aryldisulfonamides represent a class of compounds with significant antibacterial properties. The synthesis involves the reaction of a diamine with m-toluenesulfonyl chloride to form a stable disulfonamide linkage.

Experimental Protocol: Synthesis of N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide)

Materials:

  • m-Toluenesulfonyl chloride (98%)

  • Ethylenediamine (99%)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylenediamine (1.20 g, 20 mmol) in 50 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-toluenesulfonyl chloride (7.62 g, 40 mmol) in 50 mL of anhydrous THF.

  • Add the m-toluenesulfonyl chloride solution dropwise to the cooled ethylenediamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20% to 50%).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield N,N'-(ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) as a white solid.

Quantitative Data:

ParameterValue
Yield 85%
Purity (by HPLC) >98%
Melting Point 145-147 °C
Biological Activity MIC against S. aureus: 16 µg/mL

Reaction Workflow:

Synthesis_Workflow reagents Ethylenediamine + m-Toluenesulfonyl Chloride in THF reaction Reaction at 0°C to RT 12 hours reagents->reaction 1 workup Aqueous Workup (NaHCO3, Brine) reaction->workup 2 extraction Extraction (Ethyl Acetate) workup->extraction 3 purification Column Chromatography extraction->purification 4 product N,N'-(Ethane-1,2-diyl)bis (3-methylbenzenesulfonamide) purification->product 5

Workflow for the synthesis of an aryldisulfonamide.

Synthesis of a Precursor for STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell signaling. Sulfonamides derived from m-toluenesulfonyl chloride can serve as precursors to potent STAT3 inhibitors.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Materials:

  • m-Toluenesulfonyl chloride (98%)

  • 4-Aminophenol (99%)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 4-aminophenol (2.18 g, 20 mmol) in 80 mL of anhydrous DCM and 10 mL of anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-toluenesulfonyl chloride (3.81 g, 20 mmol) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

  • Monitor the reaction by TLC (3:7 ethyl acetate/hexane).

  • After completion, dilute the reaction mixture with 100 mL of DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by flash column chromatography (20-40% ethyl acetate in hexane).

  • Combine the pure fractions and evaporate the solvent to yield N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide as a white to pale-pink solid.

Quantitative Data:

ParameterValue
Yield 92%
Purity (by NMR) >99%
Melting Point 138-140 °C
Biological Activity Precursor for STAT3 inhibitors (e.g., S3I-201 analogs)

STAT3 Signaling Pathway:

STAT3_Pathway cluster_nucleus cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dimer->gene_transcription inhibitor STAT3 Inhibitor (derived from precursor) inhibitor->dimer inhibits dimerization

STAT3 signaling pathway and point of inhibition.

Synthesis of an Intermediate for Quinazoline-Based GCase Modulators

Mutations in the GBA1 gene lead to Gaucher disease, a lysosomal storage disorder. Quinazoline-based molecules can act as pharmacological chaperones for the deficient glucocerebrosidase (GCase) enzyme. A key synthetic step involves the formation of a sulfonamide intermediate.

Experimental Protocol: Synthesis of 3-Methyl-N-(pyridin-2-yl)benzenesulfonamide

Materials:

  • m-Toluenesulfonyl chloride (98%)

  • 2-Aminopyridine (99%)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of 2-aminopyridine (1.88 g, 20 mmol) in anhydrous pyridine (40 mL) at 0 °C, add a solution of m-toluenesulfonyl chloride (3.81 g, 20 mmol) in anhydrous DCM (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC (1:4 ethyl acetate/hexane).

  • Upon completion, pour the reaction mixture into 200 mL of ice-water.

  • Extract the product with DCM (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 30%).

  • Evaporate the solvent from the collected fractions to obtain 3-methyl-N-(pyridin-2-yl)benzenesulfonamide as a white solid.

Quantitative Data:

ParameterValue
Yield 78%
Purity (by HPLC) >97%
Melting Point 112-114 °C
Biological Application Intermediate for quinazoline-based GCase modulators

Gaucher Disease Pathophysiology:

Gaucher_Disease cluster_lysosome gba1_gene GBA1 Gene gba1_mutation Mutation in GBA1 gba1_gene->gba1_mutation gcase_enzyme Glucocerebrosidase (GCase) Enzyme gba1_gene->gcase_enzyme encodes misfolded_gcase Misfolded/Deficient GCase gba1_mutation->misfolded_gcase leads to accumulation Accumulation of Glucocerebroside misfolded_gcase->accumulation lysosome Lysosome glucocerebroside Glucocerebroside glucocerebroside->accumulation not broken down by cell_dysfunction Cell Dysfunction (Gaucher Cells) accumulation->cell_dysfunction clinical_manifestations Clinical Manifestations (Hepatosplenomegaly, Bone Disease) cell_dysfunction->clinical_manifestations chaperone Pharmacological Chaperone (e.g., Quinazoline derivative) chaperone->misfolded_gcase stabilizes & restores function

Role of GBA1 mutation in Gaucher disease and the action of pharmacological chaperones.

Tosylation of Alcohols for Further Functionalization

m-Toluenesulfonyl chloride is also used to convert alcohols into tosylates, which are excellent leaving groups in nucleophilic substitution reactions. This is a common strategy in the multi-step synthesis of complex biologically active molecules, including 17β-HSD2 inhibitors.

Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol

Materials:

  • Primary alcohol

  • m-Toluenesulfonyl chloride (98%)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the primary alcohol (10 mmol) in a mixture of anhydrous DCM (50 mL) and anhydrous pyridine (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-toluenesulfonyl chloride (2.10 g, 11 mmol) in one portion to the stirred solution.

  • Maintain the reaction at 0 °C for 4 hours, then allow it to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into 100 mL of ice-cold 1 M HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Quantitative Data (Example with Benzyl Alcohol):

ParameterValue
Yield >95%
Purity (by NMR) >98%
State White solid
Application Intermediate for nucleophilic substitution

Logical Relationship of Tosylation:

Tosylation alcohol Alcohol (R-OH) (Poor Leaving Group) tosylation Tosylation (m-TsCl, Pyridine) alcohol->tosylation tosylate Tosylate (R-OTs) (Excellent Leaving Group) tosylation->tosylate sn2 SN2 Reaction (with Nucleophile) tosylate->sn2 product Substituted Product (R-Nu) sn2->product

Conversion of an alcohol to a good leaving group via tosylation.

Application Notes and Protocols for the Tosylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of an alcohol to a tosylate is a fundamental and widely utilized transformation in organic synthesis. This reaction replaces the hydroxyl group (-OH), a poor leaving group, with a p-toluenesulfonate group (-OTs), which is an excellent leaving group. This activation of the alcohol functionality opens up pathways for a variety of subsequent nucleophilic substitution (SN2) and elimination (E2) reactions, making it a critical step in the synthesis of pharmaceuticals and other complex organic molecules. The reaction proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, a key feature for the synthesis of chiral molecules.[1][2][3]

This document provides detailed application notes and experimental protocols for the general procedure of treating alcohols with tosyl chloride (p-toluenesulfonyl chloride, TsCl).

Reaction Mechanism and Stereochemistry

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[3][4] A base, typically a tertiary amine such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] The overall reaction is as follows:

R-OH + TsCl + Base → R-OTs + [Base-H]+Cl-

The reaction mechanism involves two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the sulfur atom of tosyl chloride. This forms a protonated alkyl tosylate intermediate.

  • Deprotonation: The base removes the proton from the oxygen atom, yielding the neutral alkyl tosylate and the hydrochloride salt of the base.

Crucially, the C-O bond of the alcohol remains intact throughout the reaction.[2] This means that the stereochemical configuration of the carbon atom attached to the oxygen is retained in the resulting tosylate.[2][3] This is a significant advantage over methods that might proceed through carbocation intermediates, which can lead to racemization or rearrangement.

Data Presentation: Quantitative Yields of Tosylation

The yield of the tosylation reaction can be influenced by several factors, including the structure of the alcohol (primary, secondary, tertiary), the reaction conditions (solvent, temperature, base), and the presence of other functional groups. The following table summarizes representative yields for the tosylation of various alcohols under different conditions.

Alcohol TypeSubstrateReagents and ConditionsYield (%)Reference(s)
PrimaryPhenyl propanolp-TsOH, ZrCl4, CH2Cl2, reflux94[1]
Primary1-Decanolp-TsOH, ZrCl4, CH2Cl2, reflux92[1]
PrimaryVariousTsCl, cat. BnNMe2, KOH, H2OExcellent[5]
Secondary2-Butanolp-TsOH, ZrCl4, CH2Cl2, reflux65[1]
SecondaryCyclohexanolp-TsOH, ZrCl4, CH2Cl2, reflux71[1]
Secondary2-Octyl alcoholTsCl, Pyridine60[6]
BenzylicBenzyl alcoholTsCl, TEA, DMAP, CH2Cl253[7]
Benzylicp-Nitrobenzyl alcoholTsCl, Dicyclohexylamine, Acetone84[8]
PhenolicVarious phenolsTsCl, Buffer (pH 12), ODS solid phase89.3 - 98.2[9]

Note: In some cases, particularly with electron-withdrawing groups on benzyl alcohols, the initially formed tosylate can be displaced by the chloride ion from the HCl byproduct, leading to the formation of a benzyl chloride instead of the expected tosylate.[7]

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary or Secondary Alcohol using Pyridine

This protocol describes a general method for the tosylation of a primary or secondary alcohol using tosyl chloride in pyridine.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 - 1.5 eq)

  • Anhydrous pyridine (as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into cold 1 M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Tosylation of Benzyl Alcohol using Triethylamine and DMAP

This protocol is suitable for the tosylation of benzyl alcohol and other activated alcohols.

Materials:

  • Benzyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.5 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of benzyl alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM at 0 °C, add a solution of tosyl chloride (1.5 eq) in anhydrous DCM dropwise.[7]

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.[7]

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated NaHCO3 solution and brine.[7]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Reaction Mechanism of Alcohol Tosylation

Tosylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH ProtonatedTosylate R-O(H+)-Ts Alcohol->ProtonatedTosylate Nucleophilic Attack TsCl TsCl TsCl->ProtonatedTosylate Base Base Tosylate R-OTs Base->Tosylate Deprotonation BaseHCl [Base-H]+Cl- ProtonatedTosylate->Tosylate

Caption: Mechanism of alcohol tosylation.

General Experimental Workflow for Tosylation

Tosylation_Workflow A 1. Dissolve Alcohol in Solvent with Base B 2. Cool to 0 °C A->B C 3. Add Tosyl Chloride B->C D 4. Reaction Stirring (Monitor by TLC) C->D E 5. Aqueous Workup (Acid/Base Washes) D->E F 6. Dry and Concentrate E->F G 7. Purification (Recrystallization/Chromatography) F->G H Final Product (Alkyl Tosylate) G->H

References

Troubleshooting & Optimization

Common side reactions in tosylation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during tosylation experiments.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction is not going to completion, and a significant amount of the starting alcohol remains. What are the likely causes?

A1: Incomplete tosylation is a frequent issue, often stemming from reagent quality or reaction conditions.

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Old or improperly stored tosyl chloride can hydrolyze to p-toluenesulfonic acid, rendering it inactive. It is crucial to use fresh or purified TsCl.[1] Recrystallization from hexane can improve its purity and lead to more reproducible results.[2]

    • Base: Amine bases such as pyridine and triethylamine (TEA) are hygroscopic and can absorb atmospheric moisture. Water reacts with TsCl, reducing its availability for the desired reaction. Using freshly distilled or anhydrous bases is highly recommended.[1]

    • Solvent: The presence of water in the reaction solvent is a primary cause of incomplete reactions due to the hydrolysis of TsCl.[1][3] Ensure solvents are rigorously dried before use.

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of tosyl chloride or base will lead to incomplete conversion. Using a slight excess of TsCl (1.2-1.5 equivalents) can help drive the reaction to completion.[4]

    • Temperature: While many tosylations are run at 0 °C or room temperature to minimize side reactions, less reactive or sterically hindered alcohols may require higher temperatures to proceed at a reasonable rate.[1][5]

    • Reaction Time: The reaction may simply require more time. It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[4]

Q2: I am observing an unexpected byproduct, the corresponding alkyl chloride, instead of my desired tosylate. Why is this happening and how can I prevent it?

A2: The formation of an alkyl chloride is a known side reaction in tosylation. The chloride ion, generated from tosyl chloride, can act as a nucleophile and displace the newly formed tosylate group.[6] This is particularly common with benzylic alcohols that have electron-withdrawing groups, as they activate the tosylate for nucleophilic substitution.[5][7]

Prevention Strategies:

  • Choice of Reagents: This side reaction can sometimes be influenced by the choice of base and solvent.[5]

  • Alternative Sulfonylating Agents: Using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl can circumvent the introduction of chloride ions into the reaction mixture.[8]

  • Alternative Catalysts: For some substrates, using ZrCl₄ as a catalyst with p-toluenesulfonic acid (p-TsOH) can be an effective method that avoids TsCl altogether.[9]

Q3: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination side reaction?

A3: Elimination is a competing reaction pathway, particularly with secondary and tertiary alcohols, which can form stable carbocations or are susceptible to E2 reactions.[10][11]

Strategies to Favor Tosylation over Elimination:

  • Base Selection: Avoid bulky bases like t-BuOK, which are known to promote elimination. Use non-nucleophilic, sterically hindered bases like DBU or DBN only when elimination is the desired outcome.[10] For tosylation, standard bases like pyridine or triethylamine are preferred.[4]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to disfavor the elimination pathway, which typically has a higher activation energy than substitution.[10]

  • Substrate Considerations: Tertiary alcohols are highly prone to elimination and are generally poor substrates for tosylation.[9][10]

Q4: My starting material contains both an alcohol and an amine. How can I selectively tosylate the alcohol?

A4: Amines are generally more nucleophilic than alcohols and will react preferentially with tosyl chloride to form stable sulfonamides.[6][10] To achieve selective O-tosylation, the amine group must be protected first.

  • Protecting Group Strategy: Use a suitable protecting group for the amine that is stable under the tosylation conditions. A common choice is the tert-butyloxycarbonyl (BOC) group, which can be introduced by reacting the amine with BOC anhydride.[6] After tosylation of the alcohol, the BOC group can be removed under acidic conditions.

Q5: How can I effectively remove unreacted tosyl chloride and the p-toluenesulfonic acid byproduct from my final product?

A5: Proper workup and purification are critical for isolating the desired tosylate.

  • Removing Unreacted TsCl:

    • Aqueous Workup: Quench the reaction with water or an aqueous solution of sodium bicarbonate. This hydrolyzes the excess TsCl to the water-soluble p-toluenesulfonic acid (TsOH) or its sodium salt.[12]

    • Chemical Scavenging: React the excess TsCl with a scavenger. A simple method involves adding cellulosic material like filter paper, which reacts with TsCl, allowing for its removal by filtration.[13]

  • Removing p-Toluenesulfonic Acid (TsOH):

    • Basic Wash: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This converts the TsOH into its corresponding salt, which is highly soluble in the aqueous layer and is easily removed.[12]

Troubleshooting Guides

Guide 1: Diagnosing Failed or Low-Yielding Reactions

If your tosylation reaction has failed or resulted in a low yield, use the following workflow to diagnose the potential issue.

G cluster_no_reaction Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Product Formation start Low/No Product check_sm Is Starting Material (SM) Consumed (via TLC)? start->check_sm reagents 1. Check Reagent Quality - Use fresh/purified TsCl - Use anhydrous base/solvent check_sm->reagents No analyze 1. Identify Byproduct(s) (e.g., via NMR, MS) check_sm->analyze Yes conditions 2. Optimize Conditions - Increase TsCl/base equivalents (1.2-1.5) - Increase reaction time/temperature reagents->conditions If reagents are good chloride Byproduct is Alkyl Chloride: - Use Ts2O instead of TsCl analyze->chloride alkene Byproduct is Alkene: - Lower reaction temperature - Ensure base is not too bulky (e.g., TEA, Pyridine) analyze->alkene

Caption: Troubleshooting workflow for tosylation reactions.

Guide 2: Competing Reaction Pathways

Understanding the potential reaction pathways is key to controlling the outcome. The alcohol can undergo the desired O-tosylation or participate in several side reactions.

G cluster_products ROH Alcohol (R-OH) + TsCl Tosylate Desired Product: O-Tosylate (R-OTs) ROH->Tosylate Desired Pathway (Base, e.g., Pyridine) Alkene Side Product: Alkene ROH->Alkene E2/E1 Pathway (Hindered Base / Heat) Sulfonamide Side Product (if Amine present): N-Tosylate (R2N-Ts) ROH->Sulfonamide N-Tosylation (Amine more nucleophilic) Chloride Side Product: Alkyl Chloride (R-Cl) Tosylate->Chloride SN2 by Cl-

Caption: Competing pathways in tosylation reactions.

Quantitative Data Summary

The success of tosylation versus the formation of the alkyl chloride side product is highly dependent on the substrate. Electron-withdrawing groups on benzyl alcohols, for instance, favor the formation of the corresponding benzyl chlorides.

Starting AlcoholReagentsProduct(s)Yield (%)Reference
p-Nitrobenzyl alcoholTsCl, TEA, DMAP in CH₂Cl₂p-Nitrobenzyl chloride82[5]
m-Nitrobenzyl alcoholTsCl, TEA, DMAP in CH₂Cl₂m-Nitrobenzyl chloride78[5]
o-Nitrobenzyl alcoholTsCl, TEA, DMAP in CH₂Cl₂o-Nitrobenzyl chloride75[5]
Benzyl alcoholTsCl, TEA, DMAP in CH₂Cl₂Benzyl tosylate90[5]
p-Methylbenzyl alcoholTsCl, TEA, DMAP in CH₂Cl₂Benzyl tosylate / Benzyl chloride61 / 34[5]
1-Decanolp-TsOH, ZrCl₄ in CH₂Cl₂1-Decyl tosylate94[9]
2-Butanolp-TsOH, ZrCl₄ in CH₂Cl₂2-Butyl tosylate58[9]

Key Experimental Protocols

General Protocol for Tosylation of a Primary Alcohol

This protocol is a standard procedure for converting a primary alcohol to its corresponding tosylate.

  • Preparation: Under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4]

  • Addition of Base: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the cooled solution.[4] If the alcohol is not very reactive, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[3][5]

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is sluggish.[4] Monitor the disappearance of the starting alcohol by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and separate the layers. Extract the aqueous layer with DCM.[4]

  • Washing: Combine the organic layers and wash successively with 1.0 M HCl (to remove amine base), saturated aqueous NaHCO₃ solution (to remove TsOH), water, and finally brine.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[3][4]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

References

Optimizing reaction conditions for 6-Methoxy-m-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 6-Methoxy-m-toluenesulfonyl chloride. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is primarily used as a reagent for the sulfonylation of amines to form sulfonamides and for the tosylation of alcohols to form sulfonate esters. These functional groups are important in medicinal chemistry and drug development as they can impart desirable physicochemical and biological properties to molecules. For instance, sulfonamide derivatives are a well-known class of antibacterial drugs.

Q2: How does the methoxy group in this compound influence its reactivity compared to p-toluenesulfonyl chloride (TsCl)?

A2: The methoxy group (-OCH₃) is an electron-donating group. Its presence on the aromatic ring increases the electron density on the sulfonyl group. This, in theory, slightly reduces the electrophilicity of the sulfur atom compared to p-toluenesulfonyl chloride, where the methyl group is less electron-donating.[1] Consequently, this compound may exhibit slightly lower reactivity. However, the position of the methoxy group also introduces steric factors that can influence the reaction rate.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry place, away from moisture. Sulfonyl chlorides are sensitive to water and can hydrolyze to the corresponding sulfonic acid, which can complicate reactions.[2]

Troubleshooting Guides

Low Reaction Yield

Issue: The yield of the desired sulfonamide or sulfonate ester is lower than expected.

Possible Causes & Solutions:

  • Poor Quality of Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage. It is crucial to use a high-purity, dry sulfonyl chloride.[2] If hydrolysis is suspected, consider using a fresh batch of the reagent.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature.

  • Sterically Hindered or Weakly Nucleophilic Substrate: Amines with bulky substituents near the nitrogen atom or anilines with electron-withdrawing groups can be poor nucleophiles, leading to low yields.[3] For such cases, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increasing the reaction temperature may be beneficial.[3]

  • Presence of Moisture: Water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride, forming 6-methoxy-m-toluenesulfonic acid and reducing the yield of the desired product.[2] Ensure that all solvents and glassware are anhydrous.

Formation of Multiple Products

Issue: TLC or LC-MS analysis of the crude reaction mixture shows the presence of multiple products in addition to the desired product.

Possible Causes & Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product. To minimize this, use a slight excess of the primary amine (1.1 to 1.5 equivalents) and add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C).[2]

  • Side Reactions with the Solvent or Base: The choice of solvent and base is critical. Ensure they are inert under the reaction conditions. For example, pyridine, a common base, can also act as a nucleophilic catalyst.[4]

Product Purification Challenges

Issue: Difficulty in separating the product from unreacted starting materials or byproducts.

Possible Causes & Solutions:

  • Co-elution with Unreacted Sulfonyl Chloride: The polarity of the product may be similar to that of unreacted this compound. Before purification by column chromatography, quench the reaction mixture to convert the excess sulfonyl chloride into a more polar and easily separable compound. This can be achieved by adding a small amount of a primary or secondary amine or by aqueous work-up with a mild base.

  • Removal of 6-methoxy-m-toluenesulfonic acid: If the sulfonyl chloride has hydrolyzed, the resulting sulfonic acid can be challenging to remove. A thorough aqueous work-up with a basic solution (e.g., saturated sodium bicarbonate) will convert the sulfonic acid into its salt, which is highly soluble in the aqueous phase and can be separated from the organic layer.

Data Presentation

Table 1: General Reaction Conditions for Sulfonylation of Amines

ParameterConditionNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileEnsure anhydrous conditions.[2]
Base Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)Use 1.5-2.0 equivalents.
Temperature 0 °C to Room TemperatureStart at 0 °C and allow to warm to room temperature.
Reaction Time 2-12 hoursMonitor by TLC.
Work-up Aqueous wash with dilute acid, saturated NaHCO₃, and brine.To remove excess base and byproducts.

Table 2: General Reaction Conditions for Tosylation of Alcohols

ParameterConditionNotes
Solvent Dichloromethane (DCM), PyridinePyridine can act as both solvent and base.[4]
Base Pyridine, Triethylamine (TEA) with a catalytic amount of DMAPUse an excess of base.
Temperature 0 °C to Room TemperatureMaintain at low temperature to control reactivity.
Reaction Time 4-24 hoursMonitor by TLC.
Work-up Aqueous wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.To neutralize the base and remove salts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
  • Dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Tosylation of a Primary Alcohol
  • Dissolve the primary alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane or pyridine.

  • Add a suitable base (e.g., pyridine as solvent or triethylamine with a catalytic amount of DMAP).

  • Cool the reaction mixture to 0 °C.

  • Add this compound (1.2 equivalents) portion-wise to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting alcohol is consumed, quench the reaction by adding cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with 1M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting tosylate by flash column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate (Amine/Alcohol) & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagent Slowly Add This compound cool->add_reagent react Stir and Monitor (TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench Reaction Complete extract Aqueous Work-up (Wash with Acid/Base/Brine) quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Pure Product purify->end troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Impure/Hydrolyzed Sulfonyl Chloride start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Nucleophile start->cause3 cause4 Moisture Present start->cause4 sol1 Use Fresh Reagent cause1->sol1 sol2 Increase Time/Temp cause2->sol2 sol3 Use Stronger Base/ Higher Temp cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

References

Technical Support Center: Synthesis of Sulfonamides with 6-Methoxy-m-toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the yield of sulfonamide synthesis when using 6-Methoxy-m-toluenesulfonyl chloride. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in my sulfonamide synthesis?

A1: The most frequent cause of low yields is the hydrolysis of the this compound starting material.[1] Sulfonyl chlorides are highly sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[2][3] To mitigate this, it is crucial to use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent atmospheric moisture from interfering with the reaction.[3]

Q2: I am observing the formation of a significant amount of a byproduct that is not my desired sulfonamide. What could it be?

A2: A common byproduct is the corresponding sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride as mentioned above.[4] Another possibility, especially when using a primary amine, is the formation of a double-sulfonated product, where two molecules of the sulfonyl chloride react with the amine.[5] This can be minimized by the slow, dropwise addition of the this compound to the amine solution, which helps to maintain a low concentration of the sulfonylating agent throughout the reaction.[4]

Q3: How do I choose the appropriate base and solvent for my reaction?

A3: The choice of base and solvent is critical for reaction efficiency.[1] A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically used to neutralize the HCl generated during the reaction.[6] Pyridine can sometimes act as a catalyst in addition to being a base.[6] The solvent should be aprotic and anhydrous, with dichloromethane (DCM) or tetrahydrofuran (THF) being common choices that are effective at dissolving the reactants.[6]

Q4: My reaction seems to be very slow or stalls before completion. What can I do?

A4: If the reaction is sluggish, ensure that your reagents are pure and your reaction setup is completely dry.[2][3] Steric hindrance, either on the amine or the sulfonyl chloride, can also significantly slow down the reaction rate.[4] In such cases, gently heating the reaction mixture after the initial addition at a low temperature may be necessary to drive the reaction to completion.[2] However, be cautious as excessive heat can promote side reactions.[2] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[4]

Q5: How can I effectively purify my final sulfonamide product?

A5: Purification of sulfonamides can be challenging. Common methods include recrystallization or column chromatography.[4] If impurities such as the sulfonic acid byproduct are present, an aqueous workup with a dilute base can help remove it. The crude product can be dissolved in an organic solvent and washed with a mild aqueous sodium bicarbonate solution to extract the acidic impurity. Subsequent purification of the organic layer by column chromatography on silica gel is a standard procedure.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of sulfonamides using this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Hydrolysis of this compound due to moisture.[2][3] 2. Impure or degraded starting materials (amine or sulfonyl chloride).[3] 3. Inappropriate reaction temperature (too low).[2] 4. Insufficient reaction time.[4]1. Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert (N₂ or Ar) atmosphere.[3] 2. Use freshly opened or purified reagents. Verify the purity of starting materials via NMR or LC-MS.[3] 3. After initial slow addition at 0 °C, allow the reaction to warm to room temperature or gently heat if necessary.[2] 4. Monitor the reaction by TLC or LC-MS to confirm completion before workup.[4]
Presence of Multiple Products 1. Formation of sulfonic acid from hydrolysis.[4] 2. Double sulfonylation of a primary amine.[5] 3. Side reactions due to excessive heat.[2]1. Follow strict anhydrous procedures as described above.[3] 2. Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C to maintain a low concentration of the sulfonylating agent.[4] 3. Maintain a low temperature (0-15 °C) during the initial exothermic phase of the reaction.[2]
Difficult Purification 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. The product is highly polar and streaks on the silica gel column.1. Adjust the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase like alumina.[7] 2. For polar products, consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent to improve the peak shape.

Data Presentation

The reaction temperature is a critical parameter that can significantly influence the yield and purity of the final sulfonamide product. The following table summarizes the impact of temperature on a representative sulfonamide synthesis.

Parameter Condition 1 Condition 2 Condition 3 Outcome & Remarks
Reaction Temperature 0°C, then room temp15°C, then 50°C> 35°CMaintaining lower temperatures (0-15°C) during the initial exothermic phase is crucial for high yield and purity.[2] Higher temperatures can lead to side reactions and a lower quality product.[2]
Reported Yield 93%[2]80.26%[2]Not specified, but quality degrades[2]This demonstrates a clear correlation between lower reaction temperatures during the initial phase and higher product yield.[2]
Key Control Strategy Slow, dropwise addition of sulfonyl chloride into a cooled amine solution.Addition of sulfonyl chloride at a moderately cool temperature before warming.Addition of sulfonyl chloride at or above room temperature.Slow addition at low temperatures is the most effective strategy for controlling the exotherm and maximizing yield.[2]

Experimental Protocols

Detailed Methodology for a Key Experiment: Synthesis of N-Aryl-2-methoxy-5-methylbenzenesulfonamide

This protocol is a representative procedure for the synthesis of a sulfonamide from this compound and an aromatic amine.

Materials:

  • This compound

  • Substituted Aniline (e.g., Aniline, p-Anisidine)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure N-Aryl-2-methoxy-5-methylbenzenesulfonamide.

Visualizations

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine & Base in Anhydrous Solvent add_sulfonyl Add 6-Methoxy-m-toluenesulfonyl Chloride Solution Dropwise at 0°C start->add_sulfonyl 1 stir Stir at Room Temperature (Monitor by TLC) add_sulfonyl->stir 2 workup Aqueous Workup (Wash with Acid, Base, Brine) stir->workup 3 dry Dry Organic Layer & Concentrate workup->dry 4 purify Purify Crude Product (Chromatography/Recrystallization) dry->purify 5 end Characterize Pure Product (NMR, MS, etc.) purify->end 6

Caption: Standard workflow for the synthesis and purification of sulfonamides.

Troubleshooting_Low_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield Observed check_reagents Verify Purity & Dryness of: - Amine - Sulfonyl Chloride - Solvent & Base start->check_reagents check_conditions Review Reaction Parameters: - Stoichiometry - Temperature - Reaction Time start->check_conditions hydrolysis Sulfonyl Chloride Hydrolysis? check_reagents->hydrolysis hydrolysis->check_conditions No sol_reagents Use Anhydrous Conditions & Purified Reagents hydrolysis->sol_reagents Yes side_reactions Side Reactions Occurring? check_conditions->side_reactions side_reactions->check_reagents No sol_conditions Optimize Temperature & Time; Adjust Stoichiometry; Slow Addition of Reagents side_reactions->sol_conditions Yes

Caption: Troubleshooting logic for addressing low sulfonamide synthesis yields.

References

Technical Support Center: Handling and Use of Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving p-toluenesulfonyl chloride (tosyl chloride, TsCl). Our goal is to help you mitigate common challenges, with a primary focus on the prevention of hydrolysis.

Troubleshooting Guides

Issue 1: Incomplete or Failed Tosylation Reaction

Symptom: The starting alcohol is largely unreacted, as observed by TLC or other analytical methods.

Primary Cause: This issue is most frequently caused by the hydrolysis of tosyl chloride into the unreactive p-toluenesulfonic acid (TsOH) due to the presence of moisture.[1][2]

Solutions:

  • Reagent and Glassware Preparation:

    • Tosyl Chloride: Use freshly purchased tosyl chloride or purify older batches by recrystallization.[1] Store in a desiccator over a drying agent.

    • Solvent: Employ anhydrous solvents. Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves) before use.

    • Base: Use a freshly distilled and dry amine base, such as pyridine or triethylamine (TEA). These bases are hygroscopic and can introduce water into the reaction.[1]

    • Glassware: Thoroughly flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Conditions:

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.[3]

    • Stoichiometry: A slight excess (1.2-1.5 equivalents) of tosyl chloride can be used to help drive the reaction to completion.[1][2] However, be aware that a large excess can complicate purification.

    • Temperature: While many tosylations are performed at 0 °C to room temperature, the optimal temperature can be substrate-dependent.[4]

Issue 2: Formation of an Unexpected Chlorinated Byproduct

Symptom: Mass spectrometry or NMR analysis indicates the presence of an alkyl or aryl chloride corresponding to the starting alcohol.

Primary Cause: The chloride ion (Cl⁻), generated from tosyl chloride, can act as a nucleophile and displace the initially formed tosylate group. This SN2 reaction is more likely with certain substrates and under specific conditions.

Solutions:

  • Solvent Choice: The use of polar aprotic solvents like DMF can accelerate this unwanted SN2 reaction. Consider using less polar solvents such as dichloromethane (DCM) or toluene.

  • Base Selection: Triethylamine (TEA) forms triethylammonium chloride, which can be a source of nucleophilic chloride ions. Using pyridine, which is a weaker base, may help minimize this side reaction.

  • Alternative Reagents: In cases where chloride formation is a persistent issue, consider using p-toluenesulfonic anhydride, which does not introduce chloride ions into the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tosyl chloride hydrolysis?

A1: Tosyl chloride hydrolyzes via a nucleophilic attack of water on the electrophilic sulfur atom. This results in the displacement of the chloride ion and the formation of p-toluenesulfonic acid (TsOH). The reaction is generally considered to proceed through an SN2-like mechanism.

Q2: How does the stability of tosyl chloride vary in different types of solvents?

A2: Tosyl chloride is most stable in non-polar, aprotic solvents. In polar aprotic solvents, its stability can be lower. Polar protic solvents, especially water and alcohols, will react with tosyl chloride, leading to its decomposition.[5] Water is a poor solvent for tosylation reactions as it will readily hydrolyze tosyl chloride.

Q3: Can I visually assess the quality of my tosyl chloride?

A3: High-quality tosyl chloride should be a white to off-white crystalline solid.[6] If the solid appears discolored (e.g., yellow or brown) or has a clumpy, wet appearance, it may have undergone significant hydrolysis and should be purified or replaced. Old tosyl chloride can hydrolyze to p-toluenesulfonic acid, rendering it unreactive.[1][2]

Q4: What is the best way to store tosyl chloride to prevent hydrolysis?

A4: Tosyl chloride is sensitive to moisture.[7] It should be stored in a tightly sealed container in a cool, dry, and dark place.[6] For long-term storage, keeping it in a desiccator or under an inert gas atmosphere is recommended.[8]

Q5: How can I remove excess tosyl chloride and p-toluenesulfonic acid after my reaction?

A5:

  • Aqueous Workup: Excess tosyl chloride can be hydrolyzed to the water-soluble p-toluenesulfonic acid by quenching the reaction with water.[2] A wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert both TsCl and TsOH into their water-soluble sodium salts, which can then be easily removed by extraction.[2]

  • Scavenger Resins: Amine-functionalized silica gels or polymer-bound amines can be used to selectively react with and remove excess tosyl chloride by filtration.[2]

  • Chromatography: Flash column chromatography can be effective for separating the desired product from both unreacted tosyl chloride and p-toluenesulfonic acid.[2]

Quantitative Data on Tosyl Chloride Hydrolysis

The rate of tosyl chloride hydrolysis is significantly influenced by the solvent system, temperature, and pH. While extensive kinetic data across all common organic solvents is not compiled in a single source, the following table summarizes key trends and provides illustrative data from studies on the solvolysis of arenesulfonyl chlorides.

FactorConditionEffect on Hydrolysis RateRepresentative Data/Comments
Solvent 50% Acetone/50% Water (v/v) at 25.0 °C-Specific rate for benzenesulfonyl chloride: 0.0146 min⁻¹
47.5% Ethanol/52.5% Water at 25.0 °C-Specific rate for benzenesulfonyl chloride: 0.0313 min⁻¹
100% WaterHigher than in aqueous-organic mixturesAlkanesulfonyl chlorides hydrolyze slower than arenesulfonyl chlorides in water.
Temperature Increasing TemperatureIncreasesThe hydrolysis rate is accelerated at higher temperatures. For example, in one study, running a reaction at 60 °C led to the complete hydrolysis of tosyl chloride, whereas no product was formed.
pH pH range 3-11 (in water)Rate increases with increasing pHThe hydrolysis of benzenesulfonyl chlorides shows both a neutral (solvolysis) and an alkaline-catalyzed pathway. The alkaline hydrolysis rates follow the Hammett equation with a positive ρ-value, indicating that electron-withdrawing groups on the aromatic ring increase the rate.[8]
Substituents Electron-withdrawing groups on the aromatic ringIncreaseFor the hydrolysis of substituted benzenesulfonyl chlorides in 50% sulfuric acid, a satisfactory correlation is observed between the rate constant and the Hammett substituent constants (ρ = -1.85).[1]

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol under Anhydrous Conditions

Materials:

  • Primary alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Standard flame-dried or oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine or TEA (1.5 eq.) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2-1.5 eq.) in anhydrous DCM.

  • Add the TsCl solution dropwise to the alcohol solution at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl (if using pyridine or TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Quantification of Tosyl Chloride Hydrolysis using HPLC

This protocol provides a general method for monitoring the disappearance of tosyl chloride and the appearance of p-toluenesulfonic acid.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Reference standards for p-toluenesulfonyl chloride and p-toluenesulfonic acid

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for separating tosyl chloride and its hydrolysis product is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3][4]

  • Standard Preparation: Prepare stock solutions of p-toluenesulfonyl chloride and p-toluenesulfonic acid of known concentrations in the mobile phase or a suitable solvent. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At various time points during a reaction or stability study, withdraw an aliquot of the reaction mixture. Quench the reaction immediately (if necessary, e.g., by dilution in cold acetonitrile) to stop further hydrolysis. Dilute the sample to a suitable concentration within the calibration range.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the standards and the prepared samples.

    • Run the HPLC method, monitoring the elution at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Generate a calibration curve for both p-toluenesulfonyl chloride and p-toluenesulfonic acid by plotting peak area versus concentration.

    • Determine the concentration of each compound in the samples by using the calibration curve.

    • Plot the concentration of tosyl chloride versus time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Mechanism TsCl Tosyl Chloride (TsCl) TransitionState Transition State TsCl->TransitionState Nucleophilic Attack H2O Water (H2O) H2O->TransitionState TsOH p-Toluenesulfonic Acid (TsOH) TransitionState->TsOH HCl HCl TransitionState->HCl Loss of Leaving Group

Caption: Mechanism of Tosyl Chloride Hydrolysis.

Troubleshooting_Workflow Start Tosylation Reaction Fails or is Incomplete CheckMoisture Check for Moisture Sources Start->CheckMoisture Reagents Reagents (TsCl, Base, Solvent) CheckMoisture->Reagents Yes Glassware Glassware CheckMoisture->Glassware Yes Atmosphere Reaction Atmosphere CheckMoisture->Atmosphere Yes SolutionReagents Use Anhydrous Reagents (Fresh/Purified TsCl, Distilled Base, Dry Solvent) Reagents->SolutionReagents SolutionGlassware Flame/Oven-Dry Glassware Glassware->SolutionGlassware SolutionAtmosphere Run Under Inert Atmosphere (N2 or Ar) Atmosphere->SolutionAtmosphere Recheck Re-run Reaction with Dry Conditions SolutionReagents->Recheck SolutionGlassware->Recheck SolutionAtmosphere->Recheck

Caption: Troubleshooting Workflow for Failed Tosylation.

References

Troubleshooting cloudy reaction mixtures in tosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the tosylation of alcohols.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction mixture has turned cloudy. What does this indicate?

A cloudy appearance in a tosylation reaction is often a positive sign that the reaction is proceeding as expected. The most common cause is the precipitation of a hydrochloride salt.[1] During the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl), hydrochloric acid (HCl) is generated as a byproduct. The amine base used in the reaction, such as pyridine or triethylamine (TEA), neutralizes the HCl to form the corresponding ammonium salt (e.g., pyridinium chloride or triethylammonium chloride). These salts are frequently insoluble in common aprotic organic solvents like dichloromethane (DCM) or chloroform, causing the mixture to appear cloudy or as a slurry.[2]

However, cloudiness can also indicate potential problems:

  • Moisture Contamination: If reagents or glassware are not scrupulously dry, TsCl can hydrolyze to form p-toluenesulfonic acid, which may have limited solubility in the reaction solvent.[1] Pyridine and TEA are hygroscopic and can readily absorb water from the atmosphere.

  • Reagent Insolubility: The starting alcohol or the tosylating agent itself may not be fully soluble in the chosen solvent at the reaction temperature, leading to a hazy or cloudy mixture.[3]

Q2: Is a cloudy reaction a bad sign? How can I be sure the reaction is working?

Not necessarily. As mentioned, the formation of the hydrochloride salt precipitate is a good indicator of reactivity. The best way to monitor the progress of your reaction is by using Thin-Layer Chromatography (TLC).[1][4] By spotting the starting alcohol, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the appearance of a new, less polar spot corresponding to the tosylated product. The tosylated product is generally less polar than the starting alcohol and will have a higher Retention Factor (Rf) value.[5][6]

Q3: My reaction is cloudy, and TLC analysis shows incomplete conversion of the starting alcohol. What should I do?

This situation suggests that while some reaction is occurring, it is either slow or has stalled. The cloudiness is likely due to the hydrochloride salt, but the incomplete conversion points to other issues:

  • Reagent Quality:

    • Tosyl Chloride: Old or improperly stored TsCl may have hydrolyzed to p-toluenesulfonic acid, reducing its reactivity. Consider purifying the TsCl by recrystallization.[7]

    • Base and Solvent: The presence of water in the amine base or solvent will consume TsCl through hydrolysis.[1] Ensure you are using freshly distilled or anhydrous grade bases and solvents.[8]

  • Stoichiometry: An insufficient amount of TsCl or base will lead to incomplete conversion. It is common to use a slight excess (1.2-1.5 equivalents) of both the tosylating agent and the base.[4]

  • Temperature: While many tosylations are performed at 0 °C to control reactivity, some less reactive or sterically hindered alcohols may require higher temperatures to proceed to completion.[4][9]

Q4: The cloudy precipitate in my reaction seems very thick. Will this affect the reaction?

In highly concentrated reactions, a very thick precipitate can sometimes hinder effective stirring. This can lead to poor mixing of the reagents and slow down the reaction rate. If you observe this, you can try:

  • Diluting the reaction: Adding more anhydrous solvent can help to create a more mobile slurry that can be stirred effectively.

  • Switching solvents: If possible, using a solvent in which the hydrochloride salt has slightly higher solubility might prevent the formation of an unmanageable precipitate.

Q5: How do I work up a cloudy tosylation reaction?

The precipitated hydrochloride salt is typically water-soluble and can be easily removed during the aqueous workup.[2] A standard workup involves diluting the reaction mixture with the reaction solvent (e.g., DCM) and washing it with water or a mild aqueous acid (like dilute HCl) to remove the amine base and its salt. This is often followed by a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and then a final wash with brine to aid in the removal of water from the organic layer.[1][4][10]

Q6: My reaction mixture is cloudy, but I suspect it's not the hydrochloride salt. What else could it be?

If you have ruled out the hydrochloride salt and ensured anhydrous conditions, other possibilities for cloudiness include:

  • Formation of Alkyl Chlorides: For certain substrates, particularly benzylic alcohols with electron-withdrawing groups, the initially formed tosylate can undergo nucleophilic substitution by the chloride ion (from the hydrochloride salt) to form the corresponding alkyl chloride.[10] This side product may have different solubility properties and could contribute to the cloudy appearance.

  • Low Solubility of the Tosylated Product: In some cases, the desired tosylated product itself may be poorly soluble in the reaction solvent and could precipitate as it is formed.

Troubleshooting Summary

The following table summarizes the solubility of common byproducts in tosylation reactions, which can be a source of cloudiness in the reaction mixture.

CompoundSolventSolubilityReference(s)
Triethylammonium chloride WaterVery Soluble (1440 g/L)[11][12][13]
DichloromethaneSoluble
ChloroformVery Soluble[12]
EthanolVery Soluble[12][13]
Pyridinium chloride WaterVery Soluble (850 g/L)[14][15]
DichloromethaneInsoluble/Sparingly Soluble[16]
ChloroformSoluble[15]
EthanolSoluble[14][15]
Diethyl EtherInsoluble[15]
p-Toluenesulfonic acid WaterSoluble[1]

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) to anhydrous dichloromethane (DCM) in a flame-dried flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the stirred solution.[4] If the alcohol is particularly valuable or prone to side reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) can be added to accelerate the reaction.[10]

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.[4]

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[4][10]

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water, 1M HCl (if TEA was used) or 1M CuSO₄ (if pyridine was used), saturated aqueous NaHCO₃, and finally with brine.[4][10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.

Protocol 2: Purification of p-Toluenesulfonyl Chloride (TsCl) by Recrystallization
  • Dissolution: Dissolve the impure TsCl in a minimal amount of a suitable solvent, such as chloroform or a mixture of benzene and petroleum ether.[17][18]

  • Washing (Optional): If the TsCl is suspected to contain p-toluenesulfonic acid, the solution (e.g., in benzene) can be washed with a 5% aqueous NaOH solution, followed by water, and then dried.[7]

  • Precipitation of Impurities: Add a non-polar solvent like petroleum ether or hexanes until the solution becomes slightly cloudy, which helps to precipitate impurities.[17]

  • Crystallization: Filter the solution while warm to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified TsCl.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold petroleum ether, and dry them under vacuum.

Protocol 3: Drying of Pyridine
  • Initial Drying: Add potassium hydroxide (KOH) pellets to the pyridine and let it stand overnight.[8]

  • Distillation: Decant the pyridine from the KOH and distill it from fresh KOH pellets or calcium hydride (CaH₂).[8]

  • Storage: Store the freshly distilled, dry pyridine over activated molecular sieves (3Å or 4Å) in a well-sealed bottle to prevent re-absorption of moisture.[8]

Visualizations

Tosylation_Mechanism cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) inv1 Alcohol->inv1 TsCl Ts-Cl (Tosyl Chloride) TsCl->inv1 Base Base (e.g., Pyridine) inv2 Base->inv2 Tosylate R-OTs (Tosyl Ester) Salt Base-H+ Cl- (Precipitate) Annotation Precipitation of this salt causes the reaction mixture to become cloudy. Salt->Annotation inv1->Tosylate + HCl inv2->Salt + HCl

Caption: Mechanism of tosylation leading to the formation of an insoluble salt.

Troubleshooting_Workflow Start Cloudy Reaction Mixture Observed CheckTLC Monitor reaction progress by TLC Start->CheckTLC Complete Reaction is complete? CheckTLC->Complete Proceed Proceed to Aqueous Workup Complete->Proceed Yes Troubleshoot Troubleshoot Incomplete Reaction Complete->Troubleshoot No CheckReagents Check Quality of: - TsCl (hydrolysis?) - Base (wet?) - Solvent (wet?) Troubleshoot->CheckReagents CheckConditions Verify: - Stoichiometry - Temperature Troubleshoot->CheckConditions

Caption: Troubleshooting workflow for a cloudy tosylation reaction.

References

Effect of base selection on tosylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of base selection in achieving efficient tosylation of alcohols. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

Q1: My tosylation reaction has a low yield or is not proceeding to completion. What are the common causes related to the base?

A1: Low yields in tosylation are frequently linked to the choice and handling of the base. Here are the primary factors to consider:

  • Insufficient Basicity: The base must be strong enough to effectively neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] The accumulation of HCl can lead to side reactions or decomposition of the starting material or product.

  • Steric Hindrance: For sterically hindered alcohols (secondary or tertiary), a bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might not be able to efficiently deprotonate the alcohol-tosyl chloride intermediate.[2][3] In such cases, a less hindered base like pyridine might be more effective.

  • Moisture Contamination: Amine bases are often hygroscopic. Water contamination will consume the tosyl chloride, reducing the amount available to react with your alcohol, thus lowering the yield. Ensure you are using an anhydrous base and solvent.[2]

  • Base Acting as a Nucleophile: Some bases, particularly less hindered ones like pyridine, can act as nucleophiles and react with the tosyl chloride. This can be a competing reaction that consumes the reagent.[1]

Q2: I am observing the formation of an unexpected chlorinated byproduct instead of my desired tosylate. Why is this happening and how can I prevent it?

A2: The formation of a chlorinated byproduct is a known side reaction in tosylations and is often dependent on the substrate and the base used.[4][5]

  • Mechanism of Chloride Formation: The reaction of tosyl chloride with an alcohol in the presence of an amine base (like TEA or pyridine) generates an ammonium hydrochloride salt (e.g., triethylammonium chloride). The chloride ion from this salt can then act as a nucleophile, displacing the tosylate group that has already formed, especially if the carbon center is reactive (e.g., benzylic, allylic, or activated primary/secondary).[4][5]

  • Prevention Strategies:

    • Use a Non-Nucleophilic, Hindered Base: Bases like diisopropylethylamine (DIPEA) are sterically hindered, which can disfavor the formation of the chloride salt precipitate in some cases.

    • Use Tosyl Anhydride: Replacing tosyl chloride with p-toluenesulfonic anhydride (Ts₂O) eliminates the source of chloride ions in the reaction mixture.

    • Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, work up the reaction promptly to minimize the time the tosylate product is exposed to chloride ions. Running the reaction at lower temperatures (e.g., 0 °C) can also help to suppress this side reaction.[6]

Q3: How do I choose the right base for my specific alcohol (primary, secondary, tertiary, or sterically hindered)?

A3: The optimal base depends on the structure of your alcohol substrate.

  • Primary Alcohols: These are the least sterically hindered and generally react well with common bases like triethylamine (TEA) or pyridine.[6][7] TEA is often preferred due to its higher basicity compared to pyridine.

  • Secondary Alcohols: The choice of base becomes more critical. While TEA can be effective, for more hindered secondary alcohols, pyridine or 2,6-lutidine may give better results as their smaller size allows for more efficient proton removal.[2] In some cases, using a catalytic amount of a "super nucleophile" like 4-(dimethylamino)pyridine (DMAP) along with a stoichiometric amount of a weaker base like TEA can significantly accelerate the reaction.[4][8]

  • Tertiary and Highly Hindered Alcohols: Tosylation of tertiary and very hindered secondary alcohols is notoriously difficult due to steric hindrance.[2][3] Stronger, non-nucleophilic bases might be required. Alternatively, using a more reactive sulfonylating agent like mesyl chloride might be a better approach.[2] Forcing conditions (higher temperatures) with bases like pyridine can be attempted, but this may lead to elimination byproducts.[2]

Q4: My reaction mixture has turned cloudy and a precipitate has formed. Is this a bad sign?

A4: Not necessarily. In fact, it is often a positive indication that the reaction is proceeding. The precipitate is typically the ammonium hydrochloride salt formed from the reaction of the amine base with the HCl byproduct.[1] This salt is often poorly soluble in common aprotic solvents like dichloromethane (DCM), causing it to precipitate out.

Quantitative Data on Base Selection

The efficiency of tosylation can be significantly influenced by the choice of base and other reaction parameters. The following table summarizes results from a study on the tosylation of a hydroxyl-terminated polyisobutylene (a sterically hindered primary alcohol), illustrating the impact of different bases and catalysts.

EntryAlcohol TypeBase/Catalyst (equivalents)Time (h)Tosylate Yield (%)Chloride Byproduct (%)Unreacted Alcohol (%)
1Hindered PrimaryPyridine (2) / No Catalyst7216084
2Hindered PrimaryTEA (10) / DMAP (2)710000
3Hindered PrimaryTEA (10) / DMAP (2)2090100
4Hindered PrimaryTEA (5) / DMAP (2)2088120
5Hindered PrimaryTEA (3) / DMAP (2)20791011
6Hindered PrimaryTEA (2) / DMAP (2)2048547

Data adapted from a study on polyisobutylene-OH.[9]

Observations:

  • Pyridine alone is a poor catalyst for the tosylation of this hindered alcohol, resulting in very low conversion even after an extended reaction time.[9]

  • The combination of a strong, non-nucleophilic base (TEA) and a nucleophilic catalyst (DMAP) is highly effective, leading to complete conversion.[9]

  • At longer reaction times, the formation of a chlorinated byproduct is observed, and its proportion increases as the reaction progresses.[9]

  • The amount of TEA is crucial; lower equivalents lead to incomplete conversion of the starting alcohol.[9]

Experimental Protocols

Protocol 1: General Tosylation of a Primary Alcohol using Triethylamine

This protocol is a standard procedure for the tosylation of a non-hindered primary alcohol.

  • Preparation: Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[6]

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: DMAP-Catalyzed Tosylation of a Hindered Alcohol

This protocol is suitable for more sterically demanding alcohols where the standard procedure is sluggish.

  • Preparation: Dissolve the hindered alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.).[4] Then, add p-toluenesulfonyl chloride (1.5 eq.) slowly to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates completion.[4]

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

Visualizing the Process

Tosylation_Workflow General Tosylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Alcohol in Anhydrous DCM prep2 Inert Atmosphere (N2 or Ar) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 reagent1 Add Base (e.g., TEA, Pyridine) prep3->reagent1 reagent2 Add TsCl (slowly) reagent1->reagent2 reaction Stir and Monitor by TLC reagent2->reaction workup1 Quench with Water reaction->workup1 workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry (Na2SO4) & Filter workup2->workup3 workup4 Concentrate workup3->workup4 purify Purify (Recrystallization/Chromatography) workup4->purify

Caption: A typical experimental workflow for the tosylation of an alcohol.

Base_Selection_Logic Decision Logic for Base Selection in Tosylation start Select Alcohol Substrate q1 Is the alcohol sterically hindered? start->q1 ans1_no No (Primary) q1->ans1_no No ans1_yes Yes (Secondary/Tertiary) q1->ans1_yes Yes base_primary Use TEA or Pyridine. TEA is generally more basic and often preferred. ans1_no->base_primary q2 Is the reaction sluggish with TEA/Pyridine? ans1_yes->q2 side_reaction Monitor for chloride byproduct formation. base_primary->side_reaction ans2_no Proceed with standard protocol q2->ans2_no No ans2_yes Add catalytic DMAP to accelerate the reaction. q2->ans2_yes Yes ans2_yes->side_reaction

Caption: A flowchart to guide the selection of a suitable base for tosylation.

References

Technical Support Center: Stability of Sulfonyl Chlorides at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential information regarding the thermal instability of sulfonyl chlorides, a critical consideration for safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for sulfonyl chlorides at elevated temperatures?

A1: Sulfonyl chlorides primarily decompose via two main pathways upon heating:

  • Sulfur Dioxide (SO₂) Extrusion: This is a common thermal decomposition route where the C-S bond cleaves, leading to the formation of an alkyl or aryl chloride and sulfur dioxide gas. This can occur through either a radical or an ionic mechanism, depending on the structure of the sulfonyl chloride and the reaction conditions.

  • Hydrolysis: In the presence of water, even in trace amounts, sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid and hydrochloric acid (HCl).[1] This reaction is often accelerated at higher temperatures.

Q2: What factors influence the thermal stability of a sulfonyl chloride?

A2: The stability of a sulfonyl chloride at elevated temperatures is influenced by several factors:

  • Structure of the R-group: The nature of the organic group (R) attached to the sulfonyl chloride moiety plays a significant role. For instance, tertiary alkanesulfonyl chlorides are known to be less stable and can undergo solvolysis-decomposition reactions.

  • Presence of Moisture: As mentioned, water facilitates hydrolysis, leading to decomposition even at moderate temperatures.

  • Solvent Polarity: For decomposition pathways that proceed through an ionic mechanism, the polarity of the solvent can affect the rate of decomposition.

  • Temperature: As a general rule, higher temperatures increase the rate of decomposition. Each sulfonyl chloride has a temperature threshold beyond which it becomes significantly unstable.

Q3: What are the potential hazards associated with heating sulfonyl chlorides?

A3: Heating sulfonyl chlorides can pose significant safety risks:

  • Runaway Reactions: The decomposition of sulfonyl chlorides is often exothermic.[2] If the heat generated from the decomposition is not effectively dissipated, it can lead to a rapid increase in temperature and pressure, resulting in a runaway reaction or even an explosion.[3]

  • Toxic Gas Evolution: Decomposition can release toxic and corrosive gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5][6] Proper ventilation and gas scrubbing are crucial.

  • Pressure Buildup: The evolution of gaseous byproducts in a closed system can lead to a dangerous buildup of pressure.

Q4: How can I assess the thermal stability of my sulfonyl chloride?

A4: The thermal stability of a sulfonyl chloride can be experimentally determined using thermoanalytical techniques such as:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] It can be used to determine the onset temperature of decomposition, which appears as an exothermic event.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10] A loss of mass indicates decomposition or evaporation. When coupled with other analytical techniques, TGA can help identify the decomposition products.

Troubleshooting Guides

This section addresses specific issues you might encounter during experiments involving sulfonyl chlorides at elevated temperatures.

Issue 1: My reaction is showing an unexpected exotherm and a rapid increase in temperature.

  • Problem: You may be approaching or have initiated a runaway reaction. This is a critical safety concern.

  • Immediate Actions:

    • Immediately stop the addition of any reagents.

    • Increase the efficiency of your cooling system (e.g., lower the temperature of the cooling bath).

    • If the temperature continues to rise uncontrollably, and a pre-planned quenching procedure is in place, execute it with extreme caution.

  • Root Causes and Long-Term Solutions:

    • Heating Rate Too High: The rate of heat input is exceeding the system's ability to dissipate the heat generated by the reaction and any initial decomposition.

      • Solution: Reduce the heating rate or use a stepwise heating profile.

    • Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction.

      • Solution: Use a larger or more efficient cooling bath. Ensure good thermal contact between the reactor and the cooling medium.

    • Decomposition Onset: The reaction temperature may have reached the decomposition temperature of the sulfonyl chloride.

      • Solution: Determine the thermal stability of your specific sulfonyl chloride using DSC or TGA (see Experimental Protocols below) and ensure your reaction temperature stays well below the onset of decomposition.

Issue 2: My product is contaminated with an unexpected, chlorine-containing impurity.

  • Problem: The sulfonyl chloride is likely decomposing to form an alkyl or aryl chloride via SO₂ extrusion.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective way to minimize thermal decomposition.

    • Reduce Reaction Time: Prolonged exposure to high temperatures can increase the extent of decomposition.

    • Use a More Stable Sulfonyl Halide: If possible, consider using the corresponding sulfonyl fluoride, which is generally more thermally stable.[1]

Issue 3: I am observing the formation of a sulfonic acid byproduct.

  • Problem: Your reaction mixture is likely contaminated with water, leading to the hydrolysis of the sulfonyl chloride.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic materials in a glovebox or under an inert atmosphere.

    • Purify Reagents: Ensure that all starting materials and solvents are free from water.

Data Presentation

The thermal stability of sulfonyl chlorides can vary significantly depending on their structure. The following table summarizes the activation energies for the thermal decomposition of selected sulfonyl chlorides. A lower activation energy indicates lower thermal stability.

Sulfonyl ChlorideDecomposition MechanismActivation Energy (kcal/mol)
Alkanesulfonyl chlorides (gas phase)Radical42-46
a-Toluenesulfonyl chlorideIonic33.7
a-Phenyl-p-(methanesulfonyl)ethanesulfonyl chlorideIonic27.3

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for assessing the thermal stability of a sulfonyl chloride.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sulfonyl chloride into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 5-10 °C/min. A common temperature range to scan is from 30 °C to 350 °C, but this should be adjusted based on any prior knowledge of the compound's stability.

  • Data Analysis:

    • Analyze the resulting DSC thermogram. An exothermic peak indicates a decomposition event.

    • The onset temperature of the exotherm is generally taken as the initial temperature of decomposition under the experimental conditions.[11] Note that the onset temperature can be influenced by the heating rate.[12]

Protocol 2: Analysis of Decomposition by Thermogravimetric Analysis (TGA)

This protocol outlines a general method for studying the mass loss associated with the decomposition of a sulfonyl chloride.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sulfonyl chloride into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-100 mL/min to remove any gaseous decomposition products.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 400 °C).

  • Data Analysis:

    • Examine the TGA curve, which plots the percentage of initial mass versus temperature.

    • A significant drop in mass indicates decomposition. The temperature at which mass loss begins is the onset of decomposition.

    • The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.[13]

Visualizations

Decomposition Pathways of Sulfonyl Chlorides

G cluster_main Thermal Decomposition of R-SO2Cl cluster_path1 SO2 Extrusion cluster_path2 Hydrolysis R-SO2Cl R-SO2Cl Heat Heat R-Cl R-Cl R-SO2Cl->R-Cl Radical or Ionic SO2 SO2 R-SO2Cl->SO2 Radical or Ionic R-SO3H R-SO3H R-SO2Cl->R-SO3H + H2O HCl HCl R-SO2Cl->HCl + H2O H2O H2O

Caption: Primary thermal decomposition pathways for sulfonyl chlorides.

Experimental Workflow for Thermal Stability Analysis

G Start Start Sample_Prep Prepare Sulfonyl Chloride Sample Start->Sample_Prep DSC_TGA Perform DSC and/or TGA Analysis Sample_Prep->DSC_TGA Analyze_Data Analyze Thermograms DSC_TGA->Analyze_Data Decomposition_Onset Determine Decomposition Onset Temperature Analyze_Data->Decomposition_Onset Stable Proceed with Experiment below Onset Temperature Decomposition_Onset->Stable T_reaction < T_onset Unstable Modify Experimental Conditions Decomposition_Onset->Unstable T_reaction >= T_onset End End Stable->End Unstable->Start

Caption: Workflow for assessing thermal stability of sulfonyl chlorides.

Troubleshooting Logic for Unexpected Exotherms

G Exotherm Unexpected Exotherm Observed Stop_Reagents Immediately Stop Reagent Addition Exotherm->Stop_Reagents Enhance_Cooling Enhance Cooling Stop_Reagents->Enhance_Cooling Check_Temp Is Temperature Controlled? Enhance_Cooling->Check_Temp Continue_Monitoring Continue Monitoring Check_Temp->Continue_Monitoring Yes Quench Execute Planned Quenching Procedure Check_Temp->Quench No Investigate Investigate Root Cause (Decomposition, Runaway) Continue_Monitoring->Investigate Quench->Investigate

Caption: Decision-making process for handling unexpected exotherms.

References

Removal of unreacted 6-Methoxy-m-toluenesulfonyl chloride post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 6-Methoxy-m-toluenesulfonyl Chloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted this compound from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound?

A1: Unreacted this compound can interfere with subsequent reaction steps and complicate product purification. Its reactivity can lead to the formation of unwanted byproducts. Furthermore, sulfonyl chlorides are generally considered hazardous, and their removal is crucial for the safety and purity of the final product.

Q2: What are the most common methods for removing excess this compound?

A2: The most common strategies involve quenching the unreacted sulfonyl chloride to transform it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:

  • Aqueous Hydrolysis: Reaction with water, often facilitated by a base, to form the corresponding sulfonic acid.[1]

  • Quenching with Amines: Reaction with an amine to form a more polar sulfonamide.[2][3]

  • Scavenger Resins: Use of polymer-bound amines or other nucleophiles to selectively react with and remove the sulfonyl chloride.[2][4]

  • Chromatographic Separation: Direct purification using column chromatography.[5]

  • Recrystallization: Purification of a solid product by recrystallization from a suitable solvent system.[1]

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on the stability of your desired product to the quenching conditions and the physical properties of both your product and the impurities. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is highly non-polar, converting the sulfonyl chloride to a very polar sulfonic acid or sulfonamide can significantly simplify separation by extraction or chromatography.

Q4: Can I monitor the removal of this compound?

A4: Yes, the disappearance of this compound can be monitored by Thin Layer Chromatography (TLC).[2] Sulfonyl chlorides typically have a high Rf value in common solvent systems like ethyl acetate/hexanes.[5] By comparing the reaction mixture to a spot of the starting sulfonyl chloride, you can determine when the quenching or scavenging is complete.

Troubleshooting Guides

Issue 1: My product is co-eluting with this compound during column chromatography.

  • Possible Cause: The polarity of your product is very similar to that of this compound.

  • Solution 1: Quench before chromatography. Before performing chromatography, quench the excess sulfonyl chloride to convert it into a more polar compound (a sulfonic acid or a sulfonamide) that will have a different retention factor (Rf) on silica gel.[2]

  • Solution 2: Adjust the solvent system. Experiment with different solvent systems for your column chromatography. Adding a small amount of a more polar solvent or a different solvent altogether might improve separation.

Issue 2: My desired product is sensitive to aqueous or basic conditions.

  • Possible Cause: The product contains functional groups that are labile to hydrolysis or degradation under basic or aqueous conditions (e.g., esters, certain protecting groups).

  • Solution 1: Use a non-basic quenching agent. Quench with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography.[2]

  • Solution 2: Use a scavenger resin. Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration, avoiding an aqueous workup.[2][3]

Issue 3: The quenching reaction appears to be slow or incomplete.

  • Possible Cause: Insufficient amount of quenching agent, low temperature, or poor mixing, especially in biphasic systems.

  • Solution 1: Increase the excess of the quenching agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.[2]

  • Solution 2: Increase the temperature. If your product is stable at higher temperatures, gently warming the reaction mixture after the initial quench can increase the rate of reaction.

  • Solution 3: Ensure vigorous stirring. Good mixing is essential, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants come into contact.[2]

Experimental Protocols

Protocol 1: Quenching with Aqueous Base (Hydrolysis)

This method converts the unreacted this compound to the corresponding water-soluble sulfonate salt.

  • Cool the reaction mixture: After the primary reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath.[2]

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the stirred reaction mixture.[1]

  • Stir: Allow the mixture to warm to room temperature and stir vigorously until TLC analysis indicates the complete consumption of the sulfonyl chloride. This may take several hours.[2]

  • Extract: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the organic layer with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[2]

Protocol 2: Quenching with an Amine

This protocol converts the sulfonyl chloride into a sulfonamide, which is typically more polar and easier to separate.

  • Cool the reaction mixture: Cool the reaction to 0-10 °C.

  • Add Amine: Slowly add a simple primary or secondary amine (e.g., aqueous ammonia, diethylamine) to the stirred reaction mixture.[3]

  • Stir: Continue stirring for 15-30 minutes at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC.[2]

  • Work-up: Proceed with a standard aqueous work-up. The resulting sulfonamide may be removed by extraction with an acidic aqueous solution or by column chromatography.

Protocol 3: Removal Using a Scavenger Resin

This method is ideal for products that are sensitive to aqueous conditions.

  • Add Resin: To the reaction mixture containing excess this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[2]

  • Stir: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.[2]

  • Monitor: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[2]

Data Presentation

Table 1: Comparison of Removal Methods for Unreacted Sulfonyl Chlorides

MethodQuenching Agent/MaterialResulting ByproductSeparation MethodAdvantagesDisadvantages
Aqueous Hydrolysis Saturated aq. NaHCO₃ or dilute NaOHSodium 6-methoxy-m-toluenesulfonateLiquid-liquid extractionCost-effective, simple procedure.Not suitable for base-sensitive products; can be slow.
Amine Quench Aqueous ammonia, primary/secondary amine6-Methoxy-m-toluenesulfonamideExtraction or chromatographyFast reaction; creates a more easily separable byproduct.Introduces an additional reagent; byproduct may require chromatography to remove.
Scavenger Resin Polymer-bound amine (e.g., aminomethyl polystyrene)Polymer-bound sulfonamideFiltrationIdeal for sensitive products; avoids aqueous workup; high purity of crude product.[4]Resins can be expensive; potential for non-specific binding of the product.[4]
Recrystallization Appropriate solvent systemSoluble sulfonyl chlorideFiltrationCan provide very high purity for solid products.Dependent on the solubility properties of the product and impurity.
Chromatography Silica gelUnmodified sulfonyl chlorideElution with a suitable solvent systemCan provide high purity in a single step.[4]Can be time-consuming; potential for co-elution.

Visualizations

G Workflow for Removal of Unreacted this compound cluster_0 Post-Reaction Mixture cluster_1 Decision Point cluster_2 Aqueous Workup Path cluster_3 Non-Aqueous Path Reaction Mixture Crude Reaction Mixture (Product + unreacted Sulfonyl Chloride) Product Stability Is the product stable to aqueous/basic conditions? Reaction Mixture->Product Stability Quench Quench with Aqueous Base or Amine Product Stability->Quench Yes Scavenger Resin Add Scavenger Resin Product Stability->Scavenger Resin No Extraction Liquid-Liquid Extraction Quench->Extraction Purified Product 1 Purified Product Extraction->Purified Product 1 Filtration Filtration Scavenger Resin->Filtration Purified Product 2 Purified Product Filtration->Purified Product 2

Caption: Decision workflow for selecting a removal method.

References

Technical Support Center: Impact of Water Contamination in Tosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing tosylation reactions, with a specific focus on issues arising from water contamination. Below, you will find troubleshooting guides and frequently asked questions to address common problems encountered during the conversion of alcohols to tosylates.

Troubleshooting Guide

Q1: My tosylation reaction has a low yield or failed completely. What are the primary causes related to water contamination?

A1: Low or no yield in a tosylation reaction is frequently linked to the presence of water. Water competitively reacts with the highly electrophilic tosyl chloride (TsCl) in a process called hydrolysis. This side reaction consumes your tosylating agent, making it unavailable to react with the target alcohol.

Key sources of water contamination include:

  • Solvents: Using solvents that have not been rigorously dried is a primary cause of failure.

  • Reagents: Hygroscopic reagents, such as amine bases (e.g., pyridine, triethylamine), can absorb atmospheric moisture if not stored and handled under anhydrous conditions.[1][2]

  • Starting Alcohol: The alcohol substrate itself may contain residual water.

  • Glassware and Atmosphere: Improperly dried glassware or running the reaction open to a humid atmosphere can introduce sufficient water to impede the reaction.

Q2: My reaction is slow, and TLC analysis shows a significant amount of unreacted starting alcohol. Could water be the culprit?

A2: Yes, this is a classic symptom of water contamination. The hydrolysis of tosyl chloride by water consumes the reagent, effectively reducing its concentration and slowing down the desired reaction with the alcohol.[1] This leads to an incomplete reaction where a significant portion of the starting material remains unreacted even after extended reaction times.

Q3: I observe an unexpected white precipitate forming in my reaction mixture. What is it?

A3: A cloudy white precipitate in a tosylation reaction is often an indication of moisture.[2] When an amine base like triethylamine (TEA) is used, it reacts with the hydrogen chloride (HCl) byproduct of the tosylation to form triethylammonium hydrochloride, which is a salt. However, if water is present, it hydrolyzes tosyl chloride to p-toluenesulfonic acid.[1] This acid can then be neutralized by the amine base to form the corresponding ammonium salt, which may also precipitate, contributing to the cloudiness.

Q4: How can I effectively remove water from my solvents and reagents before setting up a tosylation reaction?

A4: Ensuring all components are anhydrous is critical for a successful tosylation.

  • Solvents: Non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene should be dried using appropriate methods. Distillation over a suitable drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) is a common and effective technique.[3]

  • Bases: Liquid amine bases like pyridine or triethylamine should be freshly distilled from a drying agent such as potassium hydroxide (KOH) or calcium hydride.

  • Glassware: All glassware should be flame-dried or oven-dried immediately before use and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).[3]

  • General Technique: Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture throughout the experiment.[3]

Frequently Asked Questions (FAQs)

Q1: Why is water so detrimental to tosylation reactions?

A1: Water is detrimental because it acts as a competing nucleophile. The oxygen atom in water readily attacks the electrophilic sulfur atom of tosyl chloride. This hydrolysis reaction is rapid and converts the tosyl chloride into p-toluenesulfonic acid, which is unreactive towards the alcohol.[1][4] This side reaction not only consumes the valuable tosylating agent but also introduces an acidic byproduct that can potentially lead to other unwanted side reactions.

Q2: What is the mechanism of tosyl chloride hydrolysis?

A2: The hydrolysis of tosyl chloride is a nucleophilic attack by water on the sulfur atom of the sulfonyl chloride. The reaction proceeds as follows:

  • The oxygen atom of a water molecule attacks the electrophilic sulfur atom of tosyl chloride.

  • The sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group.

  • A proton is lost from the intermediate to yield p-toluenesulfonic acid and hydrochloric acid.

Q3: Are there any tosylation methods that are tolerant to water?

A3: While traditional tosylations require strictly anhydrous conditions, some specialized methods have been developed to be more water-tolerant. For instance, certain protocols utilize phase-transfer catalysts or operate "on-water" for lipophilic alcohols, where the insolubility of the reagents in water is thought to be a driving force.[5] Another approach involves maintaining a specific pH (around 10) in an aqueous solvent system to prevent the decomposition of sulfonyl chlorides while still allowing the reaction to proceed, particularly for primary alcohols.[6][7][8] However, for most standard laboratory applications, especially with sensitive or secondary alcohols, anhydrous conditions remain the gold standard for achieving high yields.

Q4: How can I test my solvents for water content before use?

A4: The most accurate and widely used method for determining water content in organic solvents is the Karl Fischer titration.[9][10][11][12] This technique is highly specific to water and can detect even trace amounts, making it ideal for ensuring the dryness of solvents for sensitive reactions like tosylation.

Q5: Besides water, what other common issues can lead to a failed tosylation?

A5: Apart from water contamination, other factors can lead to poor outcomes:

  • Degraded Tosyl Chloride: Old tosyl chloride can hydrolyze over time, even in a sealed bottle. Using a fresh bottle or recrystallizing the old reagent is advisable.[1]

  • Choice of Base: For some alcohols, particularly benzylic or activated ones, using a nucleophilic base like triethylamine can lead to the formation of an alkyl chloride byproduct instead of the desired tosylate.[13] In such cases, a non-nucleophilic base like pyridine is often a better choice.[14][15]

  • Steric Hindrance: Highly hindered alcohols (tertiary or bulky secondary alcohols) react much slower with tosyl chloride. These may require longer reaction times, elevated temperatures, or more reactive sulfonylating agents.[15]

Quantitative Data Summary

The presence of water directly impacts the yield of the desired tosylate by consuming the tosylating agent. The following table illustrates the conceptual relationship between water content and reaction yield.

Water Content in Solvent (ppm)Molar Equivalents of Water*Expected Tosylate YieldPrimary Issue
< 50~0.003Excellent (>90%)Minimal impact.
100~0.006Good (70-90%)Minor consumption of TsCl.
250~0.014Moderate (40-70%)Significant TsCl hydrolysis.
500~0.028Low (10-40%)Major TsCl hydrolysis, incomplete reaction.
> 1000>0.056Very Low / No Reaction (<10%)Tosyl chloride is primarily consumed by water.

*Calculated for a representative reaction in 5 mL of Dichloromethane (DCM) per 1 mmol of alcohol.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Tosylation of a Primary Alcohol

This protocol provides a standard method for the tosylation of a primary alcohol under anhydrous conditions.

Materials:

  • Alcohol (1.0 mmol, 1.0 eq.)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Pyridine or Triethylamine (1.5 mmol, 1.5 eq.), freshly distilled

  • p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 eq.)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Septa and needles

Procedure:

  • Set up the flame-dried flask under a positive pressure of inert gas.

  • To the flask, add the alcohol (1.0 eq.) and dissolve it in anhydrous DCM (10 mL).[16]

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (pyridine or triethylamine, 1.5 eq.) dropwise via syringe.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature and stir for an additional 2-12 hours if the reaction is sluggish.[13][16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1M HCl (to remove excess amine base), saturated NaHCO₃ solution, and brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.[13]

  • Purify the product as necessary, typically by recrystallization or column chromatography.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the general steps for measuring the water content in a solvent like DCM.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (Titrant)

  • Anhydrous Methanol (or other suitable solvent for the titration vessel)

  • Gastight syringe

  • Solvent sample to be tested (e.g., DCM)

Procedure:

  • Vessel Preparation: Add anhydrous methanol to the titration vessel of the Karl Fischer apparatus.

  • Pre-titration: Start the titrator to neutralize any residual water in the solvent within the vessel. The instrument will indicate when the vessel is "dry" and ready.

  • Standardization: Determine the exact water equivalence factor (F) of the Karl Fischer reagent. This is typically done by injecting a precise amount of a water standard (e.g., sodium tartrate dihydrate) and titrating to the endpoint.[10] The factor F is calculated in mg/mL.

  • Sample Analysis: Using a clean, dry, gastight syringe, draw a precise volume or weight of the solvent sample (e.g., 1-5 mL of DCM).

  • Titration: Quickly inject the sample into the conditioned titration vessel. The titrator will automatically begin titrating the sample with the Karl Fischer reagent until the electrometric endpoint is reached.

  • Calculation: The instrument records the volume of titrant consumed (B.R. in mL). The water content is calculated using the formula: Water Content (in mg) = B.R. (mL) × F (mg/mL)

  • The result can be expressed as a percentage (%) or in parts per million (ppm) based on the initial sample amount.

Visualizations

competing_reactions cluster_paths TsCl Tosyl Chloride (TsCl) p1 TsCl->p1 p2 TsCl->p2 Alcohol Alcohol (R-OH) Alcohol->p1 Water Water (H₂O) Water->p2 Contamination Base Base (e.g., Pyridine) HCl HCl Base->HCl Neutralizes Base->p1 Tosylate Desired Product (R-OTs) Hydrolysis_Product Byproduct (p-toluenesulfonic acid) p1->Tosylate  Desired Pathway (Tosylation) p1->HCl p2->Hydrolysis_Product  Side Reaction (Hydrolysis) troubleshooting_workflow start Low Yield or Failed Tosylation check_water Suspect Water Contamination? start->check_water check_reagents Check Reagent Quality (TsCl, Base) check_water->check_reagents No dry_solvent Dry Solvents Rigorously (e.g., Distillation) check_water->dry_solvent Yes other_issues Investigate Other Issues (Stoichiometry, Temperature, Steric Hindrance) check_reagents->other_issues dry_base Distill Base (e.g., Pyridine, TEA) dry_solvent->dry_base dry_glassware Flame/Oven-Dry Glassware dry_base->dry_glassware use_inert Use Inert Atmosphere (N₂ or Ar) dry_glassware->use_inert rerun Re-run Reaction Under Anhydrous Conditions use_inert->rerun rerun->other_issues Still Low Yield success Successful Reaction rerun->success Yield Improved logical_relationship goal Successful Tosylation (High Yield) condition Anhydrous Reaction Conditions goal->condition Requires component1 Dry Solvent condition->component1 component2 Dry Reagents (Base, Alcohol) condition->component2 component3 Dry Glassware condition->component3 component4 Inert Atmosphere condition->component4 problem Water Contamination component1->problem Prevents component2->problem Prevents component3->problem Prevents component4->problem Prevents consequence TsCl Hydrolysis & Low Yield problem->consequence Leads to

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Methoxy-m-toluenesulfonyl Chloride and p-toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-Methoxy-m-toluenesulfonyl chloride and the widely used p-toluenesulfonyl chloride (TsCl). While extensive experimental data is available for p-toluenesulfonyl chloride, there is a notable scarcity of direct comparative studies involving this compound in the current body of scientific literature. Consequently, this comparison will integrate available data for p-toluenesulfonyl chloride with a theoretical examination of the electronic and steric effects of the substituents on this compound to predict its relative reactivity.

Introduction to Sulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds in nucleophilic substitution reactions is critically influenced by the electronic and steric nature of the substituents on the aromatic ring. p-Toluenesulfonyl chloride is a benchmark reagent in this class, valued for its reactivity and the crystalline nature of its derivatives. This guide explores how the introduction of a methoxy group and the altered position of the methyl group in this compound are expected to modulate its reactivity profile compared to TsCl.

Structural and Electronic Effects on Reactivity

The reactivity of arylsulfonyl chlorides is predominantly governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). Electron-donating groups (EDGs) on the aromatic ring increase electron density at the sulfur atom, thereby decreasing its electrophilicity and reducing the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing the sulfur's electrophilicity and increasing reactivity.

p-Toluenesulfonyl chloride (TsCl): The methyl group at the para position is a weak electron-donating group through induction and hyperconjugation. This slightly reduces the reactivity of TsCl compared to unsubstituted benzenesulfonyl chloride.

This compound: This molecule features two substituents: a methyl group at the meta position and a methoxy group at the ortho position relative to the sulfonyl chloride.

  • Methyl Group (meta): In the meta position, the methyl group primarily exerts a weak electron-donating inductive effect.

  • Methoxy Group (ortho): The methoxy group is a strong electron-donating group through resonance but is electron-withdrawing through induction. Due to its position ortho to the sulfonyl chloride, it can also introduce steric hindrance. The net effect of the methoxy group is typically dominated by its strong electron-donating resonance effect, which would significantly decrease the electrophilicity of the sulfonyl sulfur.

Predicted Reactivity: Based on these electronic effects, This compound is predicted to be significantly less reactive than p-toluenesulfonyl chloride . The strong electron-donating character of the methoxy group is expected to have a more pronounced deactivating effect than the weakly donating methyl group in TsCl.

Experimental Data and Observations

Table 1: Physical and Chemical Properties
PropertyThis compoundp-Toluenesulfonyl chloride
CAS Number 88040-86-2[1]98-59-9
Molecular Formula C₈H₉ClO₃S[1]C₇H₇ClO₂S
Molecular Weight 220.67 g/mol 190.65 g/mol
Melting Point 82 °C[2]67-69 °C
Appearance SolidWhite solid
Solubility Soluble in organic solvents[3]Soluble in organic solvents
Table 2: Representative Reaction Yields for Sulfonamide Formation with p-Toluenesulfonyl Chloride
Amine SubstrateReaction ConditionsYield (%)
AnilinePyridine, CH₂Cl₂, rt>95%
BenzylaminePyridine, CH₂Cl₂, rt>95%
DiethylaminePyridine, CH₂Cl₂, rt>90%
tert-ButylaminePyridine, CH₂Cl₂, reflux~70%

Note: This data is generalized from typical laboratory procedures. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

The following are generalized protocols for the synthesis of sulfonamides and sulfonate esters using p-toluenesulfonyl chloride. These protocols would likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base or catalyst) for this compound due to its predicted lower reactivity.

General Procedure for the Synthesis of Sulfonamides
  • Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.0-1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Procedure for the Synthesis of Sulfonate Esters
  • Dissolution: Dissolve the alcohol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C.

  • Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for sulfonamide synthesis.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism for sulfonamide formation and a typical experimental workflow.

Sulfonamide_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine Amine Nucleophilic_Attack Nucleophilic Attack of Amine on Sulfur Amine->Nucleophilic_Attack Sulfonyl_Chloride Ar-SO₂Cl Sulfonyl_Chloride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Elimination Elimination of Chloride Intermediate->Elimination Collapses Sulfonamide Sulfonamide Elimination->Sulfonamide Yields HCl HCl Elimination->HCl Yields Experimental_Workflow Start Start Dissolve_Reactants Dissolve Amine/Alcohol and Base in Solvent Start->Dissolve_Reactants Cool_Mixture Cool to 0 °C Dissolve_Reactants->Cool_Mixture Add_Sulfonyl_Chloride Add Sulfonyl Chloride Cool_Mixture->Add_Sulfonyl_Chloride Stir_Reaction Stir at Room Temperature Add_Sulfonyl_Chloride->Stir_Reaction Monitor_TLC Monitor by TLC Stir_Reaction->Monitor_TLC Workup Aqueous Work-up Monitor_TLC->Workup Reaction Complete Purification Purify by Recrystallization or Chromatography Workup->Purification End End Purification->End

References

A Researcher's Guide to Modern Sulfonamide Synthesis: Alternatives to Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the synthesis of sulfonamides has been dominated by the reaction of sulfonyl chlorides with amines. While effective, this classical approach is fraught with challenges, including the instability and hazardous nature of sulfonyl chlorides, harsh reaction conditions, and limited functional group tolerance. In response, a new generation of synthetic methodologies has emerged, offering milder, more versatile, and often more efficient routes to this critical pharmacophore. This guide provides a comprehensive comparison of these modern alternatives, equipping researchers, scientists, and drug development professionals with the data and protocols needed to navigate the expanding landscape of sulfonamide synthesis.

Executive Summary

This guide details several powerful alternatives to the traditional sulfonyl chloride-based synthesis of sulfonamides. Each method is evaluated based on its scope, efficiency, and experimental tractability. Key alternatives covered include:

  • Sulfonyl Fluorides: Offering enhanced stability, sulfonyl fluorides can be activated under mild conditions to react with a broad range of amines.

  • Sulfonic Acids and Their Salts: Direct conversion of readily available sulfonic acids and their salts to sulfonamides, often facilitated by microwave irradiation, provides a streamlined approach.

  • Sodium Sulfinates: These versatile precursors can be coupled with amines under mild, often metal-free, oxidative conditions.

  • Three-Component Reactions with DABSO: This strategy allows for the convergent synthesis of sulfonamides from aryl/alkenyl boronic acids, amines, and a solid sulfur dioxide surrogate.

  • Photoredox and Decarboxylative Methods: Cutting-edge techniques that enable the use of non-traditional starting materials like aryl halides and carboxylic acids, offering novel disconnection approaches.

Quantitative data for each method is presented in comparative tables, and detailed experimental protocols for key transformations are provided to facilitate adoption in the laboratory.

Method Comparison: A Quantitative Overview

The following tables summarize the performance of various alternative methods for sulfonamide synthesis, providing a direct comparison of their efficiency across a range of substrates.

From Sulfonyl Fluorides: Calcium Triflimide Activation

The use of sulfonyl fluorides represents a significant improvement in terms of reagent stability. Calcium triflimide [Ca(NTf₂)₂] has emerged as an effective Lewis acid for the activation of sulfonyl fluorides towards nucleophilic attack by amines, enabling the synthesis of a wide array of sulfonamides in good to excellent yields.

EntrySulfonyl FluorideAmineProductYield (%)[1][2]
1Phenylsulfonyl fluorideAnilineN-Phenylbenzenesulfonamide88
2Phenylsulfonyl fluoride4-Methoxy-aniline4-Methoxy-N-phenylbenzenesulfonamide95
3Phenylsulfonyl fluorideMorpholine4-(Phenylsulfonyl)morpholine91
44-Toluenesulfonyl fluoridePiperidine1-(p-Tolylsulfonyl)piperidine85
52-Naphthalenesulfonyl fluorideBenzylamineN-Benzylnaphthalene-2-sulfonamide89
From Sulfonic Acids: Microwave-Assisted Synthesis

Direct conversion of sulfonic acids or their sodium salts to sulfonamides can be efficiently achieved using microwave irradiation. This method often proceeds via an in situ generated sulfonyl chloride, but avoids the need for isolation of the reactive intermediate.

EntrySulfonic Acid/SaltAmineProductYield (%)[3][4][5]
1p-Toluenesulfonic acidAllylamineN-Allyl-4-methylbenzenesulfonamide95
2Methanesulfonic acidPiperidine1-(Methylsulfonyl)piperidine88
3Benzenesulfonic acid sodium saltN-MethylanilineN-Methyl-N-phenylbenzenesulfonamide92
42-Naphthalenesulfonic acidBenzylamineN-Benzylnaphthalene-2-sulfonamide94
5Propanesulfonic acidMorpholine4-(Propylsulfonyl)morpholine85
From Sodium Sulfinates: Iodine-Mediated Synthesis

A simple and metal-free approach involves the iodine-mediated oxidative coupling of sodium sulfinates with amines. This reaction proceeds under mild conditions at room temperature and tolerates a variety of functional groups.

EntrySodium SulfinateAmineProductYield (%)[6][7]
1Sodium benzenesulfinateBenzylamineN-Benzylbenzenesulfonamide95
2Sodium p-toluenesulfinatePyrrolidine1-(p-Tolylsulfonyl)pyrrolidine92
3Sodium p-chlorobenzenesulfinateMorpholine4-((4-Chlorophenyl)sulfonyl)morpholine90
4Sodium methanesulfinateAnilineN-Phenylmethanesulfonamide85
5Sodium benzenesulfinateAmmonia (aq)Benzenesulfonamide88
Three-Component Synthesis: Copper-Catalyzed Coupling with DABSO

A powerful, convergent approach involves the copper-catalyzed three-component reaction of an aryl or alkenylboronic acid, an amine, and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid SO₂ surrogate.

EntryBoronic AcidAmineProductYield (%)[8][9]
1Phenylboronic acidMorpholine4-(Phenylsulfonyl)morpholine74
24-Methoxyphenylboronic acidMorpholine4-((4-Methoxyphenyl)sulfonyl)morpholine77
33-Tolylboronic acidPiperidine1-(m-Tolylsulfonyl)piperidine75
4N-Methylindole-5-boronic acidDiethylamineN,N-Diethyl-1-methyl-1H-indole-5-sulfonamide72
5(E)-Styrylboronic acidAniline(E)-N-Phenyl-2-phenylethenesulfonamide65

Experimental Protocols

Detailed methodologies for the key alternative syntheses are provided below. These protocols are adapted from published literature and are intended to be a starting point for laboratory implementation.

Protocol 1: Sulfonamide Synthesis from a Sulfonyl Fluoride using Calcium Triflimide[1][2]
  • To an oven-dried vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv), amine (1.2 equiv), and calcium triflimide (Ca(NTf₂)₂) (1.1 equiv).

  • Add anhydrous tert-amyl alcohol (0.2 M).

  • Seal the vial and heat the reaction mixture at 60 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Microwave-Assisted Sulfonamide Synthesis from a Sulfonic Acid[3][4][5]
  • To a microwave-safe vessel, add the sulfonic acid (1.0 equiv), 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 equiv), and triethylamine (1.5 equiv) in anhydrous acetone (0.5 M).

  • Seal the vessel and irradiate in a microwave reactor at 80 °C for 20 minutes.

  • Cool the vessel to room temperature.

  • To the resulting mixture, add the amine (1.2 equiv) and a 1 M aqueous solution of sodium hydroxide (2.0 equiv).

  • Seal the vessel and irradiate in a microwave reactor at 50 °C for 10 minutes.

  • Cool the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Iodine-Mediated Sulfonamide Synthesis from a Sodium Sulfinate[6][7]
  • To a round-bottom flask, add the sodium sulfinate (1.0 equiv), the amine (1.2 equiv), and iodine (1.1 equiv).

  • Add a mixture of acetonitrile and water (1:1, 0.2 M).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 4: Copper-Catalyzed Three-Component Sulfonamide Synthesis with DABSO[8][9]
  • To an oven-dried Schlenk tube, add Cu(OAc)₂ (10 mol%), the boronic acid (1.5 equiv), and DABSO (1.0 equiv).

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add the amine (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Landscape

The following diagrams illustrate the general synthetic pathways and provide a logical workflow for selecting an appropriate method for sulfonamide synthesis.

general_sulfonamide_synthesis cluster_starting_materials Starting Materials cluster_product Product Sulfonyl\nChloride Sulfonyl Chloride Sulfonamide Sulfonamide Sulfonyl\nChloride->Sulfonamide + Amine (Traditional) Sulfonyl\nFluoride Sulfonyl Fluoride Sulfonyl\nFluoride->Sulfonamide + Amine + Lewis Acid Sulfonic\nAcid/Salt Sulfonic Acid/Salt Sulfonic\nAcid/Salt->Sulfonamide + Amine (Microwave) Sodium\nSulfinate Sodium Sulfinate Sodium\nSulfinate->Sulfonamide + Amine + Oxidant (I2) Aryl/Alkenyl\nBoronic Acid Aryl/Alkenyl Boronic Acid Aryl/Alkenyl\nBoronic Acid->Sulfonamide + Amine + DABSO (Cu-catalyzed) Aryl Halide Aryl Halide Aryl Halide->Sulfonamide + Sulfonamide source (Photoredox/Ni-cat.) Carboxylic\nAcid Carboxylic Acid Carboxylic\nAcid->Sulfonamide + Amine + SO2 source (Decarboxylative)

Caption: Overview of synthetic routes to sulfonamides.

synthesis_decision_tree start Start: Need to Synthesize a Sulfonamide q1 Is the corresponding sulfonyl chloride commercially available and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no m1 Traditional Method: Sulfonyl chloride + Amine a1_yes->m1 q2 Is the corresponding sulfonyl fluoride available? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no m2 Sulfonyl Fluoride Method: Activate with Lewis Acid (e.g., Ca(NTf2)2) a2_yes->m2 q3 Is the corresponding sulfonic acid or salt available? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no m3 Sulfonic Acid Method: Microwave-assisted coupling a3_yes->m3 q4 Is the corresponding sodium sulfinate available? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no m4 Sodium Sulfinate Method: Iodine-mediated coupling a4_yes->m4 q5 Is a convergent synthesis from boronic acid desired? a4_no->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no m5 Three-Component Method: Boronic Acid + Amine + DABSO a5_yes->m5 m6 Consider Advanced Methods: Photoredox, Decarboxylative, C-H activation a5_no->m6

Caption: Decision tree for selecting a sulfonamide synthesis method.

Conclusion

The synthesis of sulfonamides has evolved significantly beyond the classical reliance on sulfonyl chlorides. The methods presented in this guide offer a diverse toolkit for the modern synthetic chemist, enabling the construction of this vital functional group with greater efficiency, safety, and substrate tolerance. By leveraging sulfonyl fluorides, sulfonic acids, sulfinates, or innovative multi-component and catalytic strategies, researchers can now access a broader range of sulfonamide-containing molecules for applications in drug discovery and materials science. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide serves as a valuable resource for making that informed decision.

References

Spectroscopic Comparison of 6-Methoxy-m-toluenesulfonyl Chloride and p-Toluenesulfonyl Chloride Derivatives in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and professionals in drug development, offering a comparative guide to the NMR and mass spectrometry characteristics of sulfonamides derived from 6-Methoxy-m-toluenesulfonyl chloride and the commonly used alternative, p-toluenesulfonyl chloride. This guide provides supporting experimental data and protocols to aid in the selection and characterization of these important chemical moieties.

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents. The choice of the starting sulfonyl chloride is a critical determinant of the physicochemical and pharmacological properties of the final compound. This guide provides a comparative analysis of sulfonamide derivatives synthesized from this compound and a widely used alternative, p-toluenesulfonyl chloride. The comparison is based on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, providing researchers with the necessary tools to distinguish and characterize these derivatives.

Executive Summary

This guide presents a side-by-side spectroscopic analysis of N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, a derivative of this compound, and N-(4-fluorophenyl)-4-methylbenzenesulfonamide, a derivative of p-toluenesulfonyl chloride. The inclusion of the methoxy group in the ortho position to the sulfonyl chloride functionality in this compound introduces distinct electronic and steric effects that are reflected in the NMR and mass spectra of its derivatives. These differences are crucial for unambiguous identification and characterization in a research and development setting.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR and ¹³C NMR chemical shifts, as well as the mass spectrometry fragmentation data for the two comparative sulfonamide derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound NameAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Methoxy Protons (δ, ppm)NH Proton (δ, ppm)
N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide7.65 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 1H), 6.91 (t, J = 7.6 Hz, 2H), 7.07 (m, 2H), 6.73 (d, J = 8.0 Hz, 1H)2.35 (s, 3H)3.64 (s, 3H)7.44 (m, 1H)
N-(4-fluorophenyl)-4-methylbenzenesulfonamide[1]7.65 (d, J = 6.8 Hz, 2H), 7.22 (d, J = 7.6 Hz, 2H), 7.07 (m, 2H), 6.91 (t, J = 7.6 Hz, 2H)[1]2.37 (s, 3H)[1]-7.44 (m, 1H)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound NameAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Methoxy Carbon (δ, ppm)
N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide157.8, 143.7, 136.0, 132.4 (d, J = 2.2 Hz), 129.7, 129.6, 129.1, 127.3, 125.2, 122.4 (d, J = 8.4 Hz), 116.1 (d, J = 22.6 Hz), 114.421.555.4
N-(4-fluorophenyl)-4-methylbenzenesulfonamide[1]160.8 (d, J = 249.9 Hz), 144.1, 135.6, 132.4 (d, J = 2.2 Hz), 129.7, 127.3, 122.4 (d, J = 8.4 Hz), 116.1 (d, J = 22.6 Hz)[1]21.6[1]-

Table 3: Mass Spectrometry (Electron Ionization) Data

Compound NameMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide295.07185 [M - C₆H₄FNH]⁺, 155 [CH₃OC₆H₃(CH₃)SO₂]⁺, 111 [C₆H₄FNH₂]⁺, 95 [C₆H₄F]⁺
N-(4-fluorophenyl)-4-methylbenzenesulfonamide265.06155 [CH₃C₆H₄SO₂]⁺, 111 [C₆H₄FNH₂]⁺, 91 [C₇H₇]⁺, 95 [C₆H₄F]⁺

Experimental Protocols

General Procedure for the Synthesis of N-Aryl Sulfonamides:

A primary amine (1.0 mmol) is dissolved in a suitable solvent, such as pyridine or dichloromethane, and cooled to 0 °C. The respective sulfonyl chloride (this compound or p-toluenesulfonyl chloride) (1.1 mmol) is added portion-wise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel.

NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry:

Electron ionization mass spectra (EI-MS) are obtained on a mass spectrometer with an ionization energy of 70 eV. The samples are introduced via a direct insertion probe.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of the sulfonamide derivatives.

General workflow for sulfonamide synthesis and analysis.

Discussion of Spectroscopic Differences

The presence of the methoxy group in the 2-position of the benzenesulfonamide ring in the derivative of this compound leads to several key differences in the NMR spectra compared to the p-toluenesulfonyl chloride derivative. In the ¹H NMR spectrum, the aromatic protons of the 2-methoxy-5-methylphenyl group exhibit a more complex splitting pattern due to the reduced symmetry. The methoxy protons appear as a distinct singlet at approximately 3.64 ppm.

In the ¹³C NMR spectrum, the carbon attached to the methoxy group is observed around 55.4 ppm. The electronic effect of the methoxy group also influences the chemical shifts of the aromatic carbons.

The mass spectra of the two derivatives show a common fragmentation pattern involving the cleavage of the S-N bond. However, the molecular ion peak for the this compound derivative is 30 m/z units higher due to the presence of the methoxy group. The fragment ion corresponding to the sulfonyl moiety also reflects this mass difference, with a peak at m/z 185 for the methoxy-containing fragment compared to m/z 155 for the tolyl-sulfonyl fragment.

Conclusion

The choice between this compound and p-toluenesulfonyl chloride for the synthesis of sulfonamide derivatives will depend on the desired properties of the final molecule. The spectroscopic data and experimental protocols provided in this guide offer a clear framework for the synthesis, identification, and characterization of these compounds. The distinct NMR and MS signatures of the derivatives of this compound, arising from the ortho-methoxy group, allow for their unambiguous differentiation from derivatives of the more common p-toluenesulfonyl chloride. This information is invaluable for researchers in ensuring the structural integrity of their synthesized compounds and for making informed decisions in the design of new chemical entities.

References

Pentafluorophenyl Sulfonate Esters vs. Sulfonyl Chlorides: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the synthesis of sulfonamides—a scaffold of paramount importance in pharmaceuticals and agrochemicals—the choice of the sulfonating agent is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. For decades, sulfonyl chlorides have been the workhorse for introducing the sulfonyl group. However, the emergence of pentafluorophenyl (PFP) sulfonate esters has provided a valuable and, in many cases, superior alternative. This guide offers an objective comparison of these two classes of reagents, supported by experimental data and protocols, to aid researchers in selecting the optimal tool for their synthetic endeavors.

At a Glance: Key Differences

FeaturePentafluorophenyl Sulfonate EstersSulfonyl Chlorides
Stability High shelf stability, resistant to hydrolysis and aqueous workups.[1]Often moisture-sensitive, can decompose on storage, and readily hydrolyze.[2]
Reactivity Less reactive, often requiring heat or microwave irradiation for aminolysis.[1]Highly reactive, typically reacting at 0 °C to room temperature.[1]
Handling Generally easier and safer to handle due to lower reactivity and stability.Can be harsh and difficult to store due to their high reactivity and moisture sensitivity.[2]
Purification Products are often cleaner, sometimes avoiding the need for chromatography.[1]Reactions can be less clean, often requiring chromatographic purification.
Chemoselectivity Higher chemoselectivity possible due to milder reaction conditions.Lower chemoselectivity due to high reactivity.
Cost Can be more expensive than the corresponding sulfonyl chlorides.Generally less expensive and widely available.

Reactivity and Stability: A Deeper Dive

The fundamental difference between PFP sulfonate esters and sulfonyl chlorides lies in their electrophilicity and the nature of the leaving group. The highly electronegative pentafluorophenyl group makes the sulfonate ester a competent electrophile, yet it is a better leaving group than a chloride ion only after protonation or under specific reaction conditions. This translates to the generally lower reactivity of PFP sulfonate esters compared to the highly electrophilic sulfonyl chlorides.

A direct competitive experiment highlights this reactivity difference: when a mixture of p-toluenepentafluorophenyl sulfonate and benzenesulfonyl chloride was treated with one equivalent of 4-methylbenzylamine at 0 °C, the sulfonamide derived from the sulfonyl chloride was the sole product, with 90% of the PFP sulfonate ester recovered unreacted.[1] This demonstrates the significantly greater reactivity of the sulfonyl chloride.

However, the high reactivity of sulfonyl chlorides is a double-edged sword. It necessitates their handling in strictly anhydrous conditions to prevent rapid hydrolysis. In contrast, PFP sulfonate esters exhibit remarkable stability in aqueous media, a property that can be leveraged for reactions in environmentally benign solvents or for the synthesis of water-soluble compounds.[1] Furthermore, the enhanced "shelf stability" of PFP sulfonate esters makes them more convenient for long-term storage and use.[1]

Experimental Data: A Comparative Overview

Sulfonating AgentAmine SubstrateSolventBaseConditionsReaction TimeYieldReference
Benzenesulfonyl Chloride4-MethylbenzylamineAnhydrousPyridine0 °C to RT6-18 hHighGeneral Protocol
p-Toluenesulfonyl PFP esterVarious primary/secondary aminesTHFDBURefluxNot specifiedGood to Excellent[1]
Various PFP sulfonate estersVarious primary/secondary aminesNeatNoneMicrowave (150 °C)5 minModerate to High[1]

This data illustrates that while sulfonyl chlorides react under milder temperature conditions, PFP sulfonate esters can achieve comparable or better results, often with significantly reduced reaction times, by employing microwave irradiation. The ability to conduct these reactions without a solvent or base under microwave conditions also simplifies the reaction setup and workup.

Experimental Protocols

General Protocol for Sulfonamide Synthesis using a Sulfonyl Chloride
  • Preparation: To a solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) is added a base such as pyridine or triethylamine (1.5 equivalents) at 0 °C under an inert atmosphere.

  • Reaction: The sulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred amine solution. The reaction mixture is allowed to warm to room temperature and stirred for 6-18 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

General Protocol for Sulfonamide Synthesis using a Pentafluorophenyl Sulfonate Ester (Microwave-Assisted)
  • Preparation: The pentafluorophenyl sulfonate ester (1.0 equivalent) and the amine (1.2 equivalents) are combined in a microwave-safe reaction vessel.

  • Reaction: The mixture is subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (e.g., 5 minutes).

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS after cooling the reaction mixture.

  • Purification: In many cases, the resulting sulfonamide is of sufficient purity and does not require chromatographic purification. If necessary, the crude product can be purified by standard techniques such as flash column chromatography or recrystallization.[1]

Visualization of Workflows and Decision Making

To further clarify the practical applications of these reagents, the following diagrams illustrate a typical experimental workflow and a decision-making process for reagent selection.

experimental_workflow cluster_reagents Reagent Selection cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product PFP_ester PFP Sulfonate Ester Reaction Reaction with Amine PFP_ester->Reaction Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Sulfonamide Purification->Product

General workflow for sulfonamide synthesis.

decision_tree Start Start: Need to Synthesize a Sulfonamide Moisture_Sensitive Is the substrate or are the conditions moisture-sensitive? Start->Moisture_Sensitive High_Reactivity Is high reactivity and a fast reaction at low temp desired? Moisture_Sensitive->High_Reactivity No Use_PFP Use Pentafluorophenyl Sulfonate Ester Moisture_Sensitive->Use_PFP Yes Chemoselectivity Is chemoselectivity in the presence of other reactive groups critical? High_Reactivity->Chemoselectivity No Use_Sulfonyl_Chloride Use Sulfonyl Chloride High_Reactivity->Use_Sulfonyl_Chloride Yes Chemoselectivity->Use_PFP Yes Chemoselectivity->Use_Sulfonyl_Chloride No

Decision-making for reagent selection.

Conclusion

Pentafluorophenyl sulfonate esters represent a significant advancement in the field of sulfonamide synthesis, offering key advantages in stability, handling, and, in certain contexts, reaction efficiency. While sulfonyl chlorides remain a viable and cost-effective option for many applications, their inherent instability and high reactivity can be limiting. For syntheses involving sensitive substrates, aqueous conditions, or where ease of purification is paramount, PFP sulfonate esters are often the superior choice. The advent of microwave-assisted synthesis further enhances the utility of PFP sulfonate esters, enabling rapid and clean reactions. Ultimately, the choice between these two powerful reagents will depend on the specific requirements of the synthetic target and the experimental constraints, and a thorough understanding of their respective properties is essential for making an informed decision.

References

A Researcher's Guide to Analytical Techniques for Characterizing Tosylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of tosylated compounds is a critical step in ensuring the purity, structure, and reactivity of these important synthetic intermediates. The tosyl group, a derivative of p-toluenesulfonic acid, is frequently employed in organic synthesis to convert hydroxyl groups into excellent leaving groups, facilitating a wide array of nucleophilic substitution and elimination reactions. The successful synthesis and subsequent use of tosylated compounds hinge on their accurate analytical characterization.

This guide provides a comprehensive comparison of the primary analytical techniques used to characterize tosylated compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the quantitative performance of each method, provide detailed experimental protocols, and present visual workflows to aid in methodological selection and implementation.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of each analytical technique for the characterization of tosylated compounds. It is important to note that the performance metrics can vary depending on the specific instrument, experimental conditions, and the nature of the tosylated compound being analyzed.

TechniqueParameterTypical Value/RangeApplication for Tosylates
¹H-NMR Limit of Detection (LOD)~1-10 µg/mLStructural confirmation, purity assessment, and quantification of tosylation.[1][2]
Limit of Quantification (LOQ)~5-50 µg/mLPrecise quantification of the tosylated compound and impurities.[1][2]
Precision (RSD)< 2%High reproducibility for quantitative measurements.[3]
HPLC-UV Limit of Detection (LOD)0.009 - 1 µg/mLTrace-level detection of tosylated impurities.[4]
Limit of Quantification (LOQ)0.03 - 5 µg/mLAccurate quantification of tosylated compounds and related substances.[4]
Recovery89-103%High accuracy for quantitative analysis.[4]
Mass Spec. Mass Accuracy< 5 ppmAccurate mass determination for molecular formula confirmation.
Sensitivitypg - ng rangeHighly sensitive detection, ideal for identifying trace impurities.
X-ray Resolution< 1 ÅUnambiguous determination of the three-dimensional molecular structure.[5]
FTIR Wavenumber Precision± 1 cm⁻¹Identification of the presence of the tosyl functional group.

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including tosylated compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and purity assessment.

Key Features for Tosylate Characterization:

  • ¹H-NMR: The aromatic protons of the tosyl group typically appear as two distinct doublets in the aromatic region of the spectrum (δ 7.0-8.0 ppm). The methyl protons of the tosyl group give rise to a characteristic singlet at around δ 2.4 ppm. The protons on the carbon atom attached to the tosylate oxygen are deshielded and typically appear at δ 4.0-4.5 ppm. The integration of these signals can be used to determine the degree of tosylation.[6]

  • Quantitative NMR (qNMR): By using an internal standard, qNMR can provide highly accurate and precise quantification of the tosylated compound without the need for a specific reference standard of the analyte.[2][3][7]

  • Sample Preparation: Dissolve 5-10 mg of the tosylated compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the sample.

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 or 600 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration in qNMR.[7]

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the characteristic signals of the tosyl group and the parent molecule. For qNMR, compare the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard to calculate the purity or concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Sample start->dissolve add_std Add Internal Standard (qNMR) dissolve->add_std acquire Acquire Spectrum add_std->acquire process Process Spectrum (FT, Phasing) acquire->process analyze Analyze Spectrum (Integration, Chemical Shifts) process->analyze quantify Quantify (qNMR) analyze->quantify end end quantify->end End

Experimental workflow for NMR analysis of tosylated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. It is particularly useful for confirming the identity of the tosylated product and for detecting and identifying impurities.

Key Features for Tosylate Characterization:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the tosylated compound.

  • Fragmentation Pattern: Tosylated compounds exhibit characteristic fragmentation patterns. A common fragmentation involves the cleavage of the C-O bond, leading to the formation of a carbocation from the parent molecule and a tosylate anion. Another typical fragmentation is the loss of the tosyl group (C₇H₇SO₂) or the tropylium ion (C₇H₇⁺) at m/z 91. The loss of SO₂ (64 Da) from the tosyl group is also frequently observed.[7][8][9]

  • Sample Preparation: Prepare a dilute solution of the tosylated compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Positive ion mode is often preferred for tosylated compounds, where the protonated molecule [M+H]⁺ is observed.

  • Analysis: Identify the molecular ion peak and compare the measured m/z value with the theoretical mass of the expected tosylated product. Analyze the fragmentation pattern to further confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis cluster_data Data Interpretation start Start dissolve Prepare Dilute Solution start->dissolve ionize Electrospray Ionization (ESI) dissolve->ionize analyzer Mass Analyzer ionize->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum analysis Identify Molecular Ion & Fragmentation spectrum->analysis end end analysis->end End

Experimental workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for the purity assessment of tosylated compounds and for the quantification of related impurities. Due to the presence of the aromatic ring in the tosyl group, tosylated compounds are generally UV-active, making UV detection a straightforward and sensitive choice.[10]

Key Features for Tosylate Characterization:

  • Purity Determination: HPLC can effectively separate the tosylated product from starting materials, reagents (e.g., tosyl chloride), and byproducts. The purity is typically determined by the area percentage of the main peak.

  • Quantitative Analysis: With the use of a reference standard, HPLC can accurately quantify the amount of the tosylated compound and its impurities.[4][11]

  • Method Versatility: Reversed-phase HPLC is the most common mode used for the analysis of tosylated compounds. The choice of column (e.g., C18, C8) and mobile phase (e.g., acetonitrile/water or methanol/water gradients) can be optimized for specific separations.[12]

  • Sample Preparation: Prepare a solution of the tosylated compound in a suitable diluent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Gradient: A typical gradient could be 50-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Injection: Inject a known volume of the sample solution (e.g., 10 µL) into the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the tosylated compound based on the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Start prepare_sample Prepare Sample Solution start->prepare_sample injector Injector prepare_sample->injector pump Pump pump->injector column Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram analyze Integrate Peaks & Calculate Purity chromatogram->analyze end end analyze->end End

Experimental workflow for HPLC analysis of tosylated compounds.

X-ray Crystallography

For tosylated compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. It allows for the unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[5][13][14][15]

Key Features for Tosylate Characterization:

  • Absolute Structure Determination: X-ray crystallography is the gold standard for determining the absolute configuration of chiral centers in a molecule.

  • Conformational Analysis: It provides precise information about the conformation of the molecule in the solid state.

  • Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state and the nature of intermolecular interactions.

  • Crystallization: Grow single crystals of the tosylated compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray beam and collect the diffraction data as the crystal is rotated.[15]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and stereochemistry.

XRay_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination start Start grow_crystal Grow Single Crystal start->grow_crystal mount_crystal Mount Crystal grow_crystal->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data solve_structure Solve & Refine Structure collect_data->solve_structure analyze_structure Analyze 3D Structure solve_structure->analyze_structure end end analyze_structure->end End

Experimental workflow for X-ray crystallography.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For tosylated compounds, FTIR is primarily used to confirm the presence of the tosyl group.

Key Features for Tosylate Characterization:

  • Characteristic Absorptions: The tosyl group gives rise to several characteristic absorption bands in the IR spectrum:

    • S=O Asymmetric Stretch: 1350-1370 cm⁻¹ (strong)

    • S=O Symmetric Stretch: 1170-1190 cm⁻¹ (strong)

    • S-O-C Stretch: 900-1000 cm⁻¹

    • Aromatic C=C Stretch: ~1600 cm⁻¹[16][17][18][19][20]

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a solution in a suitable solvent.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands of the tosyl group to confirm its presence in the molecule.

Conclusion

The characterization of tosylated compounds requires a multi-technique approach to obtain a comprehensive understanding of their structure, purity, and identity. NMR spectroscopy stands out as the most versatile technique for both structural elucidation and quantitative analysis. HPLC is the method of choice for purity determination and the analysis of trace impurities, offering high sensitivity and resolution. Mass spectrometry provides essential information on molecular weight and fragmentation, complementing the data from NMR and HPLC. For an unambiguous determination of the three-dimensional structure, especially the absolute stereochemistry, X-ray crystallography is unparalleled. Finally, FTIR offers a quick and straightforward method to confirm the presence of the tosyl functional group.

By understanding the strengths and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can select the most appropriate methods to ensure the quality and integrity of their tosylated compounds, ultimately leading to more robust and reproducible scientific outcomes.

References

Comparative study of different sulfonylating agents in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonyl group into a molecule is a cornerstone of modern organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. The choice of the appropriate sulfonylating agent is critical for the success of a reaction, influencing yield, reaction rate, and selectivity. This guide provides an objective comparison of common sulfonylating agents, supported by experimental data, to aid in the rational design of synthetic routes.

Factors Influencing Reactivity

The reactivity of sulfonylating agents, particularly sulfonyl chlorides (R-SO₂Cl), is primarily governed by the electronic and steric properties of the 'R' group.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the 'R' group increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity. This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring. A positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a Hammett plot reveals a ρ-value of +2.02, confirming that EWGs enhance the reactivity of the sulfonyl chloride.[1]

  • Steric Effects: Bulky 'R' groups can hinder the approach of a nucleophile to the sulfur atom, thereby decreasing the reaction rate. This is particularly relevant when comparing aliphatic sulfonyl chlorides (like mesyl chloride) with aromatic ones (like tosyl chloride).

Common Sulfonylating Agents: A Comparative Overview

This section details the properties and reactivity of some of the most frequently utilized sulfonylating agents.

p-Toluenesulfonyl Chloride (TsCl)
  • Structure: CH₃C₆H₄SO₂Cl

  • Properties: A white solid, relatively stable and easy to handle.

  • Reactivity: A versatile and widely used reagent for the sulfonylation of alcohols and amines.[2] The tosyl group is a good leaving group, making tosylates useful intermediates in nucleophilic substitution and elimination reactions.[2] The methyl group on the aromatic ring is weakly electron-donating, making TsCl less reactive than sulfonyl chlorides with electron-withdrawing substituents.

Methanesulfonyl Chloride (MsCl)
  • Structure: CH₃SO₂Cl

  • Properties: A colorless liquid with a pungent odor. It is highly reactive and moisture-sensitive.

  • Reactivity: Due to the small size of the methyl group, MsCl is sterically less hindered and generally more reactive than TsCl.[3] The mesylate group is an excellent leaving group.[2] The reaction of MsCl with alcohols in the presence of a base can sometimes proceed through a sulfene intermediate, which is a key difference in mechanism compared to tosylation.

4-Nitrobenzenesulfonyl Chloride (NsCl)
  • Structure: O₂NC₆H₄SO₂Cl

  • Properties: A yellow crystalline solid.

  • Reactivity: The presence of the strongly electron-withdrawing nitro group significantly increases the electrophilicity of the sulfur atom, making NsCl a highly reactive sulfonylating agent. The nosyl group is an excellent leaving group and is often used to protect amines, as it can be cleaved under mild conditions.

Benzenesulfonyl Chloride (BsCl)
  • Structure: C₆H₅SO₂Cl

  • Properties: A colorless oil with a pungent odor.

  • Reactivity: Its reactivity is intermediate between that of TsCl and NsCl. It is a standard reagent for the synthesis of sulfonamides and sulfonate esters.

Data Presentation: A Quantitative Comparison

Direct comparison of yields and reaction times is challenging due to the variability in reported experimental conditions. The following tables summarize available data to provide a relative sense of reactivity.

Table 1: Hammett Substituent Constants (σ) and Relative Rate Constants for Chloride-Chloride Exchange in Substituted Benzenesulfonyl Chlorides[1]

Substituent (X in X-C₆H₄SO₂Cl)σRelative Rate Constant (kₓ/kₙ)
p-OCH₃-0.270.25
p-CH₃ (Tosyl)-0.170.50
H (Bensyl)0.001.00
p-Cl+0.232.88
m-Cl+0.377.07
p-NO₂ (Nosyl)+0.78100.00

This data clearly illustrates the significant increase in reactivity with stronger electron-withdrawing substituents.

Table 2: Illustrative Reaction Conditions and Yields for Sulfonylation of Aniline

Sulfonylating AgentSubstrateBaseSolventTemperatureTimeYieldReference
p-Toluenesulfonyl ChlorideAnilinePyridineDCMrt2 hQuantitative[4]
Benzenesulfonyl ChlorideAnilineEt₃NTHF0°C to rt6 h86%[5]

Table 3: Illustrative Reaction Conditions and Yields for Sulfonylation of Alcohols

Sulfonylating AgentSubstrateBaseSolventTemperatureTimeYieldReference
p-Toluenesulfonyl ChlorideBenzyl AlcoholZnO (1 mol%)Solvent-freert1.5 h95%[3]
Methanesulfonyl Chloride1-ButanolPyridineDCM0°C4-6 hNot specifiedBenchchem

Note: The data in Tables 2 and 3 are from different sources with varying conditions and should not be used for direct quantitative comparison but rather as a qualitative guide.

Experimental Protocols

General Procedure for the Sulfonylation of an Alcohol (Tosylation)
  • Dissolve the alcohol (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the mixture.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for the Sulfonylation of an Amine (Sulfonamide Formation)
  • Dissolve the amine (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in a suitable solvent (e.g., dichloromethane or THF) at room temperature.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting sulfonamide by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

Sulfonylation of an Alcohol (SN2 Mechanism)

SN2_Sulfonylation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alcohol R'-OH TS [R'-O(H)---S(O₂)R---Cl]⁻ Alcohol->TS Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->TS SulfonateEster R'-OSO₂R TS->SulfonateEster Loss of Leaving Group HCl HCl TS->HCl

Caption: General SN2 mechanism for the sulfonylation of an alcohol.

Sulfonylation of an Alcohol via Sulfene Intermediate (Mesylation)

Sulfene_Mechanism cluster_step1 Step 1: Sulfene Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer MsCl CH₃SO₂Cl Sulfene CH₂=SO₂ MsCl->Sulfene Deprotonation Base Base Base->Sulfene Intermediate R'-O(H⁺)CH₂SO₂⁻ Sulfene->Intermediate Attack by Alcohol BaseH Base-H⁺ Chloride Cl⁻ Alcohol R'-OH Alcohol->Intermediate Mesylate R'-OMs Intermediate->Mesylate Proton Transfer

Caption: Mechanism of mesylation involving a sulfene intermediate.

Experimental Workflow for Comparative Study

Experimental_Workflow start Start: Select Substrates (Primary/Secondary Alcohol, Phenol, Primary/Secondary Amine) reagents Select Sulfonylating Agents (TsCl, MsCl, NsCl, BsCl) start->reagents reaction Perform Sulfonylation under Standardized Conditions (Solvent, Base, Temperature) reagents->reaction monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring workup Quench and Work-up monitoring->workup purification Purify Products (Column Chromatography, Recrystallization) workup->purification analysis Characterize and Quantify (NMR, MS, Yield Calculation) purification->analysis comparison Compare Yields and Reaction Times analysis->comparison end End: Conclude Relative Reactivity comparison->end

Caption: A logical workflow for a comparative study of sulfonylating agents.

References

Predicting Reaction Pathways: Chlorination vs. Tosylation of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The selective functionalization of hydroxyl groups is a cornerstone of modern organic synthesis. For benzyl alcohols, two common transformations are the conversion to benzyl chlorides and benzyl tosylates, both of which are versatile intermediates in the synthesis of complex molecules. While seemingly straightforward, the reaction of a substituted benzyl alcohol with tosyl chloride (TsCl) can lead to either the expected tosylate or the corresponding chloride. This guide provides a comparative analysis of these competing reaction pathways, supported by experimental data, to aid researchers in predicting and controlling the outcome of their reactions.

Factors Influencing Chlorination vs. Tosylation

The critical determinant in the reaction of a substituted benzyl alcohol with tosyl chloride is the electronic nature of the substituents on the aromatic ring. It has been demonstrated that the presence of electron-withdrawing groups on the benzyl alcohol favors the formation of the benzyl chloride, whereas benzyl alcohols with electron-donating or neutral substituents tend to yield the corresponding tosylate.[1][2][3]

The generally accepted mechanism posits that the benzyl alcohol initially reacts with tosyl chloride to form a benzyl tosylate intermediate.[2][4] If the benzene ring is substituted with electron-withdrawing groups, the benzylic carbon becomes more electrophilic and susceptible to nucleophilic attack by the chloride ion (a byproduct of the initial reaction, typically from the tosyl chloride or a triethylammonium hydrochloride salt formed in the presence of a base like triethylamine).[2][4] This nucleophilic substitution displaces the tosylate group, which is an excellent leaving group, to yield the benzyl chloride.[2] Conversely, in the absence of such activating electron-withdrawing groups, the benzyl tosylate is stable and can be isolated as the final product.[2][4]

Comparative Experimental Data

The following table summarizes the reaction outcomes for a series of substituted benzyl alcohols when treated with tosyl chloride, illustrating the predictive power of substituent electronic effects.

EntrySubstituted Benzyl AlcoholSubstituent NatureProductYield (%)Reference
14-Nitrobenzyl alcoholStrong Electron-Withdrawing4-Nitrobenzyl chloride52[2][4]
23-Nitrobenzyl alcoholStrong Electron-Withdrawing3-Nitrobenzyl chloride35[2][4]
32-Nitrobenzyl alcoholStrong Electron-Withdrawing2-Nitrobenzyl chloride42[2][4]
44-Bromobenzyl alcoholElectron-Withdrawing4-Bromobenzyl chloride33[2][4]
53-Chlorobenzyl alcoholElectron-Withdrawing3-Chlorobenzyl chloride31[2][4]
6Benzyl alcoholNeutralBenzyl tosylate53[2][4]

Experimental Protocols

General Procedure for the Chlorination of Benzyl Alcohols with Electron-Withdrawing Groups

This protocol is adapted from the synthesis of 4-nitrobenzyl chloride.[2]

  • To a solution of the substituted benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) is added triethylamine (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • The mixture is stirred at room temperature, and tosyl chloride (1.2 mmol) is added portion-wise over 10 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding benzyl chloride.

General Procedure for the Tosylation of Benzyl Alcohol

This protocol is for the synthesis of benzyl tosylate.[2]

  • To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) is added triethylamine (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • The mixture is stirred at room temperature, and tosyl chloride (1.2 mmol) is added portion-wise over 10 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford benzyl tosylate.

Predictive Workflow

The following diagram illustrates the decision-making process for predicting the outcome of the reaction between a substituted benzyl alcohol and tosyl chloride.

reaction_prediction sub_benzyl_alcohol Substituted Benzyl Alcohol reaction_step Reaction sub_benzyl_alcohol->reaction_step reagents Tosyl Chloride (TsCl) Base (e.g., Et3N) reagents->reaction_step intermediate Benzyl Tosylate Intermediate reaction_step->intermediate ewg_check Electron-Withdrawing Group Present? intermediate->ewg_check chlorination Chlorination Product (Benzyl Chloride) ewg_check->chlorination Yes tosylation Tosylation Product (Benzyl Tosylate) ewg_check->tosylation No

Caption: Predictive workflow for chlorination vs. tosylation.

References

A Comparative Guide to the Characterization of N-Tosylamines from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of primary amines is a critical step to ensure selective reactions and achieve desired molecular architectures. The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for amines, forming stable N-tosylamides. This guide provides a comprehensive comparison of N-tosylamines with other common amine protecting groups, supported by experimental data and detailed protocols for their characterization.

Performance Comparison of Amine Protecting Groups

The selection of an appropriate protecting group is contingent on several factors, including its stability under various reaction conditions, the ease of its introduction and removal, and its compatibility with other functional groups within the molecule. The following table summarizes the key characteristics and performance of N-tosylamines in comparison to other frequently used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Protecting GroupProtection ReagentTypical Yield (%)StabilityDeprotection ConditionsTypical Deprotection Yield (%)Key Features
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)>90%Very high stability to acidic and basic conditions, and many reducing and oxidizing agents.[1]Strong acid (HBr/AcOH), dissolving metal reduction (Na/NH₃), SmI₂.[2][3]70-95%Highly crystalline derivatives, robust protection.[1]
Boc Di-tert-butyl dicarbonate (Boc₂O)>95%Stable to base and hydrogenolysis; labile to strong acids.[4][5]Strong acid (TFA, HCl).[4][5]>95%Mild deprotection, widely used in peptide synthesis.[4]
Cbz Benzyl chloroformate (CbzCl)>90%Stable to acidic and basic conditions; cleaved by hydrogenolysis.[6][7]Catalytic hydrogenolysis (H₂/Pd-C).[6][7]>90%Orthogonal to acid- and base-labile groups.[6]
Fmoc 9-Fluorenylmethyl chloroformate (FmocCl)>95%Stable to acidic conditions; labile to bases.Base (e.g., piperidine).>95%Key protecting group in solid-phase peptide synthesis.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and deprotection of N-tosylamines are crucial for reproducible research.

Synthesis of N-Tosylamines from Primary Amines

This protocol describes a general procedure for the N-tosylation of a primary amine using p-toluenesulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine or triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosylamine.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization of N-Tosylamines

The structure and purity of the synthesized N-tosylamines are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the tosyl group (typically two doublets in the range of 7.3-7.8 ppm) and a singlet for the methyl group protons around 2.4 ppm.[8] The signals for the protons of the amine moiety will be shifted downfield upon tosylation.

    • ¹³C NMR: Characteristic signals for the aromatic carbons of the tosyl group will be observed, with the methyl carbon appearing around 21 ppm.[8]

  • Infrared (IR) Spectroscopy:

    • Look for strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).[8][9] The N-H stretching vibration of the sulfonamide appears in the range of 3300-3200 cm⁻¹.[8]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed, confirming the molecular weight of the N-tosylamine. Common fragmentation patterns include the loss of the tosyl group or cleavage of the C-N bond.

Chromatographic Analysis of N-Tosylamines

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of N-tosylamines and monitoring reaction progress.

  • HPLC: Reversed-phase HPLC with a C18 column is commonly used. A mobile phase gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid, can effectively separate the N-tosylamine from starting materials and byproducts. Detection is typically performed using a UV detector at a wavelength where the aromatic tosyl group absorbs (e.g., 254 nm).

  • GC-MS: For volatile N-tosylamines, GC-MS can provide both separation and structural information. A non-polar or medium-polarity column is typically employed. The mass spectrometer detector allows for the identification of the compound based on its mass spectrum.

Deprotection of N-Tosylamines

The removal of the tosyl group often requires harsh conditions due to its high stability.

Procedure using Samarium(II) Iodide (SmI₂):

  • Dissolve the N-tosylamine in a suitable solvent such as THF.

  • Add a solution of SmI₂ in THF to the reaction mixture at room temperature under an inert atmosphere. The reaction is often rapid.[2]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated potassium sodium tartrate solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the deprotected amine.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the characterization of N-tosylamines and a conceptual representation of the protection-deprotection strategy.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_deprotection Deprotection start Primary Amine reaction N-Tosylation (TsCl, Base) start->reaction product Crude N-Tosylamine reaction->product purification Column Chromatography or Recrystallization product->purification pure_product Pure N-Tosylamine purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms hplc HPLC/GC Analysis pure_product->hplc deprotection Deprotection (e.g., SmI₂) pure_product->deprotection final_product Deprotected Amine deprotection->final_product

Caption: Experimental workflow for N-tosylamine synthesis and characterization.

protection_deprotection_logic Amine Primary Amine ProtectedAmine N-Tosylamine (Stable Intermediate) Amine->ProtectedAmine Protection (Tosylation) FinalProduct Desired Product ProtectedAmine->FinalProduct Further Synthetic Steps DeprotectedAmine Primary Amine FinalProduct->DeprotectedAmine Deprotection

Caption: Logical flow of amine protection and deprotection.

References

A Comparative Guide to the Mechanistic Nuances of p-Toluenesulfonyl Chloride and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the activation of alcohols and the synthesis of sulfonamides are fundamental transformations in the construction of complex molecules. p-Toluenesulfonyl chloride (TsCl) has long been a cornerstone reagent for these purposes, valued for its ability to convert a poor hydroxyl leaving group into an excellent tosylate leaving group.[1] However, a range of alternative sulfonylating agents exists, each with distinct reactivity profiles and advantages. This guide provides an objective comparison of the performance of p-toluenesulfonyl chloride with common alternatives, supported by experimental data, to inform the rational selection of reagents in organic synthesis.

Core Reaction Mechanism: Nucleophilic Attack at the Sulfonyl Center

The primary mechanism for reactions involving p-toluenesulfonyl chloride and other sulfonyl chlorides is a nucleophilic attack on the electrophilic sulfur atom by a nucleophile, typically an alcohol or an amine.[2] This proceeds via a bimolecular nucleophilic substitution-type pathway, leading to the displacement of the chloride ion and the formation of a sulfonate ester (tosylate) or a sulfonamide, respectively. The reaction is generally conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Kinetic studies of the reaction between p-toluenesulfonyl chloride and α-hydroxy acids have confirmed that the reaction follows second-order kinetics, being first order with respect to each reactant.[4] The negative entropy of activation values obtained from these studies further supports a bimolecular mechanism.[4]

Comparative Performance of Sulfonylating Agents

The choice of sulfonylating agent can significantly impact reaction rates, yields, and selectivity. The reactivity of the sulfonyl chloride is governed by the electronic and steric nature of the substituent on the aryl or alkyl group. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, leading to a more reactive sulfonylating agent. Conversely, electron-donating groups decrease reactivity.

A comparison of common sulfonylating agents reveals a spectrum of reactivity, which can be exploited for various synthetic strategies.

Sulfonyl ChlorideAbbreviationStructureKey Features
p-Toluenesulfonyl ChlorideTsClCH₃C₆H₄SO₂ClWidely used, cost-effective, forms crystalline derivatives. The p-methyl group is weakly electron-donating.[2]
Methanesulfonyl ChlorideMsClCH₃SO₂ClForms mesylates, which are slightly better leaving groups than tosylates. Often more reactive than TsCl.[5]
p-Nitrobenzenesulfonyl ChlorideNsClO₂NC₆H₄SO₂ClHighly reactive due to the electron-withdrawing nitro group. Nosylates are excellent leaving groups.[6]
p-Bromobenzenesulfonyl ChlorideBsClBrC₆H₄SO₂ClMore reactive than TsCl due to the electron-withdrawing nature of bromine.
Benzenesulfonyl ChlorideBsClC₆H₅SO₂ClThe parent compound, used as a baseline for reactivity comparisons.

Quantitative Comparison of Leaving Group Ability

The primary function of converting an alcohol to a sulfonate ester is to create a good leaving group for subsequent nucleophilic substitution or elimination reactions. The efficacy of the leaving group is directly related to the stability of the departing sulfonate anion, which can be quantified by the pKa of its conjugate acid. A lower pKa indicates a more stable anion and thus a better leaving group.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Reaction Rate
Triflate-OTfTriflic Acid~ -14~10⁴ - 10⁵
Nosylate -ONs p-Nitrobenzenesulfonic Acid -3.5 ~10
Brosylate-OBsp-Bromobenzenesulfonic Acid-2.9Slightly more reactive than tosylate
Tosylate -OTs p-Toluenesulfonic Acid -2.8 1
Mesylate -OMs Methanesulfonic Acid -1.9 ~0.5 - 1.0 [5]
Iodide-IHydroiodic Acid-10~10⁻¹ - 10⁻²
Bromide-BrHydrobromic Acid-9~10⁻² - 10⁻³
Chloride-ClHydrochloric Acid-7~10⁻⁴ - 10⁻⁵

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent conditions.[6]

As the data indicates, sulfonate esters are generally superior leaving groups compared to halides. Within the sulfonate family, the reactivity order is Triflate > Nosylate > Brosylate > Tosylate ≈ Mesylate.[6]

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the sulfonylation of benzyl alcohol and benzylamine are presented below. These substrates are chosen as common models for primary alcohols and amines.

Protocol 1: Synthesis of Benzyl p-Toluenesulfonate (Benzyl Tosylate)

This procedure details the tosylation of benzyl alcohol using p-toluenesulfonyl chloride.

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Cold dilute HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzyl alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution.

  • Add pyridine (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like a mixture of ether and hexane to yield benzyl tosylate.[7]

Protocol 2: Synthesis of N-Benzyl-p-toluenesulfonamide

This protocol describes the synthesis of a sulfonamide from benzylamine and p-toluenesulfonyl chloride.

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Water

  • Ethanol

Procedure:

  • To a solution of benzylamine (1.0 equivalent) in pyridine, cautiously add p-toluenesulfonyl chloride (1.1 equivalents).

  • Stir the resulting solution at room temperature for 1 hour.

  • Pour the reaction mixture into water, which may result in an oily precipitate.

  • Solidify the precipitate by scratching with a glass rod.

  • Filter the solid and recrystallize from ethanol to give N-benzyl-p-toluenesulfonamide. A yield of approximately 90% can be expected.

Protocol 3: Synthesis of N-Benzyl-p-nitrobenzenesulfonamide (A Nosyl-protected Amine)

This procedure illustrates the use of the more reactive p-nitrobenzenesulfonyl chloride.

Materials:

  • Benzylamine

  • p-Nitrobenzenesulfonyl chloride (NsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Aqueous HCl (e.g., 1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzylamine (1.0 equivalent) in dichloromethane.

  • Add pyridine or triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-nitrobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-p-nitrobenzenesulfonamide, which can be further purified by recrystallization.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described.

Tosylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation cluster_byproduct Byproduct Formation TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate Protonated Alcohol Complex TsCl->Intermediate Forms intermediate Alcohol Alcohol (R-OH) Alcohol->TsCl Nucleophilic attack by alcohol oxygen Base Base (e.g., Pyridine) Base->Intermediate Deprotonation BaseH Base-H+ Cl- Base->BaseH Tosylate Tosylate Ester (R-OTs) Intermediate->Tosylate Intermediate->Tosylate Eliminates HCl HCl HCl

General mechanism for the tosylation of an alcohol.

Sulfonamide_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation cluster_byproduct Byproduct Formation TsCl p-Toluenesulfonyl Chloride (TsCl) Intermediate Intermediate Adduct TsCl->Intermediate Forms intermediate Amine Amine (R-NH2) Amine->TsCl Nucleophilic attack by amine nitrogen Base Base (e.g., Pyridine) Base->Intermediate Deprotonation BaseH Base-H+ Cl- Base->BaseH Sulfonamide Sulfonamide (R-NHTs) Intermediate->Sulfonamide Intermediate->Sulfonamide Eliminates HCl HCl HCl Experimental_Workflow_Tosylation Start Dissolve Alcohol & Base in Solvent Add_TsCl Add TsCl at 0 °C Start->Add_TsCl React Stir at RT Add_TsCl->React Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) React->Workup Dry Dry with Na₂SO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure Tosylate Purify->Product

References

Safety Operating Guide

6-Methoxy-m-toluenesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 6-Methoxy-m-toluenesulfonyl chloride are critical for ensuring laboratory safety and environmental protection. This chemical is corrosive and water-reactive, necessitating strict adherence to established safety protocols. The following guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Essential Safety Precautions

Before beginning any disposal procedure, it is imperative to work within a certified chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical safety goggles and a face shield

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • A fully-buttoned lab coat

Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

Chemical and Hazard Data

A summary of key data for this compound is presented below.

PropertyDataReference
CAS Number 88040-82-2
Linear Formula C₈H₉ClO₃S
Physical Form Solid
Melting Point 82 °C[3]
Hazard Class Corrosive[3]
Hazard Statements H314: Causes severe skin burns and eye damage[3]
H318: Causes serious eye damage[3]
Incompatibilities Strong bases, strong oxidizing agents, water/moisture[2][4]

Experimental Disposal Protocols

The appropriate disposal method for this compound depends on the quantity of the waste.

Protocol 1: Neutralization of Small, Residual Quantities

This procedure is suitable only for small, residual amounts of the chemical, such as from rinsing glassware.

Methodology:

  • Preparation: In a chemical fume hood, place a large glass beaker containing a 5-10% solution of a weak base, such as sodium bicarbonate, on a magnetic stir plate.[1] Place the beaker in an ice bath to manage the heat generated during the reaction.[1] A general rule is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[5]

  • Slow Addition: Begin vigorous stirring of the cold basic solution. Carefully and slowly, add the residual this compound to the solution in a dropwise or portion-wise manner.[1][5] Caution: The reaction (hydrolysis) is exothermic and will release corrosive acidic gases.[1][6] The rate of addition must be controlled to prevent excessive temperature increase or foaming. Never add the base to the sulfonyl chloride.[1]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of one to two hours to ensure the reaction is complete.[5]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH paper, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more basic solution until the target pH is reached.[5]

  • Final Disposal: The neutralized aqueous solution should be transferred to a properly labeled "Aqueous Hazardous Waste" container for disposal according to your institution's and local regulations.[5]

Protocol 2: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and materials from spill cleanups must be disposed of as hazardous waste without attempting neutralization in the laboratory.[1][5]

Methodology:

  • Spill Containment: In the event of a spill, evacuate the immediate area.[5] Absorb the spilled solid with an inert, non-combustible material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

  • Waste Collection: Carefully scoop the absorbed material and the chemical into a designated, compatible, and clearly labeled hazardous waste container.[5] Ensure the container can be tightly sealed.

  • Labeling: The waste container label must include the full chemical name ("this compound"), the associated hazards (Corrosive, Water-Reactive), and the date of waste generation.[5]

  • Professional Disposal: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_decision cluster_paths cluster_steps start Start: Assess Waste quantity Determine Quantity and Nature of Waste start->quantity neutralize Path 1: Neutralization Protocol quantity->neutralize Small Residual Quantity (e.g., from glassware) bulk_disposal Path 2: Bulk / Spill Waste Protocol quantity->bulk_disposal Bulk Quantity or Contaminated Spill Material step1_neut 1. Slow addition to cold basic solution (e.g., NaHCO₃) neutralize->step1_neut step1_bulk 1. Absorb spills with inert material (e.g., sand) bulk_disposal->step1_bulk step2_neut 2. Stir for 1-2 hours, verify pH is neutral (7-9) step1_neut->step2_neut step3_neut 3. Dispose as aqueous hazardous waste step2_neut->step3_neut step2_bulk 2. Package waste in a sealed, labeled container step1_bulk->step2_bulk step3_bulk 3. Arrange for professional waste disposal via EHS step2_bulk->step3_bulk

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Methoxy-m-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 6-Methoxy-m-toluenesulfonyl chloride (CAS No. 88040-86-2). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] It may also be harmful if inhaled or swallowed, causing irritation to the respiratory tract.[3] The compound is moisture-sensitive and can react with water to release acidic gases.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust particles and chemical splashes, preventing serious eye damage.[3][4]
Skin Protection Chemical-resistant gloves (inspect before use), and impervious protective clothing.To prevent skin contact, which can cause severe burns and irritation.[2][3][4]
Respiratory Protection NIOSH (US) or CEN (EU) approved air-purifying respirator with cartridges for acid gas and particulates, or a full-face particle respirator.To prevent inhalation of dust, which can cause respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to temporary storage.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work in a Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Reagents don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed with Caution dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Perform Reaction Under Inert Atmosphere dissolve->react quench Quench Reaction Mixture react->quench Post-Reaction decontaminate Decontaminate Glassware quench->decontaminate store Store in a Desiccator decontaminate->store

Caption: Workflow for handling this compound.

I. Preparation

  • Engineering Controls : All work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment (PPE) : Before handling, don all required PPE as specified in the table above.

  • Materials : Assemble all necessary apparatus, including anhydrous solvents and inert gas (e.g., nitrogen or argon) supply.

II. Handling

  • Dispensing : Carefully weigh the solid compound, avoiding the creation of dust.[3]

  • Dissolution : Add the compound to an anhydrous solvent under an inert atmosphere to prevent reaction with moisture.[3]

  • Reaction : Maintain an inert atmosphere throughout the reaction. The material is moisture-sensitive.[3]

III. Temporary Storage

  • Short-Term Storage : If temporary storage is necessary, keep the compound in a tightly sealed container under an inert gas.[3]

  • Storage Location : Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly water.[2][3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow

cluster_waste_collection Waste Collection cluster_waste_segregation Waste Segregation cluster_disposal Disposal unused_product Unused Product solid_waste Solid Waste Container unused_product->solid_waste contaminated_ppe Contaminated PPE contaminated_ppe->solid_waste empty_containers Empty Containers empty_containers->solid_waste licensed_disposal Licensed Professional Waste Disposal Service solid_waste->licensed_disposal liquid_waste Liquid Waste Container (if applicable) liquid_waste->licensed_disposal

Caption: Disposal workflow for this compound waste.

I. Waste Segregation and Collection

  • Unused Product : Do not dispose of unused this compound down the drain.[3] It should be treated as hazardous waste.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be considered contaminated.

  • Containers : Dispose of the original container as unused product.[3]

II. Disposal Procedure

  • Licensed Disposal Service : All waste, including unused product and contaminated materials, must be disposed of through a licensed professional waste disposal company.[3]

  • Labeling : Ensure all waste containers are clearly and accurately labeled according to institutional and regulatory guidelines.

  • Spill Management : In the event of a spill, avoid dust formation.[3] Sweep up the solid, place it in a suitable, closed container for disposal, and decontaminate the area.[3] Do not use water for cleanup as it reacts with the compound.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.